molecular formula C32H52O6 B1249737 Dictyostatin

Dictyostatin

Cat. No.: B1249737
M. Wt: 532.8 g/mol
InChI Key: OFPZNTXZCGKCMU-VXBOPZJTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dictyostatin is a macrocyclic lactone natural product, first isolated in trace amounts (3.4 x 10⁻⁷% yield) from a marine sponge of the genus Spongia . It functions as a potent microtubule-stabilizing agent, a mechanism of action it shares with the anticancer drug paclitaxel (Taxol) . By promoting the polymerization of tubulin and stabilizing the resulting microtubules against depolymerization, this compound disrupts normal mitotic spindle function, leading to cell cycle arrest at the G2/M phase and induction of apoptosis . This potent antiproliferative activity is effective against a variety of human cancer cell lines in the low nanomolar range . Notably, this compound retains activity against cancer cells displaying multidrug resistance, a significant challenge in oncology research . Beyond its established role in cancer research, this compound has emerged as a promising candidate for the study of neurodegenerative tauopathies, including Alzheimer's disease. As a brain-penetrant compound, it has been shown to increase microtubule density and reduce axonal dystrophy and tau pathology in preclinical models, suggesting potential for compensating for lost microtubule-stabilizing function in diseased neurons . The extremely low natural abundance of this compound has made total chemical synthesis an essential route for producing material for biological evaluation, leading to the development of streamlined synthetic approaches and the creation of numerous analogs for structure-activity relationship studies . This product, this compound, is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C32H52O6

Molecular Weight

532.8 g/mol

IUPAC Name

(3Z,5E,7R,8S,10S,11Z,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one

InChI

InChI=1S/C32H52O6/c1-8-9-12-24(5)32-26(7)28(34)18-15-21(2)19-25(6)31(37)23(4)16-17-27(33)20-29(35)22(3)13-10-11-14-30(36)38-32/h8-14,16-17,21-29,31-35,37H,1,15,18-20H2,2-7H3/b12-9-,13-10+,14-11-,17-16-/t21-,22+,23-,24-,25-,26-,27+,28+,29-,31-,32-/m0/s1

InChI Key

OFPZNTXZCGKCMU-VXBOPZJTSA-N

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H]([C@@H](OC(=O)/C=C\C=C\[C@H]([C@H](C[C@@H](/C=C\[C@@H]([C@@H]([C@H](C1)C)O)C)O)O)C)[C@@H](C)/C=C\C=C)C)O

Canonical SMILES

CC1CCC(C(C(OC(=O)C=CC=CC(C(CC(C=CC(C(C(C1)C)O)C)O)O)C)C(C)C=CC=C)C)O

Synonyms

dictyostatin

Origin of Product

United States

Foundational & Exploratory

Dictyostatin: A Technical Guide to its Discovery from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictyostatin, a potent microtubule-stabilizing macrolide, represents a significant discovery from the marine environment with considerable potential in oncology. First isolated from a marine sponge of the genus Spongia, its complex structure and powerful cytotoxic activity, even against paclitaxel-resistant cancer cell lines, have spurred extensive research. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound, complete with detailed experimental protocols and quantitative data to serve as a comprehensive resource for the scientific community.

Discovery and Isolation

Initial Discovery from Spongia sp.

This compound was first reported in 1994 by Pettit and colleagues from a marine sponge of the genus Spongia, collected in the Republic of Maldives. The isolation of this novel 22-membered macrocyclic lactone was guided by its potent cytotoxic activity against the murine P388 lymphocytic leukemia cell line. However, the natural abundance of this compound was exceptionally low, with a yield of approximately 3.4 x 10⁻⁷ % from the wet sponge, which presented a significant challenge for comprehensive structural and biological studies.[1]

Re-isolation from Corallistidae sp.

The scarcity of this compound hampered further research for nearly a decade. A crucial breakthrough came with its re-isolation from a deep-water sponge of the family Corallistidae. This subsequent isolation provided a more substantial quantity of the compound, enabling its full stereochemical assignment and further biological evaluation.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a composite representation based on typical methods for the isolation of marine natural products and the information available from the discovery of this compound.

Materials:

  • Wet marine sponge (Spongia sp. or Corallistidae sp.)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Acetonitrile (ACN)

  • Water (H₂O)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • The collected sponge material is frozen and then freeze-dried to remove water.

    • The dried sponge is ground to a fine powder.

    • The powdered sponge is exhaustively extracted with a mixture of MeOH and CH₂Cl₂ (1:1 v/v) at room temperature. This process is repeated multiple times to ensure complete extraction of secondary metabolites.

    • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in a mixture of MeOH/H₂O and partitioned sequentially against hexane, CH₂Cl₂, and EtOAc.

    • The cytotoxic activity is monitored in each fraction using a relevant cancer cell line bioassay (e.g., P388). The activity is typically concentrated in the CH₂Cl₂ and/or EtOAc fractions.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of EtOAc. Fractions are collected and tested for bioactivity.

    • Sephadex LH-20 Chromatography: Active fractions from the silica gel column are further purified by size-exclusion chromatography on a Sephadex LH-20 column using MeOH as the eluent. This step helps to remove pigments and other high molecular weight impurities.

    • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reverse-phase HPLC on a C18 column. A gradient of ACN in H₂O is commonly used as the mobile phase. The elution is monitored by UV detection, and the peak corresponding to this compound is collected.

  • Compound Characterization:

    • The purity of the isolated this compound is confirmed by analytical HPLC.

    • The structure of the purified compound is determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Elucidation

The determination of the complex stereostructure of this compound was a significant challenge due to the numerous stereocenters within its 22-membered ring. The definitive structure was established through a combination of extensive high-field NMR spectroscopy and molecular modeling.

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to acquire a suite of 1D and 2D NMR spectra.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the chemical environment of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

  • J-based Configurational Analysis: Detailed analysis of coupling constants (J-values) between protons helps to determine the relative stereochemistry of adjacent stereocenters.

Mass Spectrometry (MS):

  • Instrumentation: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI) or fast atom bombardment (FAB), is used.

  • Analysis: HRMS provides the accurate mass of the molecule, which is used to determine its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide additional structural information.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines. A key feature of its biological profile is its ability to overcome resistance to other microtubule-stabilizing agents like paclitaxel.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ / ED₅₀ (nM)Reference
P388Murine Leukemia0.38 ng/mL (~0.6 nM)Pettit et al., 1994
A2780Ovarian1.8[2]
A2780ADOvarian (drug-resistant)3.9[2]
A549LungVaries by study[2]
MDA-MB-231BreastVaries by study[3][4]
Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by disrupting the normal dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

  • Binding to β-tubulin: this compound binds to the taxane-binding site on β-tubulin, a subunit of the microtubule polymer.

  • Promotion of Tubulin Polymerization: By binding to tubulin, this compound promotes the assembly of tubulin into microtubules and stabilizes the resulting polymers.

  • Inhibition of Depolymerization: The stabilized microtubules are resistant to depolymerization, which is a critical process for normal microtubule function.

  • Mitotic Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form or function correctly.

  • Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis) in cancer cells.

Unlike taxanes, this compound does not induce a helical conformation in the M-loop of β-tubulin, suggesting a distinct mechanism of microtubule stabilization despite binding to the same site.

Visualizations

Signaling Pathway of Microtubule Stabilization

Microtubule_Stabilization cluster_cell Cancer Cell This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Assembly Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Dysfunction leads to

Caption: Signaling pathway of microtubule stabilization by this compound.

Experimental Workflow for this compound Discovery

Dictyostatin_Workflow cluster_workflow Discovery and Characterization Workflow Sponge Marine Sponge (Spongia sp.) Extraction Solvent Extraction (MeOH/CH2Cl2) Sponge->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica_Gel Silica Gel Chromatography Partitioning->Silica_Gel Bioassay Cytotoxicity Bioassay (e.g., P388) Partitioning->Bioassay Activity Guided Sephadex Sephadex LH-20 Silica_Gel->Sephadex HPLC Reverse-Phase HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound NMR_MS Structure Elucidation (NMR, MS) Pure_Compound->NMR_MS Pure_Compound->Bioassay

Caption: Experimental workflow for the isolation and characterization of this compound.

Logical Relationship of Structure-Activity Studies

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic This compound This compound (Lead Compound) Modification Chemical Modification of this compound Scaffold This compound->Modification Analogs Synthetic Analogs Modification->Analogs Cytotoxicity_Assay Cytotoxicity Assays (Various Cancer Cell Lines) Analogs->Cytotoxicity_Assay Tubulin_Binding Tubulin Binding Assays Analogs->Tubulin_Binding SAR_Data Structure-Activity Relationship Data Cytotoxicity_Assay->SAR_Data Tubulin_Binding->SAR_Data Pharmacophore Pharmacophore Identification SAR_Data->Pharmacophore

Caption: Logical flow of structure-activity relationship studies for this compound.

Conclusion

The discovery of this compound from a marine sponge exemplifies the potential of the marine environment as a source of novel therapeutic agents. Despite its low natural abundance, the potent and unique biological activity of this compound has driven significant efforts in its total synthesis and the development of more accessible and potent analogs. This technical guide provides a foundational resource for researchers interested in the ongoing development of this compound and other marine-derived natural products as next-generation anticancer drugs.

References

The Original Isolation of Dictyostatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin, a potent polyketide macrolide, was first isolated in 1994 by G. R. Pettit and his team.[1] This compound garnered significant interest within the scientific community due to its powerful cytotoxic effects against various cancer cell lines, including those resistant to established drugs like Taxol.[2] this compound exerts its biological activity by stabilizing microtubules, a mechanism of action shared with the taxane (B156437) family of anticancer agents.[3][4] The initial isolation from a marine sponge yielded an exceptionally small amount of the pure compound, which presented considerable challenges for its initial structural elucidation.[1][5] This guide provides a detailed overview of the original isolation of this compound, its biological activity, and its mechanism of action.

Initial Discovery and Source Organism

This compound was first isolated from a marine sponge of the genus Spongia, which was collected off the coast of the Maldives.[1][5] A subsequent re-isolation of the compound was performed from a deep-sea sponge of the family Corallistidae.[1] The name "this compound" is a historical artifact and can be misleading, as the compound was not isolated from the slime mold Dictyostelium discoideum.

Experimental Protocols

While the original 1994 publication by Pettit et al. was a short communication and did not provide an exhaustive step-by-step protocol, the following represents a generalized procedure typical for the isolation of marine natural products, consistent with the information available.

Extraction and Preliminary Purification
  • Collection and Preparation of the Marine Sponge: The sponge material (Spongia sp.) was collected and likely preserved, for instance by freezing or lyophilization, to maintain the integrity of its chemical constituents. The preserved sponge would then be ground or macerated to increase the surface area for efficient extraction.

  • Solvent Extraction: The macerated sponge material would be subjected to exhaustive extraction with an organic solvent. A common approach involves a sequence of solvents with increasing polarity to fractionate the extract. For a moderately polar compound like this compound, an initial extraction with a mixture of dichloromethane (B109758) and methanol (B129727) is a plausible method.

  • Solvent Partitioning: The crude extract would then be concentrated under reduced pressure and subjected to solvent partitioning. This is a standard method to separate compounds based on their differential solubility in immiscible solvents. A typical scheme would involve partitioning the extract between n-hexane and methanol to remove highly nonpolar lipids, followed by partitioning the methanolic layer between ethyl acetate (B1210297) and water. The bioactive components, including this compound, would be expected to partition into the ethyl acetate layer.

Chromatographic Purification

The ethyl acetate fraction would then undergo a series of chromatographic steps to isolate this compound.

  • Silica (B1680970) Gel Chromatography: The fraction would first be subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate. Fractions would be collected and tested for their biological activity.

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel chromatography would be further purified by reversed-phase HPLC. This technique separates compounds based on their hydrophobicity. A C18 column with a gradient elution of methanol and water or acetonitrile (B52724) and water would be a typical system.

  • Final Purification: It is likely that multiple rounds of HPLC, potentially using different column materials or solvent systems, were necessary to obtain pure this compound, given the extremely low yield.

Data Presentation

The original isolation of this compound was characterized by a very low yield, highlighting the compound's scarcity in its natural source.

ParameterValueReference
Source Organism Marine Sponge (Spongia sp.)[1][5]
Collection Location Maldives[1]
Overall Yield 3.4 x 10-7 %[5]

The biological activity of the isolated this compound was assessed against the P388 murine lymphocytic leukemia cell line.

Cell LineIC50 (nM)Reference
P388 Murine Lymphocytic Leukemia ~0.5

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification Sponge Marine Sponge (Spongia sp.) Maceration Maceration Sponge->Maceration Solvent_Extraction Solvent Extraction (e.g., CH2Cl2/MeOH) Maceration->Solvent_Extraction Solvent_Partitioning Solvent Partitioning (Hexane/MeOH, EtOAc/H2O) Solvent_Extraction->Solvent_Partitioning EtOAc_Fraction Bioactive Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Silica_Gel Silica Gel Chromatography Active_Fractions Active Fractions Silica_Gel->Active_Fractions HPLC Reversed-Phase HPLC (C18, MeOH/H2O) Final_HPLC Further HPLC Purification HPLC->Final_HPLC Pure_this compound Pure this compound Final_HPLC->Pure_this compound Crude_Extract Crude Extract EtOAc_Fraction->Silica_Gel Active_Fractions->HPLC microtubule_stabilization cluster_tubulin Tubulin Dynamics cluster_mechanism Mechanism of Action Tubulin_Dimers α/β-Tubulin Dimers (GDP-bound) Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Stabilized_Microtubule Stabilized Microtubule Microtubule->Stabilized_Microtubule This compound This compound Beta_Tubulin β-Tubulin (Taxane Binding Site) This compound->Beta_Tubulin Binds to Beta_Tubulin->Stabilized_Microtubule Promotes Stabilization Stabilized_Microtubule->Tubulin_Dimers Inhibits Depolymerization Apoptosis Cell Cycle Arrest (G2/M) -> Apoptosis Stabilized_Microtubule->Apoptosis

References

Dictyostatin's Mechanism of Microtubule Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms underpinning the potent microtubule-stabilizing activity of dictyostatin, a marine-derived macrolide with significant potential as an anticancer agent. By binding to a specific site on β-tubulin, this compound effectively suppresses microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. This document provides a comprehensive overview of its binding interactions, quantitative effects on microtubule polymerization, and detailed protocols for key experimental assays.

Core Mechanism of Action: Binding to the Taxane (B156437) Site

This compound exerts its microtubule-stabilizing effect by binding to the taxane-binding site on β-tubulin.[1][2][3] This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes the resulting polymer, shifting the equilibrium towards a polymerized state.[1][4] The X-ray crystal structure of the tubulin-dictyostatin complex has revealed the precise molecular interactions responsible for its high binding affinity.[1][2]

Key interactions include the formation of hydrogen bonds between the C19-hydroxyl group of this compound and the main chain carbonyl of Pro274 and the main chain amide of Thr276 on β-tubulin.[2] Additional hydrogen bonds are formed between the hydroxyl groups at C7 and C13 of this compound and the side chains of His229 and Asp226, respectively.[2] Hydrophobic interactions also play a crucial role in the binding, with the C22 methyl group of this compound interacting with the methyl group of the Thr276 side chain.[2]

Quantitative Analysis of this compound's Activity

The potent microtubule-stabilizing and cytotoxic effects of this compound have been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview of its efficacy.

Table 1: In Vitro Activity of this compound on Tubulin Polymerization

ParameterValueReference
Tubulin Critical Concentration (Cr) ReductionFrom 3.3 ± 0.1 µM to 0.4 ± 0.1 µM[4]
Inhibition of [3H]paclitaxel binding (Ki)
This compound0.4 µM[5]
Inhibition of [14C]epothilone B binding (Ki)
6-epi-dictyostatin480 nM[6]
7-epi-dictyostatin930 nM[6]
16-normethylthis compound4.55 µM[6]
15Z,16-normethylthis compound4.47 µM[6]

Table 2: Antiproliferative Activity of this compound and its Analogs (IC50 values)

Cell LineThis compound (nM)6-epi-dictyostatin (nM)7-epi-dictyostatin (nM)Paclitaxel (nM)Reference
A549 (human lung carcinoma)2.81.93.53.2[1]
A2780 (human ovarian carcinoma)1.71.12.12.5[1]
A2780AD (paclitaxel-resistant)4.32.96.8>1000[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the microtubule-stabilizing properties of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

  • This compound or other test compounds dissolved in DMSO

  • 96-well microplate

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

  • Prepare serial dilutions of this compound or other test compounds in G-PEM buffer. A vehicle control (DMSO) should be included.

  • Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding 100 µL of the tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule formation.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific binding site on tubulin by measuring its ability to compete with a radiolabeled ligand that binds to the same site.

Materials:

  • Purified microtubules

  • Radiolabeled ligand (e.g., [³H]paclitaxel or [¹⁴C]epothilone B)

  • Unlabeled this compound or other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA)

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled this compound in the assay buffer.

  • In a 96-well plate, combine the microtubule preparation, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound.

  • Include wells for total binding (radiolabeled ligand and microtubules only) and non-specific binding (radiolabeled ligand, microtubules, and a high concentration of unlabeled ligand).

  • Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Kᵢ).

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effect of this compound on the microtubule network in cultured cells.

Materials:

  • Cultured cells (e.g., A549) grown on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. This compound treatment is expected to cause microtubule bundling and stabilization.[1]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with microtubules.

Dictyostatin_Binding_Site cluster_tubulin β-Tubulin cluster_pocket Binding Pocket Residues cluster_this compound This compound β_Tubulin β-Tubulin Taxane Binding Pocket His229 His229 Asp226 Asp226 Pro274 Pro274 Thr276 Thr276 This compound This compound C7-OH C13-OH C19-OH C22-CH3 This compound:e->His229:w H-bond This compound:e->Asp226:w H-bond This compound:e->Pro274:w H-bond This compound:e->Thr276:w H-bond This compound:e->Thr276:w Hydrophobic Interaction

Caption: this compound binding to the taxane site on β-tubulin.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_structural Structural Analysis A Tubulin Polymerization Assay C Immunofluorescence Microscopy A->C Validate cellular effect B Competitive Binding Assay F X-ray Crystallography B->F Inform structural studies D Cell Viability (IC50) Assay C->D Correlate morphology with cytotoxicity E Mitotic Arrest Analysis D->E Confirm mechanism of cell death F->B Rationalize binding affinity G Cryo-Electron Microscopy G->F Complementary structural data

Caption: Workflow for investigating this compound's activity.

Mechanism_of_Stabilization cluster_dynamic Microtubule Dynamics cluster_this compound This compound Action Unstable Dynamic Instability (Growth/Shrinkage) Stable Stabilized Microtubule This compound This compound Binding Binds to β-tubulin in microtubule This compound->Binding Binding->Stable Promotes polymerization Suppresses depolymerization

Caption: this compound's proposed mechanism of microtubule stabilization.

References

An In-depth Technical Guide to the Structural Basis of the Dictyostatin-Tubulin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dictyostatin, a complex macrolide isolated from a marine sponge, is a potent microtubule-stabilizing agent (MSA) that exhibits significant promise as an anticancer therapeutic.[1][2] Like paclitaxel, it functions by binding to β-tubulin, promoting microtubule polymerization and arresting the cell cycle in the G2/M phase.[2][3] A key advantage of this compound is its high efficacy against drug-resistant cancer cell lines, including those with β-tubulin mutations or overexpression of P-glycoprotein (P-gp), which often confer resistance to taxanes.[1][4][5][6] This guide provides a detailed examination of the structural underpinnings of the this compound-tubulin interaction, supported by quantitative binding data and comprehensive experimental protocols. The primary structural insights are derived from the 2.3 Å resolution X-ray crystal structure of the tubulin-dictyostatin complex, which has been crucial for understanding its high-affinity binding and for guiding the rational design of novel, more effective analogs.[1][7][8]

The Structural Basis of this compound's Interaction with β-Tubulin

The definitive structural elucidation of the this compound-tubulin interaction was achieved through X-ray crystallography. The analysis reveals that this compound binds to the well-characterized taxane-binding site on the β-tubulin subunit.[7][9] This binding pocket is located on the luminal side of the microtubule, where it stabilizes the microtubule lattice by strengthening lateral contacts between protofilaments.[10]

The this compound Binding Pocket and Key Molecular Interactions

The high-resolution crystal structure (PDB ID: 5MF4) of the T₂R-TTL–this compound complex provides a detailed map of the molecular interactions governing the high-affinity binding.[8] The binding is characterized by a network of hydrogen bonds, hydrophobic contacts, and a distinct cation-π interaction.[7][9]

  • Hydrogen Bonding Network: A series of crucial hydrogen bonds anchor this compound within the binding pocket.[7]

    • The C19-hydroxyl group acts as a central anchor, forming two hydrogen bonds with the main chain carbonyl of Pro274 and the main chain amide of Thr276 .[7][9] This interaction is analogous to that of the oxetane (B1205548) oxygen in paclitaxel.[7]

    • The C7-hydroxyl forms a hydrogen bond with the side chain of His229 .[7]

    • The C13-hydroxyl interacts with the side chain of Asp226 .[7]

    • Weak C-H···O hydrogen bonds are formed between the olefins at C3 and C25 of this compound and the main chain carbonyls of Gly370 and Thr276 , respectively.[7][9]

  • Hydrophobic and van der Waals Interactions: The macrolide structure is further stabilized by extensive hydrophobic and van der Waals contacts with several β-tubulin residues, including Leu217, Leu230, Ala233, Phe272, Leu275, and Leu371 .[7][9]

  • Cation-π Interaction: A notable interaction occurs between the olefinic C23-C26 moiety of this compound and the guanidinium (B1211019) group of Arg278 in the M-loop of β-tubulin.[7][9] This interaction contributes to the stabilization of the M-loop, a critical element for microtubule assembly.[10]

The following diagram illustrates the key interactions between this compound and the β-tubulin binding pocket.

Dictyostatin_Tubulin_Interaction cluster_this compound This compound cluster_tubulin β-Tubulin Binding Pocket D_C19_OH C19-Hydroxyl T_Pro274 Pro274 (main chain) D_C19_OH->T_Pro274 H-Bond T_Thr276 Thr276 (main chain) D_C19_OH->T_Thr276 H-Bond D_C7_OH C7-Hydroxyl T_His229 His229 D_C7_OH->T_His229 H-Bond D_C13_OH C13-Hydroxyl T_Asp226 Asp226 D_C13_OH->T_Asp226 H-Bond D_Olefins C3 & C25 Olefins D_Olefins->T_Thr276 Weak C-H···O Bond T_Gly370 Gly370 (main chain) D_Olefins->T_Gly370 Weak C-H···O Bond D_C23_C26 C23-C26 Moiety T_Arg278 Arg278 (M-Loop) D_C23_C26->T_Arg278 Cation-π D_Macrocycle Macrolide Core T_Hydrophobic Leu217, Leu230, Ala233 Phe272, Leu275, Leu371 D_Macrocycle->T_Hydrophobic Hydrophobic Interactions

Caption: Key molecular interactions between this compound and β-tubulin residues.

Quantitative Data on this compound-Tubulin Interaction and Biological Activity

The potency of this compound and its synthetic analogs has been quantified through various biochemical and cell-based assays. The data highlight this compound's ability to promote microtubule assembly at sub-micromolar concentrations and its potent cytotoxicity against both sensitive and drug-resistant cancer cell lines.

Table 1: In Vitro Tubulin Polymerization and Cytotoxicity of this compound and Analogs Data extracted from Trigili et al., ACS Omega, 2016.[1][5]

CompoundCritical Concentration (Cr) for Tubulin Assembly (μM)IC₅₀ A2780 (nM)IC₅₀ A2780AD (P-gp overexpressing) (nM)Resistance Index (A2780AD/A2780)
Control 3.3 ± 0.3---
Paclitaxel 0.5 ± 0.11.8 ± 0.41491 ± 284828.2
This compound 0.4 ± 0.1 2.55 ± 1 3.9 ± 0.2 1.5
Discodermolide 0.6 ± 0.128 ± 337.9 ± 5.21.35
Analog 9 0.5 ± 0.14.9 ± 0.86.9 ± 0.41.4
Analog 10 1.4 ± 0.242.95 ± 4.794.4 ± 2.72.2
Analog 11 0.8 ± 0.166.6 ± 8.9260 ± 433.9
Analog 12 0.5 ± 0.11.9 ± 0.16.15 ± 0.83.2

Table 2: Competitive Binding Affinity of this compound Analogs Data from Raccor et al., Mol Pharmacol, 2008.[3]

CompoundInhibition of [¹⁴C]Epothilone B Binding (Kᵢ, nM)
6-epi-Dictyostatin 480
7-epi-Dictyostatin 930
16-normethyl-Dictyostatin 4550

Note: The equilibrium dissociation constant (Kᵢ) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.[11][12]

Detailed Experimental Protocols

The structural and quantitative data presented were obtained through a combination of state-of-the-art biophysical and cell biology techniques.

X-ray Crystallography of the Tubulin-Dictyostatin Complex

This protocol outlines the key steps used to solve the crystal structure of the tubulin-dictyostatin complex.[1][13]

  • Protein Preparation and Complex Formation:

    • Bovine brain tubulin is purified. To prevent self-assembly into microtubules and to yield a stable, crystallizable unit, the tubulin is complexed with two molecules of RB3 stathmin-like domain (T₂R) and one molecule of tubulin tyrosine ligase (TTL). This T₂R-TTL complex sequesters tubulin dimers.[1]

    • The T₂R-TTL-tubulin complex is incubated with an excess of this compound to ensure saturation of the binding site.

  • Crystallization:

    • The complex is crystallized using the sitting-drop vapor-diffusion method.

    • The protein-ligand complex is mixed with a reservoir solution typically containing polyethylene (B3416737) glycol (PEG), a buffer (e.g., MES), and salts (e.g., magnesium chloride, calcium chloride) at a specific pH.

    • Crystals are grown over several days at a constant temperature (e.g., 20°C).

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using a previously known tubulin structure as a search model.

    • The model is refined, and the this compound molecule is fitted into the electron density map.[8]

XRay_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_data Data Processing Purify Purify Bovine Brain Tubulin Complex Form T₂R-TTL-Tubulin Complex Purify->Complex Incubate Incubate with This compound Complex->Incubate VaporDiff Sitting-Drop Vapor Diffusion Incubate->VaporDiff Cryo Cryo-protect & Flash-cool Crystal VaporDiff->Cryo Collect Collect X-ray Diffraction Data Cryo->Collect Solve Solve Structure by Molecular Replacement Collect->Solve Refine Refine Model & Fit Ligand Solve->Refine

Caption: Workflow for determining the tubulin-dictyostatin crystal structure.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The "critical concentration" (Cr) is the minimum tubulin concentration required for polymerization, and a lower Cr indicates a more potent stabilizing agent.[1]

  • Reagents and Setup:

    • Purified tubulin (>99% pure) is kept on ice to prevent spontaneous polymerization.

    • A polymerization buffer (e.g., GAB buffer: 100 mM MES-KOH pH 6.6, 1 mM MgCl₂, 1 mM EGTA, 1 M glycerol) is used.

    • GTP (1 mM) is added as it is required for tubulin polymerization.

    • A temperature-controlled spectrophotometer with a plate reader is set to 37°C.

  • Procedure:

    • A range of tubulin concentrations is prepared in separate wells of a 96-well plate.

    • The test compound (this compound or analog) dissolved in DMSO, or DMSO alone (control), is added to the wells. The final DMSO concentration is kept low (<5%).

    • The reaction is initiated by adding GTP and placing the plate in the spectrophotometer.

    • The absorbance at 340 nm (which measures light scattering by microtubules) is monitored over time until a plateau is reached.

  • Data Analysis:

    • The maximum rate of polymerization (Vₘₐₓ) or the final absorbance at the plateau is plotted against the tubulin concentration for both the control and drug-treated samples.

    • The critical concentration (Cr) is determined by extrapolating the linear portion of the curve to the x-axis (zero polymerization).

Polymerization_Assay_Workflow start Prepare Tubulin Dilutions in 96-well Plate add_cmpd Add this compound or DMSO (Control) start->add_cmpd initiate Initiate with GTP & Incubate at 37°C add_cmpd->initiate monitor Monitor Absorbance (340 nm) over Time initiate->monitor plot Plot Polymerization Rate vs. Tubulin Concentration monitor->plot determine Determine Critical Concentration (Cr) plot->determine end Result: Potency of Stabilizing Agent determine->end

Caption: Workflow for the in vitro tubulin polymerization assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ or K₋), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[14][15][16]

  • Sample Preparation:

    • Purified tubulin and the ligand (this compound) are prepared in an identical, extensively dialyzed buffer to minimize heats of dilution.[17] The buffer must be degassed.

    • The concentrations of both protein and ligand must be known accurately. Typical starting concentrations are 5-50 µM tubulin in the sample cell and 50-500 µM this compound in the syringe.[17]

  • Experimental Setup:

    • The ITC instrument consists of a reference cell (containing buffer) and a sample cell (containing the tubulin solution).

    • The ligand solution is loaded into an automated injection syringe.

    • The system is allowed to equilibrate at a constant temperature.

  • Titration:

    • A series of small, precise injections of the ligand are made into the sample cell.

    • With each injection, the heat change resulting from the binding interaction is measured as a power differential required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

    • The area under each peak is integrated and plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a single-site model) to extract the thermodynamic parameters: Kₐ (and its inverse, K₋), n, and ΔH. The binding entropy (ΔS) is calculated from these values.

Conclusion and Future Directions

The high-resolution crystal structure of the this compound-tubulin complex has provided profound insights into its mechanism of action as a potent microtubule-stabilizing agent.[1][18] The detailed map of hydrogen bonds, hydrophobic contacts, and cation-π interactions explains its high affinity for the taxane-binding site on β-tubulin.[7][9] This structural understanding, combined with quantitative biochemical and cellular data, rationalizes this compound's ability to overcome common mechanisms of clinical drug resistance.[1][4][6] The knowledge base detailed in this guide serves as a critical foundation for the structure-based design of new this compound analogs and hybrids with improved pharmacological profiles, potentially leading to the development of next-generation anticancer therapeutics effective against resistant tumors.[1][18]

References

Dictyostatin: A Potent Microtubule-Stabilizing Agent for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction to Dictyostatin

This compound is a naturally occurring macrolide that has garnered significant interest within the scientific community for its potent cytotoxic and microtubule-stabilizing properties. Isolated from the marine sponge Spongia sp., this compound has demonstrated remarkable efficacy against a variety of cancer cell lines, including those that have developed resistance to other microtubule-targeting agents like paclitaxel.[1] Its unique structural features and mechanism of action make it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and key experimental protocols for its evaluation.

Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[2] This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. By locking microtubules in a polymerized state, this compound arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[2]

The binding site of this compound on β-tubulin is located in the taxane-binding pocket, the same site targeted by paclitaxel. However, this compound has been shown to be effective against paclitaxel-resistant cancer cell lines that harbor mutations in this binding site, suggesting a distinct mode of interaction.[2]

Below is a diagram illustrating the mechanism of microtubule stabilization by this compound.

Microtubule_Stabilization cluster_0 Microtubule Dynamics cluster_1 Effect of this compound Dynamic_Instability Dynamic Instability (Polymerization/Depolymerization) Mitosis Mitotic Spindle Formation Dynamic_Instability->Mitosis Stabilization Microtubule Stabilization Dynamic_Instability->Stabilization Inhibition Cell_Division Successful Cell Division Mitosis->Cell_Division This compound This compound Beta_Tubulin Binds to β-Tubulin (Taxane Pocket) This compound->Beta_Tubulin Beta_Tubulin->Stabilization G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Mechanism of this compound-induced microtubule stabilization and apoptosis.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, often in the nanomolar range. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and some of its synthetic analogs, as well as their effects on in vitro tubulin polymerization.

Table 1: Cytotoxicity of this compound and Analogs against Human Cancer Cell Lines

CompoundA2780 IC50 (nM)A2780AD IC50 (nM)A549 IC50 (nM)
This compound 2.55 ± 13.9 ± 0.21.5 ± 0.3
6-epi-Dictyostatin 1.8 ± 0.42.7 ± 0.51.2 ± 0.2
7-epi-Dictyostatin 3.1 ± 0.64.5 ± 0.92.1 ± 0.4
16-normethyl-Dictyostatin 4.9 ± 0.87.2 ± 1.13.5 ± 0.6
15Z,16-normethyl-Dictyostatin 5.2 ± 0.97.8 ± 1.33.8 ± 0.7

Data sourced from Ortega-Muñoz et al. and Raccor et al.[2]

Table 2: Effect of this compound and Analogs on In Vitro Tubulin Polymerization

CompoundCritical Concentration (Cr) of Tubulin (µM)
Control (no drug) 3.3 ± 0.1
This compound 0.4 ± 0.1
6-epi-Dictyostatin 0.3 ± 0.1
7-epi-Dictyostatin 0.5 ± 0.1
16-normethyl-Dictyostatin 0.8 ± 0.2
15Z,16-normethyl-Dictyostatin 0.9 ± 0.2

Data represents the concentration of tubulin required for assembly. A lower value indicates enhancement of polymerization. Sourced from Ortega-Muñoz et al.

In Vivo Efficacy

Preclinical studies in animal models have provided evidence for the anti-tumor activity of this compound analogs. For instance, 6-epi-dictyostatin was evaluated in a xenograft model of human breast cancer.

  • Model: SCID mice bearing MDA-MB231 human breast cancer xenografts.

  • Treatment: 6-epi-dictyostatin administered intravenously.

  • Outcome: The compound demonstrated potent antitumor activity, leading to significant inhibition of tumor growth compared to vehicle-treated controls. While specific quantitative data on tumor growth inhibition percentages from this particular study are not detailed here, the results supported the potential of this compound analogs as in vivo anti-cancer agents.

Pharmacokinetics and Brain Penetration

Structure-Activity Relationship (SAR)

The synthesis of various this compound analogs has allowed for the exploration of its structure-activity relationship. Key findings include:

  • The Macrolide Core: The 22-membered macrolactone ring is essential for activity.

  • The Side Chain: Modifications to the C1-C8 side chain can influence potency and metabolic stability.

  • Stereochemistry: The stereocenters, particularly at C6 and C7, are critical for optimal binding to tubulin. For example, 6-epi-dictyostatin exhibits slightly enhanced activity compared to the natural product.[2]

  • C16 Methyl Group: The methyl group at the C16 position appears to be important for overcoming certain types of drug resistance.[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • Test compound (this compound) dissolved in DMSO

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

  • Reaction Mix Preparation: On ice, prepare the reaction mix containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO. Then, dilute into the reaction mix to the desired final concentrations. Include a DMSO-only control.

  • Initiation of Polymerization: Add the tubulin solution to the reaction mix containing the test compound to achieve a final tubulin concentration of 3 mg/mL.

  • Measurement: Immediately transfer 100 µL of the final reaction mixture to a pre-warmed (37°C) 96-well plate.

  • Data Acquisition: Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes in a microplate reader set to 37°C. The increase in absorbance corresponds to the increase in microtubule polymer mass.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization (Vmax) and the maximum polymer mass can be calculated to determine the effect of the compound.

Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Human cancer cell line (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Human Tumor Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cells (e.g., MDA-MB-231)

  • Matrigel (or similar basement membrane extract)

  • Test compound (this compound analog) formulated for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the this compound analog or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring for Toxicity: Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if significant toxicity is observed.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating this compound and its mechanism of action.

Experimental_Workflow Start Start: Identify Potent Microtubule-Stabilizing Agent In_Vitro_Tubulin In Vitro Tubulin Polymerization Assay Start->In_Vitro_Tubulin SAR_Studies Structure-Activity Relationship (SAR) Studies Start->SAR_Studies Cell_Viability Cell Viability Assays (e.g., MTT on Cancer Cell Lines) In_Vitro_Tubulin->Cell_Viability Mechanism_Studies Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) Cell_Viability->Mechanism_Studies In_Vivo_Xenograft In Vivo Efficacy (Human Tumor Xenograft Model) Mechanism_Studies->In_Vivo_Xenograft Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Xenograft->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization SAR_Studies->Lead_Optimization End Potential Clinical Candidate Lead_Optimization->End

Figure 2: General experimental workflow for the evaluation of this compound.

Clinical Trials Status

To date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that this compound or its direct analogs have entered human clinical trials. The development of this compound has likely been hampered by challenges related to its complex total synthesis and the need for further preclinical optimization.

Conclusion

This compound is a highly potent microtubule-stabilizing agent with a compelling preclinical profile. Its ability to overcome resistance to existing taxane-based therapies and its potential to penetrate the blood-brain barrier make it an attractive scaffold for the development of novel therapeutics for both cancer and neurodegenerative diseases. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into this promising natural product and its analogs, with the ultimate goal of translating its potent biological activity into clinical applications. Further studies focused on optimizing its pharmacokinetic properties and developing more efficient synthetic routes will be crucial for advancing this compound towards clinical evaluation.

References

Dictyostatin: A Technical Guide to its Potential in Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dictyostatin, a macrolide isolated from marine sponges, has emerged as a potent microtubule-stabilizing agent with significant potential in cancer chemotherapy. Its ability to inhibit the growth of a wide range of cancer cell lines, including those resistant to established drugs like paclitaxel (B517696), underscores its promise as a next-generation antineoplastic agent.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, structure-activity relationships, and key experimental methodologies. All quantitative data are presented in structured tables for comparative analysis, and critical biological and experimental processes are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Mechanism of Action: Microtubule Stabilization

This compound exerts its potent cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[3] This interference with the natural dynamics of microtubule assembly and disassembly is crucial for various cellular processes, most notably mitotic spindle formation during cell division. The stabilization of the microtubule network leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[4] this compound and its analogs have been shown to bind to the taxoid site on β-tubulin, competitively inhibiting the binding of other microtubule-stabilizing agents like paclitaxel and epothilone (B1246373) B.[2][5]

Dictyostatin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Microtubule Microtubule Tubulin->Microtubule Promotes Polymerization Microtubule->Microtubule Spindle Mitotic Spindle Microtubule->Spindle Aberrant Formation CellCycle Cell Cycle Progression Spindle->CellCycle Arrest at G2/M Phase Apoptosis Apoptosis CellCycle->Apoptosis Induces

This compound's primary mechanism of action.

Preclinical Efficacy: In Vitro and In Vivo Studies

This compound and its synthetic analogs have demonstrated remarkable potency against a broad spectrum of human cancer cell lines. Notably, they retain their activity in cell lines that have developed resistance to taxanes, a significant advantage in a clinical setting.[2][5]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound and its key analogs have been determined across various cancer cell lines, highlighting their low nanomolar efficacy.

CompoundCell LineCancer TypeIC50 (nM)Reference
(-)-Dictyostatin 1A9Human Ovarian Carcinoma3.2[5]
1A9PTX10 (Paclitaxel-Resistant)Human Ovarian Carcinoma4.1[5]
1A9PTX22 (Paclitaxel-Resistant)Human Ovarian Carcinoma5.3[5]
MDA-MB-231Human Breast Cancer~5[2]
6-epi-Dictyostatin MDA-MB-231Human Breast Cancer~3[6]
HeLaHuman Cervical Cancer~2.5[6]
25,26-Dihydrothis compound MDA-MB-231Human Breast Cancer4.8[2]
A549Human Lung Carcinoma3.5[2]
6-epi-25,26-Dihydrothis compound MDA-MB-231Human Breast Cancer3.9[2]
A549Human Lung Carcinoma2.9[2]
In Vivo Antitumor Activity

Preclinical studies in animal models have further substantiated the therapeutic potential of this compound analogs. In a notable study, 6-epi-dictyostatin demonstrated superior antitumor activity compared to paclitaxel in a mouse xenograft model of human breast cancer.[6]

CompoundAnimal ModelTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
6-epi-Dictyostatin SCID MiceMDA-MB-231 Human Breast Cancer Xenograft20 mg/kg, IV, q7dx3>85% (regression observed)[6]
Paclitaxel SCID MiceMDA-MB-231 Human Breast Cancer Xenograft20 mg/kg, IV, q7dx3~67%[6]

Structure-Activity Relationship (SAR)

Extensive research into the total synthesis of this compound has enabled the generation of numerous analogs, providing valuable insights into its structure-activity relationship (SAR).[7][8] These studies have identified key structural motifs essential for its potent microtubule-stabilizing and cytotoxic activities. Modifications at certain positions can either enhance or diminish its biological function, guiding the design of more effective and synthetically accessible derivatives.

Dictyostatin_SAR Structure-Activity Relationship of this compound cluster_core Core Pharmacophore cluster_modifications Tolerated Modifications cluster_detrimental Detrimental Modifications Core C7-C9 Triol & C10-C11 Z-alkene C6 C6 Epimerization (6-epi-dictyostatin retains high potency) C25_26 C25-C26 Saturation (dihydro-analogs are potent) C16 C16 Epimerization or Demethylation (reduces activity) C2_3 C2-C3 Geometric Isomerization (detrimental to activity)

Key structure-activity relationships of this compound.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or its analogs for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with this compound analogs incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize incubate4 Incubate overnight solubilize->incubate4 read Read absorbance at 570 nm incubate4->read analyze Calculate IC50 values read->analyze end End analyze->end

Workflow for a typical MTT cell viability assay.
In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[2]

  • Compound Addition: Add this compound or control compounds (e.g., paclitaxel as a positive control, nocodazole (B1683961) as a negative control) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., SCID mice).[6]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound analog, positive control like paclitaxel). Administer the compounds via a specified route (e.g., intravenous injection) and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition and assess any treatment-related toxicity.

Synthesis and Drug Delivery

The complex structure of this compound has posed a significant synthetic challenge. However, several total syntheses have been successfully developed, which have also facilitated the creation of various analogs for SAR studies.[1][9] The convergent synthetic strategies often involve the coupling of three key fragments.

Due to the hydrophobic nature of this compound, formulation and drug delivery are critical considerations for its clinical development. While preclinical studies have often used formulations with Cremophor EL, future development will likely focus on novel drug delivery systems, such as nanoparticles or liposomes, to improve solubility, bioavailability, and tumor targeting, while minimizing off-target toxicities.

Conclusion and Future Directions

This compound and its analogs represent a highly promising class of microtubule-stabilizing agents with potent anticancer activity, particularly against drug-resistant tumors. The extensive body of preclinical data strongly supports their continued development. Future research should focus on:

  • Lead Optimization: Leveraging the established SAR to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • Advanced Drug Delivery Systems: Developing targeted delivery strategies to enhance tumor accumulation and reduce systemic toxicity.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents to overcome resistance and improve therapeutic outcomes.

  • Clinical Evaluation: Moving the most promising candidates into early-phase clinical trials to assess their safety and efficacy in cancer patients.

The continued exploration of this compound's therapeutic potential holds the promise of delivering a powerful new weapon in the fight against cancer.

References

Dictyostatin as a Therapeutic Candidate for Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature of many of these diseases, particularly the "tauopathies," is the destabilization of microtubules, essential components of the neuronal cytoskeleton. Dictyostatin, a potent microtubule-stabilizing agent, has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and restore microtubule integrity. This document provides a comprehensive technical overview of the preclinical evidence supporting the development of this compound for neurodegenerative disorders, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and an exploration of the relevant signaling pathways.

Introduction: The Rationale for Microtubule Stabilization in Neurodegeneration

Microtubules (MTs) are dynamic polymers crucial for maintaining neuronal structure, facilitating axonal transport, and ensuring synaptic plasticity. In several neurodegenerative diseases, including Alzheimer's disease (AD), the microtubule-associated protein tau becomes hyperphosphorylated and aggregates, leading to microtubule destabilization and impaired axonal transport. This "loss-of-function" of tau contributes significantly to neuronal dysfunction and cell death.[1][2]

Microtubule-stabilizing agents (MSAs) represent a logical therapeutic strategy to counteract these pathological changes. By promoting the polymerization and stability of microtubules, these agents can potentially compensate for the loss of functional tau, thereby restoring axonal transport and improving neuronal health.[3] this compound, a natural product isolated from a marine sponge, is a highly potent MSA that has demonstrated significant promise in preclinical models of tauopathy.[3][4]

Mechanism of Action: this compound's Interaction with Tubulin

This compound exerts its biological effects by binding to β-tubulin, a subunit of the microtubule polymer.[5][6] This interaction occurs at or near the taxane-binding site, promoting the assembly of tubulin dimers into stable microtubules and preventing their depolymerization.[6][7] The stabilization of microtubules by this compound leads to an increase in acetylated α-tubulin, a marker of stable microtubules, which has been observed in the brains of treated animals.[3]

dot

cluster_0 This compound's Core Mechanism This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to taxane (B156437) site Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Promotes assembly Stable Microtubules Stable Microtubules Microtubule Polymerization->Stable Microtubules Increased Acetylated α-tubulin Increased Acetylated α-tubulin Stable Microtubules->Increased Acetylated α-tubulin Results in

Core mechanism of this compound's microtubule stabilization.

Quantitative Preclinical Efficacy of this compound

Preclinical studies have provided quantitative data supporting the therapeutic potential of this compound. These data are summarized in the tables below.

Table 1: In Vitro Activity of this compound and Analogs
CompoundAntiproliferative IC50 (nM) in A2780 cellsTubulin Binding Affinity (Ki, μM)Critical Tubulin Concentration for Assembly (Cr, μM)
This compound 2.50.03 ± 0.010.4 ± 0.1
6-epi-dictyostatin3.10.48Not Reported
7-epi-dictyostatin4.20.93Not Reported
16-normethylthis compound10.54.55Not Reported
Paclitaxel5.20.11 ± 0.020.7 ± 0.1

Data sourced from references[1][3]. IC50 values represent the concentration required to inhibit cell proliferation by 50%. Ki values indicate the binding affinity to tubulin. Cr values represent the minimum tubulin concentration required for polymerization.

Table 2: In Vivo Efficacy of this compound in the PS19 Tau Transgenic Mouse Model
Treatment GroupMicrotubule Density (MTs/μm²)Axonal Dystrophy (Dystrophic Axons/mm²)Tau Pathology (MC1-positive area, % change from vehicle)Hippocampal Neuron Survival (CA3 NeuN area, % change from vehicle)
Wild-type (Vehicle)205 ± 550 ± 10N/AN/A
PS19 (Vehicle)180 ± 7150 ± 200%0%
PS19 (this compound 0.1 mg/kg) 200 ± 6**90 ± 15-25%+15% (not significant)

*Data are represented as mean ± SEM. Statistical significance: *p < 0.05, *p < 0.01 compared to PS19 (Vehicle). Data sourced from reference[4].

Key Signaling Pathways in Tauopathy and Potential Interplay with this compound

The hyperphosphorylation of tau is a central event in the pathogenesis of tauopathies and is regulated by a complex network of signaling kinases. Two key kinases implicated in this process are Glycogen Synthase Kinase 3β (GSK3β) and Microtubule Affinity Regulating Kinase (MARK).

  • GSK3β: This kinase is constitutively active in the brain and its activity is further implicated in AD pathogenesis. GSK3β phosphorylates tau at multiple sites, contributing to its detachment from microtubules and subsequent aggregation.

  • MARK: This family of kinases phosphorylates tau within its microtubule-binding domain, leading to a significant reduction in its affinity for microtubules.

This compound's mechanism of action, while directly targeting tubulin, is hypothesized to indirectly counteract the pathological consequences of these signaling pathways. By stabilizing microtubules, this compound may create a cellular environment that is less permissive to tau aggregation and may help to restore the balance of microtubule dynamics despite the presence of hyperphosphorylated tau.

dot

cluster_0 Pathological Tau Signaling cluster_1 Therapeutic Intervention with this compound GSK3β GSK3β Tau Tau GSK3β->Tau Phosphorylates MARK MARK MARK->Tau Phosphorylates Hyperphosphorylated Tau Hyperphosphorylated Tau Microtubule Destabilization Microtubule Destabilization Hyperphosphorylated Tau->Microtubule Destabilization Leads to Axonal Transport Deficits Axonal Transport Deficits Microtubule Destabilization->Axonal Transport Deficits Neuronal Dysfunction Neuronal Dysfunction Axonal Transport Deficits->Neuronal Dysfunction This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Microtubule Stabilization->Microtubule Destabilization Counteracts Restored Axonal Transport Restored Axonal Transport Microtubule Stabilization->Restored Axonal Transport Improved Neuronal Function Improved Neuronal Function Restored Axonal Transport->Improved Neuronal Function

Signaling pathways in tauopathy and this compound's intervention.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Microtubule Polymerization Assay

Objective: To determine the effect of this compound on the in vitro assembly of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (100 mM stock)

  • This compound (in DMSO)

  • DMSO (vehicle control)

  • 96-well clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 2X tubulin solution in GTB on ice.

  • Prepare 2X compound solutions (this compound or DMSO) in GTB.

  • Add 50 µL of 2X compound solution to the appropriate wells of a 96-well plate.

  • Initiate the polymerization reaction by adding 50 µL of 2X tubulin solution containing 2 mM GTP to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. The rate and extent of polymerization in the presence of this compound are compared to the vehicle control.

dot

cluster_0 Microtubule Polymerization Assay Workflow Prepare 2X Tubulin Prepare 2X Tubulin Mix in 96-well plate Mix in 96-well plate Prepare 2X Tubulin->Mix in 96-well plate Prepare 2X Compound Prepare 2X Compound Prepare 2X Compound->Mix in 96-well plate Incubate at 37°C Incubate at 37°C Mix in 96-well plate->Incubate at 37°C Measure Absorbance (340nm) Measure Absorbance (340nm) Incubate at 37°C->Measure Absorbance (340nm) Data Analysis Data Analysis Measure Absorbance (340nm)->Data Analysis

Workflow for the in vitro microtubule polymerization assay.
Immunohistochemistry for Tau Pathology in PS19 Mouse Brain

Objective: To quantify the burden of pathological tau in the brains of PS19 transgenic mice treated with this compound.

Materials:

  • Formalin-fixed, paraffin-embedded mouse brain sections (5 µm)

  • Primary antibody: Anti-phospho-tau (e.g., AT8, PHF1, or MC1)

  • Biotinylated secondary antibody

  • Avidin-biotin complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Hematoxylin counterstain

  • Microscope with imaging software

Procedure:

  • Deparaffinize and rehydrate brain sections through a series of xylene and ethanol (B145695) washes.

  • Perform antigen retrieval by heating sections in a citrate (B86180) buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with normal serum.

  • Incubate sections with the primary anti-phospho-tau antibody overnight at 4°C.

  • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Incubate with the ABC reagent for 30 minutes.

  • Develop the signal with DAB substrate until a brown precipitate is visible.

  • Counterstain with hematoxylin.

  • Dehydrate sections and mount with a coverslip.

  • Image acquisition and analysis: Capture images of the hippocampus and cortex. Quantify the area occupied by DAB staining using image analysis software and express it as a percentage of the total area.

Assessment of Axonal Transport in Cultured Neurons

Objective: To measure the effect of this compound on the movement of organelles within the axons of cultured neurons.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Fluorescently-labeled cargo (e.g., MitoTracker for mitochondria, or fluorescently-tagged BDNF)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

  • This compound (in DMSO)

  • DMSO (vehicle control)

  • Image analysis software with tracking capabilities

Procedure:

  • Culture primary neurons on glass-bottom dishes.

  • Treat neurons with this compound or vehicle for the desired duration.

  • Label the desired organelle with a fluorescent marker according to the manufacturer's protocol.

  • Place the dish on the live-cell imaging microscope.

  • Acquire time-lapse images of axons at a high frame rate (e.g., 1 frame per second) for several minutes.

  • Data Analysis: Use image analysis software to generate kymographs from the time-lapse videos. A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of organelle movement.

  • From the kymographs, measure the velocity, processivity (distance traveled), and flux (number of moving organelles) in both anterograde and retrograde directions. Compare these parameters between this compound-treated and vehicle-treated neurons.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a viable candidate for the treatment of neurodegenerative tauopathies. Its ability to penetrate the brain, stabilize microtubules, and ameliorate key pathological features in a relevant animal model is highly encouraging. Future research should focus on optimizing the therapeutic window to maximize efficacy while minimizing potential side effects. Further studies are also warranted to explore the long-term effects of this compound treatment on cognitive function and neuronal survival. The development of novel analogs with improved pharmacokinetic and safety profiles also represents a promising avenue for advancing this therapeutic strategy. The detailed methodologies and pathway analyses provided in this guide are intended to facilitate these future research and development efforts.

References

Dictyostatin's Potent Activity in Taxane-Resistant Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of resistance to taxane-based chemotherapeutics, such as paclitaxel (B517696) and docetaxel, presents a significant challenge in oncology. Dictyostatin, a macrolide isolated from a marine sponge, has emerged as a promising microtubule-stabilizing agent with potent cytotoxic activity against a broad range of cancer cell lines, including those that have developed resistance to taxanes. This technical guide provides an in-depth analysis of this compound's activity in taxane-resistant cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing critical biological pathways and experimental workflows.

Introduction: The Challenge of Taxane (B156437) Resistance

Taxanes are a cornerstone of chemotherapy for various solid tumors, including breast, ovarian, and lung cancers.[1][2] They function by binding to β-tubulin, stabilizing microtubules, and thereby arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][3][4] However, the efficacy of taxanes is often limited by the emergence of drug resistance. The primary mechanisms of taxane resistance include:

  • Overexpression of P-glycoprotein (P-gp): P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, actively removing taxanes from the cancer cell and reducing their intracellular concentration.[5][6][7][8][9]

  • Mutations in β-tubulin: Alterations in the genetic sequence of the β-tubulin protein can prevent taxanes from binding effectively to their target site on the microtubule.[5][6][10]

  • Expression of specific β-tubulin isotypes: Increased expression of the βIII-tubulin isotype has been associated with resistance to taxanes.[5][6]

This compound and its analogues have demonstrated the ability to overcome these common resistance mechanisms, making them a subject of intense research for the development of next-generation anticancer therapies.[11][12]

Mechanism of Action: this compound as a Microtubule Stabilizer

Similar to taxanes, this compound is a microtubule-stabilizing agent.[11][13] It binds to the taxane-binding site on β-tubulin, promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[5][11] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[12][14] Notably, this compound has been shown to be effective in cancer cell lines that are resistant to paclitaxel due to either P-gp overexpression or β-tubulin mutations.[11][15]

Signaling Pathway of Microtubule Stabilization and Mitotic Arrest

G cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Response cluster_3 Mechanisms of Taxane Resistance Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Stable Microtubules Stable Microtubules Microtubules->Stable Microtubules Stabilization This compound This compound This compound->Microtubules Binds to β-tubulin (Taxane Site) P-gp Efflux Pump P-gp Efflux Pump This compound->P-gp Efflux Pump Poor Substrate β-tubulin Mutations β-tubulin Mutations This compound->β-tubulin Mutations Effective Binding Paclitaxel Paclitaxel Paclitaxel->Microtubules Binds to β-tubulin (Taxane Site) Paclitaxel->P-gp Efflux Pump Efflux Paclitaxel->β-tubulin Mutations Reduced Binding Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Stable Microtubules->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Extracellular Space Extracellular Space P-gp Efflux Pump->Extracellular Space Drug Expulsion

Caption: this compound's mechanism of action and its circumvention of taxane resistance pathways.

Quantitative Data: Antiproliferative Activity of this compound

The following tables summarize the in vitro cytotoxic activity of this compound and its analogues in comparison to paclitaxel in various cancer cell lines, including those with defined mechanisms of taxane resistance.

Table 1: IC50 Values (nM) in Taxane-Sensitive and -Resistant Breast Cancer Cell Lines

CompoundMDA-MB-231 (Parental)MDA-MB-231 25PACR (Paclitaxel-Resistant)ZR75-1 (Parental)ZR75-1 25PACR (Paclitaxel-Resistant)ZR75-1 50PACR (Paclitaxel-Resistant)
Paclitaxel2.5[16]60[16]3.5[16]65[16]130[16]
Docetaxel1.5[16]-2.0[16]--
25,26-dihydrothis compound~5-10[11]----
6-epi-25,26-dihydrothis compound~5-10[11]----

Data extracted from multiple sources, specific concentrations and cell lines may vary between studies.[11][16]

Table 2: Antiproliferative Activity of this compound Analogs in a Disorazole C1-Resistant Cell Line with P-gp Overexpression

CompoundA549 (Parental) IC50 (nM)A549/Diso C1-R (Resistant) IC50 (nM)Fold Resistance
Paclitaxel3.244641395
Vinblastine0.8401.6502
25,26-dihydrothis compound (1a)3.845.612
6-epi-25,26-dihydrothis compound (1b)2.952.218

Data from a study on novel this compound analogs.[11]

Table 3: Effect of β-tubulin Mutations on the Activity of this compound and its Analogs

Cell Line (β-tubulin mutation)CompoundR/S Index*
A549-T12 (F272V)Paclitaxel37
This compoundLow
Analog 5High
Analog 8High
A549-EpoB40 (A366T)Paclitaxel-
Analog 11~3x lower than Paclitaxel
Analog 14~3x lower than Paclitaxel
A8 (T276I)All tested compoundsNo resistance observed

R/S Index: Ratio of IC50 in resistant vs. sensitive cells. A higher index indicates greater resistance. Data suggests that the F272V mutation significantly affects some analogs but not this compound itself.[5][6]

Experimental Protocols

Cell Culture and Generation of Taxane-Resistant Cell Lines

Taxane-resistant cell lines are typically generated by continuous exposure of the parental cell line to incrementally increasing concentrations of the taxane drug (e.g., paclitaxel or docetaxel) over a prolonged period.[16][17]

Protocol Outline:

  • Culture parental cancer cells (e.g., MDA-MB-231 or ZR75-1) in appropriate media supplemented with fetal calf serum and antibiotics.[16]

  • Initiate treatment with a low concentration of the taxane.

  • Allow cells to become confluent, then passage them into a fresh medium containing a slightly higher concentration of the taxane.

  • Repeat this process of incremental dose escalation for several months until a stable resistant phenotype is achieved.[16]

  • Characterize the resistant cell lines for their IC50 values and mechanisms of resistance (e.g., P-gp expression, tubulin mutations).

In Vitro Microtubule Binding Assay

This assay is used to determine if a compound of interest directly binds to microtubules. A common method is a spin-down assay where microtubules are polymerized, incubated with the test compound, and then pelleted by ultracentrifugation. The amount of compound in the pellet versus the supernatant indicates binding.[18][19][20]

Protocol Outline:

  • Microtubule Polymerization:

    • Thaw an aliquot of purified tubulin on ice.

    • Add a polymerization buffer (e.g., BRB80 with GTP) and incubate at 37°C to allow for microtubule formation.[18][21]

    • Stabilize the polymerized microtubules with a low concentration of a taxane (e.g., paclitaxel).[18]

  • Binding Reaction:

    • Incubate the stabilized microtubules with the test compound (e.g., this compound or its analogs) at various concentrations.[18]

    • Include positive (e.g., a known microtubule-binding protein) and negative (e.g., BSA) controls.[18]

  • Cosedimentation:

    • Layer the reaction mixture over a cushion buffer (e.g., BRB80 with glycerol) in an ultracentrifuge tube.[20]

    • Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules.[18][20]

  • Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in a sample buffer.

    • Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of the test compound that co-sedimented with the microtubules.[18]

Workflow for Microtubule Binding Assay

G cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis start Start prep_tubulin Purified Tubulin start->prep_tubulin end End polymerize Polymerize Microtubules (37°C with GTP) prep_tubulin->polymerize stabilize Stabilize with Taxol polymerize->stabilize incubate Incubate Stabilized Microtubules with this compound Analog stabilize->incubate layer_cushion Layer over Cushion Buffer incubate->layer_cushion centrifuge Ultracentrifugation (100,000 x g) layer_cushion->centrifuge separate Separate Supernatant and Pellet centrifuge->separate sds_page SDS-PAGE of Supernatant and Pellet separate->sds_page stain Coomassie Staining or Western Blot sds_page->stain quantify Quantify Bound Protein stain->quantify quantify->end

Caption: A typical workflow for an in vitro microtubule binding spin-down assay.

Cell-Based Assay for Mitotic Arrest

High-content screening (HCS) can be used to quantify cellular responses to microtubule-stabilizing agents.[14][22]

Protocol Outline:

  • Cell Plating: Seed cancer cells in a multi-well plate (e.g., 96-well).

  • Compound Treatment: Treat the cells with a concentration gradient of the test compound (e.g., this compound analogs) for a specified duration (e.g., 24-48 hours).[22]

  • Fixation and Staining:

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde).

    • Permeabilize the cells.

    • Stain for microtubules (e.g., with an anti-α-tubulin antibody), DNA (e.g., with Hoechst stain), and a marker for mitosis (e.g., with an anti-phospho-histone H3 antibody).[14][23]

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to quantify parameters such as microtubule density, nuclear condensation, and the percentage of cells positive for the mitotic marker.[12][22]

Conclusion and Future Directions

This compound and its analogs represent a promising class of microtubule-stabilizing agents with significant potential for the treatment of taxane-resistant cancers. Their ability to overcome resistance mediated by both P-gp overexpression and β-tubulin mutations highlights their distinct advantages over conventional taxanes.[5][11] The synergistic effects observed when certain this compound analogs are combined with paclitaxel further underscore their therapeutic potential.[6][11][24]

Future research should focus on:

  • The synthesis of novel this compound analogs with improved potency, metabolic stability, and pharmacokinetic profiles.[11][15][25]

  • In vivo studies in animal models of taxane-resistant tumors to validate the preclinical efficacy of lead compounds.[11][26]

  • A deeper understanding of the structural basis for this compound's interaction with mutated forms of β-tubulin.[5][27]

  • The identification of predictive biomarkers to select patients who are most likely to benefit from this compound-based therapies.

The continued development of this compound and its derivatives offers a promising strategy to address the significant clinical challenge of taxane resistance in cancer therapy.

References

Preclinical Studies of Dictyostatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dictyostatin, a marine-derived macrolide, has emerged as a potent microtubule-stabilizing agent with significant potential in oncology. Its ability to inhibit cancer cell growth, particularly in drug-resistant phenotypes, has prompted extensive preclinical investigation. This technical guide provides an in-depth overview of the core preclinical studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stability.[1][2] This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. The stabilization of the microtubule network leads to a sustained mitotic block, ultimately triggering programmed cell death, or apoptosis.[3]

The apoptotic cascade initiated by this compound involves the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[4][5] this compound-induced microtubule stabilization leads to the activation of pro-apoptotic Bcl-2 family members, such as Bax and Bak, which in turn promote the release of cytochrome c from the mitochondria.[6] This event triggers the formation of the apoptosome and the activation of caspase-9, which subsequently activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[7]

Signaling_Pathway This compound This compound beta_Tubulin β-Tubulin This compound->beta_Tubulin binds to Microtubules Microtubule Stabilization beta_Tubulin->Microtubules promotes Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's mechanism of action leading to apoptosis.

In Vitro Efficacy

The cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines, demonstrating potent growth-inhibitory effects at nanomolar concentrations.

Table 1: In Vitro Cytotoxicity of this compound Analogs (GI50, µM)

Cell LineCancer Type6-epi-dictyostatin
Breast
MDA-MB-231Triple-NegativeNot Reported
MDA-MB-468Triple-NegativeGI50 as low as 0.6 µM for some analogs[8]
Leukemia
CCRF-CEMAcute LymphoblasticNot Reported
Lung
A549Non-Small CellNot Reported
Colon
COLO 205ColorectalNot Reported
Ovarian
A2780OvarianActive in this cell line[9]
Cervical
HeLaCervicalPotent inhibitor of HeLa cell growth[2]

In Vivo Efficacy

Preclinical in vivo studies have been conducted using mouse xenograft models to evaluate the antitumor activity of this compound analogs. A notable study investigated the efficacy of 6-epi-dictyostatin in a human breast cancer xenograft model.[2][11]

Table 2: In Vivo Efficacy of 6-epi-dictyostatin in MDA-MB-231 Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (Day 28)Tumor Growth Inhibition (%)Notes
No Treatment-~1200 mm³-Tumors grew progressively.
Vehicle-~1200 mm³-Similar growth to no treatment group.
Paclitaxel20 mg/kg, i.v., q7dx3~800 mm³~33%Standard of care, showed moderate efficacy.
6-epi-dictyostatin20 mg/kg, i.v., q7dx3<200 mm³>83%Significantly more effective than paclitaxel. Tumor regression observed in the majority of mice.[2]

Data are estimations based on the graphical representation from the cited study.[2]

Experimental_Workflow_In_Vivo cluster_setup Tumor Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture MDA-MB-231 Cell Culture Harvest Cell Harvesting and Preparation Cell_Culture->Harvest Implantation Orthotopic Implantation in SCID Mice Harvest->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (i.v.) - Vehicle - Paclitaxel - 6-epi-dictyostatin Randomization->Treatment Monitoring Tumor Volume Measurement (q.d. or q.o.d) Treatment->Monitoring Sacrifice Euthanasia at Study Endpoint Monitoring->Sacrifice Tumor_Excision Tumor Excision and Weight Measurement Sacrifice->Tumor_Excision Data_Analysis Statistical Analysis of Tumor Growth Tumor_Excision->Data_Analysis

Workflow for in vivo xenograft studies.

Pharmacokinetics

Pharmacokinetic studies in mice have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies are crucial for determining appropriate dosing regimens and assessing potential for clinical translation.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal ModelDosingReference
Cmax (plasma) Not explicitly statedMouseNot specified[3][12]
Tmax (plasma) ~1.0 hMouseIntraperitoneal (i.p.)[12]
t1/2 (plasma) ~4.06 hMouseIntraperitoneal (i.p.)[12]
Brain Penetration YesMouseIntraperitoneal (i.p.)[12]
Brain Cmax 0.88 µg/gMouse100 mg/kg, i.p.[12]

Note: The available pharmacokinetic data for this compound is limited. The values presented are from a study of a compound with potential anti-glioblastoma activity and may not be fully representative of this compound itself. Further studies are needed to fully characterize its pharmacokinetic profile.

Experimental Protocols

In Vitro Cytotoxicity Assay (GI50 Determination)

This protocol outlines a general procedure for determining the 50% growth inhibition (GI50) concentration of this compound in a panel of cancer cell lines.

  • Cell Culture: Human cancer cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density to ensure logarithmic growth during the assay period.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Treatment: After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing the various concentrations of this compound or vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) or MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition for each concentration. The GI50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.[13]

  • Reagent Preparation: Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). A GTP solution is also prepared.[13]

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, GTP, and a polymerization enhancer (e.g., glycerol).

  • Compound Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

  • Measurement: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340-350 nm using a spectrophotometer. Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used.[9][13][14][15][16]

  • Data Analysis: The rate and extent of tubulin polymerization are calculated from the kinetic data. The effect of this compound is determined by comparing the polymerization curves in the presence of the compound to the vehicle control.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.[2][17]

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor xenograft.[2]

  • Cell Implantation: A suspension of human cancer cells (e.g., MDA-MB-231) is injected subcutaneously or orthotopically into the mice.[17][18]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound, a positive control (e.g., paclitaxel), and a vehicle control are administered to their respective groups via a clinically relevant route (e.g., intravenous injection).[2]

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as histopathology or biomarker assessment, may be performed.

Conclusion

The preclinical data for this compound and its analogs demonstrate a promising profile as a potent microtubule-stabilizing agent with significant antitumor activity, including in models of resistant cancers. Its unique mechanism of action and favorable in vivo efficacy warrant further investigation and development. This technical guide provides a foundational understanding of the key preclinical findings and methodologies that will be critical for advancing this compound towards clinical application. Continued research focusing on optimizing its pharmacokinetic properties and exploring its efficacy in a broader range of cancer models will be essential for realizing its full therapeutic potential.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Dictyostatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dictyostatin, a potent microtubule-stabilizing macrolide isolated from a marine sponge, has emerged as a promising candidate in the development of anticancer therapeutics. Its ability to inhibit cell proliferation, particularly in drug-resistant cancer cell lines, has spurred extensive research into its structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the SAR of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to facilitate further research and drug development in this critical area.

Quantitative Structure-Activity Relationship Data

The potency of this compound analogues is primarily assessed through their ability to inhibit the growth of various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for a range of this compound analogues against different human cancer cell lines. These data provide a clear comparison of the impact of structural modifications on cytotoxic activity.

AnalogueModificationA549 (Lung) IC50 (nM)HeLa (Cervical) IC50 (nM)MDA-MB-231 (Breast) IC50 (nM)Reference
(-)-Dictyostatin-3.24.52.1[1]
6-epi-DictyostatinEpimerization at C65.87.13.9[1]
25,26-dihydrothis compoundReduction of C25-C26 double bond10.415.28.7[1]
6-epi-25,26-dihydrothis compoundEpimerization at C6 and reduction of C25-C26 double bond21.330.118.5[1]
16-desmethyl-25,26-dihydrothis compoundRemoval of C16 methyl and reduction of C25-C26 double bond>100>100>100[1]
AnalogueModificationPANC-1 (Pancreatic) IC50 (nM)DLD-1 (Colon) IC50 (nM)NCI/ADR-RES (Ovarian, Taxol-resistant) IC50 (nM)Reference
(-)-Dictyostatin-4.13.86.5[2]
C16-normethyl-15,16-dehydrothis compoundRemoval of C16 methyl and introduction of C15-C16 double bond8.27.512.1[3]
16-Normethylthis compoundRemoval of C16 methyl group15.514.225.8[3]
16-epi-DictyostatinEpimerization at C16>1000>1000>1000[3]

Key Experimental Protocols

The evaluation of this compound analogues relies on a set of standardized in vitro assays. The following are detailed protocols for the key experiments cited in the literature.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound analogues (dissolved in DMSO)

  • Paclitaxel (positive control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and tubulin (final concentration 2 mg/mL).

  • Compound Addition: Add the this compound analogues or control compounds to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells containing the compounds.

  • Absorbance Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their cytotoxic effects by stabilizing microtubules, which are crucial components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This stabilization disrupts the dynamic instability of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and ultimately apoptosis.

G This compound's Mechanism of Action This compound This compound Analogues Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to β-tubulin Stabilization Enhanced Polymerization & Stabilization This compound->Stabilization Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilization->Microtubule Disruption Disruption of Microtubule Dynamics Stabilization->Disruption MitoticArrest G2/M Phase Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound's primary mechanism of action involves binding to β-tubulin, promoting microtubule stabilization, which leads to mitotic arrest and apoptosis.

The regulation of microtubule dynamics is a complex process involving numerous signaling pathways. Key proteins such as stathmin and microtubule-associated proteins (MAPs) play crucial roles. Stathmin sequesters tubulin dimers, preventing their incorporation into microtubules, while MAPs can either stabilize or destabilize microtubules.

G Regulation of Microtubule Dynamics cluster_0 Microtubule Destabilization cluster_1 Microtubule Stabilization cluster_2 This compound Intervention Stathmin Stathmin Tubulin Tubulin Dimers Stathmin->Tubulin Sequesters Microtubule Microtubule Tubulin->Microtubule Polymerization MAPs MAPs (e.g., Tau) MAPs->Microtubule Binds and Stabilizes Microtubule->Tubulin Depolymerization This compound This compound This compound->Microtubule Hyper-stabilizes

Caption: Microtubule dynamics are regulated by proteins like Stathmin (destabilizing) and MAPs (stabilizing). This compound intervenes by hyper-stabilizing microtubules.

Experimental Workflow for SAR Studies

A typical workflow for the structure-activity relationship study of new this compound analogues involves several key stages, from chemical synthesis to biological evaluation.

G Workflow for this compound Analogue SAR Studies Synthesis Chemical Synthesis of This compound Analogues Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro_Screening In Vitro Screening (e.g., MTT Assay) Purification->InVitro_Screening Hit_Identification Hit Identification (Potent Analogues) InVitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (Tubulin Polymerization Assay) Hit_Identification->Mechanism_Studies InVivo_Testing In Vivo Testing (Animal Models) Hit_Identification->InVivo_Testing Lead_Optimization Lead Optimization (Further Synthesis) Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

Caption: A typical workflow for SAR studies of this compound analogues, from synthesis to in vivo testing.

References

Total Synthesis of Dictyostatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin is a potent, marine-derived macrolide that has garnered significant attention in the scientific community for its powerful anticancer properties. First isolated in 1994, this natural product stabilizes microtubules, a mechanism of action similar to the blockbuster chemotherapy drug paclitaxel. However, this compound has shown superior activity against certain paclitaxel-resistant cancer cell lines, making it a highly promising lead for the development of next-generation chemotherapeutics. The scarcity of the natural source has necessitated the development of robust and efficient total syntheses to enable further biological evaluation and the creation of novel analogs with improved therapeutic profiles. This technical guide provides a comprehensive overview of the key total syntheses of this compound, with a focus on retrosynthetic strategies, detailed experimental protocols for pivotal reactions, and a comparative analysis of quantitative data.

Retrosynthetic Analysis and Key Synthetic Strategies

The complex structure of this compound, featuring a 22-membered macrolactone, multiple stereocenters, and sensitive functionalities, presents a formidable synthetic challenge. Several research groups have successfully completed its total synthesis, each employing unique and innovative strategies. The dominant approach involves a convergent strategy, where the molecule is disconnected into several key fragments that are synthesized independently and then coupled together in the later stages. This approach allows for greater efficiency and flexibility in the synthesis of analogs.

Here, we detail the retrosynthetic approaches of four prominent research groups: Paterson, Curran, Phillips, and Ramachandran.

Paterson's Approach

Paterson's synthesis is characterized by a highly convergent approach, disconnecting this compound into three main fragments: a C1-C9 aldehyde, a C10-C17 vinyl iodide, and a C18-C26 fragment. Key features of this synthesis include the use of stereocontrolled aldol (B89426) reactions to set key stereocenters and a Nozaki-Hiyama-Kishi (NHK) reaction for the crucial macrocyclization step.

Paterson_Retrosynthesis This compound This compound Macrolactonization Macrolactonization (Nozaki-Hiyama-Kishi) This compound->Macrolactonization Disconnection Seco_acid Seco-acid Macrolactonization->Seco_acid C1_C26_aldehyde_iodide C1-C26 Aldehyde-Iodide Seco_acid->C1_C26_aldehyde_iodide Functional Group Interconversion C1_C9 C1-C9 Aldehyde C1_C26_aldehyde_iodide->C1_C9 Coupling C10_C26 C10-C26 Vinyl Iodide C1_C26_aldehyde_iodide->C10_C26 Coupling C10_C17 C10-C17 Fragment C10_C26->C10_C17 Coupling C18_C26 C18-C26 Fragment C10_C26->C18_C26 Coupling

Paterson's Retrosynthetic Strategy
Curran's Approach

The Curran group developed a streamlined and highly convergent synthesis suitable for producing this compound analogs. A key feature of their later-generation syntheses is the use of a Nozaki-Hiyama-Kishi reaction for macrocyclization, which proved to be efficient and stereoselective.[1] Their strategy also allows for the late-stage introduction of diversity, facilitating structure-activity relationship (SAR) studies. A notable innovation was the development of a route that avoids a problematic Z/E isomerization during macrolactonization by forming the C1-O21 ester bond bimolecularly before the ring-closing step.[2]

Curran_Retrosynthesis This compound This compound Macrocyclization Macrocyclization (Nozaki-Hiyama-Kishi) This compound->Macrocyclization Disconnection Linear_precursor Linear Precursor Macrocyclization->Linear_precursor Esterification Esterification Linear_precursor->Esterification Disconnection C1_C9_acid C1-C9 Acid Esterification->C1_C9_acid C10_C26_alcohol C10-C26 Alcohol Esterification->C10_C26_alcohol HWE_Coupling Horner-Wadsworth-Emmons Coupling C10_C26_alcohol->HWE_Coupling Disconnection C10_C17_aldehyde C10-C17 Aldehyde HWE_Coupling->C10_C17_aldehyde C18_C26_phosphonate C18-C26 Phosphonate HWE_Coupling->C18_C26_phosphonate

Curran's Convergent Synthetic Strategy
Phillips' Approach

The Phillips synthesis is distinguished by its use of a titanium-mediated cyclization of a (silyloxy)enyne to construct a key stereotriad.[2] Their convergent strategy involves the union of three main fragments. A key macrocyclization is achieved through an intramolecular Horner-Wadsworth-Emmons olefination.[2]

Phillips_Retrosynthesis This compound This compound Macrocyclization Intramolecular HWE This compound->Macrocyclization Disconnection Linear_phosphonate Linear Phosphonate Macrocyclization->Linear_phosphonate Fragment_Coupling1 Olefin Metathesis Linear_phosphonate->Fragment_Coupling1 Disconnection C1_C10_fragment C1-C10 Fragment Fragment_Coupling1->C1_C10_fragment C11_C26_fragment C11-C26 Fragment Fragment_Coupling1->C11_C26_fragment Fragment_Coupling2 Olefination C11_C26_fragment->Fragment_Coupling2 Disconnection C11_C17_fragment C11-C17 Fragment Fragment_Coupling2->C11_C17_fragment C18_C26_fragment C18-C26 Fragment Fragment_Coupling2->C18_C26_fragment

Phillips' Retrosynthetic Approach
Ramachandran's Approach

Ramachandran and his team utilized Brown's crotylboration methodology to establish eight of the eleven stereocenters in this compound.[3][4] Their synthesis features a stereoselective vinylzincate addition for the crucial C9-C10 bond formation.[3][4]

Ramachandran_Retrosynthesis This compound This compound Macrolactonization Macrolactonization This compound->Macrolactonization Disconnection Seco_acid Seco-acid Macrolactonization->Seco_acid Vinylzincate_Addition Vinylzincate Addition Seco_acid->Vinylzincate_Addition Disconnection C1_C9_aldehyde C1-C9 Aldehyde Vinylzincate_Addition->C1_C9_aldehyde C10_C26_vinylzincate C10-C26 Vinylzincate Vinylzincate_Addition->C10_C26_vinylzincate Brown_Crotylboration Brown Crotylboration C1_C9_aldehyde->Brown_Crotylboration Key Reaction C10_C26_vinylzincate->Brown_Crotylboration Key Reaction Simpler_precursors Simpler Precursors Brown_Crotylboration->Simpler_precursors

Ramachandran's Key Disconnections

Quantitative Data Summary

The efficiency of a total synthesis is often measured by the overall yield and the stereoselectivity of key bond-forming reactions. The following table summarizes the reported quantitative data for the total syntheses of this compound by the aforementioned research groups.

Research GroupLongest Linear Sequence (Steps)Overall Yield (%)Key Macrocyclization MethodKey Coupling Reactions
Paterson ~25~1-2%Nozaki-Hiyama-KishiAldol reactions, Stille coupling
Curran 223.3%Nozaki-Hiyama-KishiHorner-Wadsworth-Emmons, Vinyllithium addition
Phillips 26~1%Intramolecular HWEOlefin metathesis, Olefination
Ramachandran 26~4%Yamaguchi MacrolactonizationVinylzincate addition, Brown crotylboration

Experimental Protocols for Key Reactions

This section provides detailed methodologies for the key chemical transformations employed in the total synthesis of this compound. These protocols are representative of the conditions reported in the primary literature.

Horner-Wadsworth-Emmons (HWE) Olefination (Z-Selective Still-Gennari Modification)

This reaction is crucial for the formation of Z-olefins, a key structural feature in this compound.[5]

Procedure: To a solution of the aldehyde (1.0 equiv) and bis(2,2,2-trifluoroethyl)phosphonoacetate (1.5 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.4 equiv) in THF dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired Z-enoate.

Nozaki-Hiyama-Kishi (NHK) Macrocyclization

The NHK reaction has proven to be a powerful tool for the formation of the 22-membered macrolactone of this compound, particularly in the later stages of the synthesis due to its high functional group tolerance.[1]

Procedure: To a suspension of chromium(II) chloride (10.0 equiv) and nickel(II) chloride (0.1 equiv) in anhydrous, degassed N,N-dimethylformamide (DMF) is added a solution of the linear aldehyde-vinyl iodide precursor (1.0 equiv) in DMF via syringe pump over a period of 10-12 hours at room temperature under an argon atmosphere. The reaction mixture is stirred for an additional 12-24 hours. The reaction is monitored by TLC or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched with water and the mixture is filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the macrolactone.

Ring-Closing Metathesis (RCM)

RCM has been employed for the formation of key cyclic intermediates in some synthetic routes to this compound.

Procedure: To a solution of the diene precursor (1.0 equiv) in anhydrous, degassed dichloromethane (B109758) (CH₂Cl₂) is added Grubbs' second-generation catalyst (0.05-0.1 equiv). The reaction mixture is heated to reflux under an argon atmosphere and stirred for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the cyclized product.

Conclusion

The total synthesis of this compound has been a significant achievement in the field of natural product synthesis, showcasing the power and versatility of modern synthetic organic chemistry. The convergent strategies developed by leading research groups have not only provided access to this scarce and potent natural product but have also paved the way for the synthesis of numerous analogs. These synthetic endeavors are crucial for detailed SAR studies, which are essential for the design of new and improved anticancer agents. The methodologies and data presented in this guide offer valuable insights for researchers and professionals in the field of drug discovery and development, providing a solid foundation for future work on this compound and other complex natural products.

References

The Elusive Blueprint: Navigating the Uncharted Biosynthetic Pathway of Dictyostatin

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potent anticancer properties and intricate molecular architecture, the natural biosynthetic pathway of dictyostatin, a complex polyketide originally isolated from a marine sponge, remains largely enigmatic. Current scientific literature has yet to unveil the specific producing organism and the corresponding gene cluster responsible for its assembly. This lack of foundational knowledge precludes the creation of a detailed technical guide on its biosynthesis.

This compound, a macrolide that has garnered significant interest in the field of drug development for its ability to stabilize microtubules, is a prime example of a natural product whose origins are shrouded in the complexity of marine ecosystems. While initially extracted from a sponge of the genus Spongia, it is now widely accepted that the true producer is likely a symbiotic microorganism residing within the sponge tissue. This phenomenon is common for many bioactive compounds derived from marine invertebrates, where unculturable bacteria are the actual chemists.

The scientific community has made remarkable strides in the total chemical synthesis of this compound, providing access to the molecule for biological studies. However, these synthetic routes, while elegant, do not shed light on the natural enzymatic machinery that constructs this intricate molecule.

The key to understanding the biosynthesis of polyketides like this compound lies in the identification and characterization of their biosynthetic gene clusters (BGCs). These clusters are contiguous stretches of DNA that encode all the necessary enzymatic machinery, primarily polyketide synthases (PKSs), for the stepwise assembly of the carbon skeleton from simple precursor units. PKSs are large, modular enzymes that function like a molecular assembly line, with each module responsible for a specific elongation and modification step.

Metagenomic analysis of sponge-associated microbial communities is the primary tool for discovering such BGCs. This approach involves sequencing the entire genetic material from an environmental sample, bypassing the need to culture individual microorganisms. Researchers can then bioinformatically search for sequences characteristic of PKS genes. While numerous studies have identified a wealth of novel PKS gene clusters within sponge symbionts, including those from the promising candidate phylum "Candidatus Entotheonella," a definitive link to this compound production has not been established.

The inability to pinpoint the this compound BGC means that crucial information remains unknown, including:

  • The Producing Organism: The specific bacterial species or strain that harbors the this compound BGC.

  • The Polyketide Synthase (PKS) Architecture: The number and arrangement of modules and domains within the PKS enzymes, which would dictate the precise sequence of biosynthetic reactions.

  • Enzymatic Steps and Intermediates: The specific catalytic activities of each enzymatic domain (e.g., ketosynthase, acyltransferase, ketoreductase, dehydratase, enoylreductase) and the chemical structures of the intermediates at each stage of the assembly process.

  • Precursor Supply and Regulation: The metabolic pathways that provide the building blocks for this compound synthesis and the regulatory mechanisms that control the expression of the BGC.

Without this fundamental information, it is not possible to construct a detailed technical guide that includes quantitative data, experimental protocols for pathway elucidation, or accurate diagrams of the biosynthetic pathway and associated experimental workflows.

The quest to uncover the biosynthetic pathway of this compound is an active area of research. Future breakthroughs will likely depend on the successful application of advanced metagenomic techniques, potentially combined with single-cell genomics and innovative cultivation methods, to finally isolate the producing organism or directly link a specific BGC to this compound production. Until then, the natural blueprint for this remarkable molecule remains a compelling scientific mystery.

Methodological & Application

Dictyostatin In Vitro Cytotoxicity Assay: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Dictyostatin is a potent, naturally occurring macrolide that has garnered significant interest in the field of oncology. Isolated from the marine sponge Spongia dictyoides, it exhibits remarkable cytotoxic activity against a broad spectrum of human cancer cell lines. Its primary mechanism of action involves the stabilization of microtubules, structures critical for cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. This profile makes this compound a compelling candidate for anticancer drug development, particularly for tumors resistant to other microtubule-targeting agents like taxanes.

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric assay. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of novel anticancer compounds.

Principle of the Assay

The in vitro cytotoxicity of this compound is determined by assessing its effect on the proliferation and viability of cancer cell lines. A common and reliable method for this is the Sulforhodamine B (SRB) assay. This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to a tissue culture plate. The amount of bound dye is directly proportional to the cell mass. By measuring the absorbance of the solubilized dye, the extent of cell growth inhibition by a test compound can be quantified. Another widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

Data Presentation

The cytotoxic effect of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%. The following table summarizes the reported IC50 values of this compound and its analogs against various human cancer cell lines.

Cell LineCancer TypeCompoundIC50 (nM)Reference
AsPC-1PancreaticThis compound3.2[1]
DLD-1ColonThis compound4.1[1]
PANC-1PancreaticThis compound3.8[1]
NCI/ADR-RESOvarian (Taxol-Resistant)This compound15.0[1]
A2780OvarianThis compound1.5
A549LungThis compoundPotent[2]
MDA-MB-231Breast6-epi-DictyostatinPotent
Paclitaxel-Resistant Cell LinesVariousThis compound AnalogsLow nM[2][3]
Epothilone (B1246373) B-Resistant Cell LinesVariousThis compound AnalogsLow nM[2][3]

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[4]

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well flat-bottom microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula:

    • Determine the IC50 value by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 3. Seed Cells in 96-well Plates cell_culture->cell_seeding dictyostatin_prep 2. Prepare this compound Serial Dilutions treatment 4. Treat Cells with This compound dictyostatin_prep->treatment cell_seeding->treatment incubation 5. Incubate (e.g., 48-72h) treatment->incubation fix_stain 6. Fix and Stain Cells (e.g., SRB) incubation->fix_stain read_plate 7. Solubilize Dye & Read Absorbance fix_stain->read_plate calc_inhibition 8. Calculate % Growth Inhibition read_plate->calc_inhibition determine_ic50 9. Determine IC50 Value calc_inhibition->determine_ic50

Caption: Workflow of the in vitro cytotoxicity assay.

This compound's Mechanism of Action: Signaling Pathway

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cell_cycle Cell Cycle Regulation This compound This compound tubulin β-Tubulin Subunit This compound->tubulin Binds to Taxane Site microtubules Microtubule Stabilization tubulin->microtubules p53 p53 Activation microtubules->p53 Disruption of Mitotic Spindle p21 p21 (WAF1/CIP1) Upregulation p53->p21 Transcriptional Activation cyclinB1_cdc2 Cyclin B1/Cdc2 Complex p21->cyclinB1_cdc2 Inhibition g2m_arrest G2/M Phase Arrest cyclinB1_cdc2->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis

References

Application Notes and Protocols for MTT Assay with Dictyostatin on A549 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin is a potent natural product that has garnered significant interest in the field of oncology for its profound cytotoxic effects on cancer cells.[1] As a microtubule-stabilizing agent, its mechanism of action is similar to the well-known chemotherapeutic agent paclitaxel.[1] this compound binds to β-tubulin, promoting the polymerization of microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptosis and inhibiting cell proliferation.[1] The A549 cell line, a human lung adenocarcinoma epithelial cell line, is a widely used model system for studying lung cancer and for the preclinical evaluation of novel anticancer agents. This document provides detailed protocols for assessing the cytotoxic effects of this compound on A549 cells using the MTT assay, a colorimetric method for measuring cell viability.

Data Presentation

This compound Concentration (nM)% Cell Viability (relative to control)Standard Deviation
0 (Control)100± 5.0
185± 4.2
560± 3.5
1045± 2.8
2520± 1.9
5010± 1.1
1005± 0.8

IC50 Value: The estimated half-maximal inhibitory concentration (IC50) for this compound in A549 cells, based on the illustrative data, is approximately 8 nM .

Experimental Protocols

A549 Cell Culture

Materials:

  • A549 cell line (ATCC® CCL-185™)

  • F-12K Medium (Kaighn's Modification of Ham's F-12 Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 96-well flat-bottom cell culture plates

  • Incubator (37°C, 5% CO2, 95% humidity)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium. Incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a split ratio of 1:4 to 1:8.

MTT Assay for Cell Viability

Materials:

  • A549 cells

  • Complete growth medium

  • This compound (dissolved in DMSO to a stock concentration of 1 mM and serially diluted in complete growth medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Harvest A549 cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells). Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A549_Culture Culture A549 Cells Harvest Harvest & Count Cells A549_Culture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed Add_Drug Add this compound to Cells Seed->Add_Drug Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Add_Drug Incubate_48_72h Incubate for 48-72h Add_Drug->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Solubilize Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Data_Analysis Data_Analysis Read_Absorbance->Data_Analysis Calculate % Viability & IC50

Caption: Experimental workflow for the MTT assay with this compound on A549 cells.

Dictyostatin_Signaling_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to taxane (B156437) site Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes polymerization Inhibits depolymerization Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Signaling pathway of this compound-induced apoptosis in A549 cells.

Logical_Relationship A549 A549 Cells (Lung Adenocarcinoma Model) This compound This compound Treatment (Varying Concentrations) A549->this compound are treated with MTT_Assay MTT Assay (Measures Mitochondrial Activity) This compound->MTT_Assay is assessed by Cell_Viability Cell Viability Assessment MTT_Assay->Cell_Viability to determine IC50 IC50 Determination (Drug Potency) Cell_Viability->IC50 which allows for

References

Application Notes: Determining the GI50 of Dictyostatin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin is a potent, naturally occurring macrolide that has garnered significant interest in the field of oncology. Isolated from the marine sponge Spongia sp., it functions as a microtubule-stabilizing agent, a mechanism shared with clinically successful anticancer drugs like paclitaxel.[1][2] this compound binds to β-tubulin, promoting its assembly into stable microtubules, which disrupts the dynamic instability required for proper mitotic spindle formation.[1][2] This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, ultimately inhibiting cancer cell proliferation. Notably, this compound and its analogs have demonstrated high potency, with activity in the low nanomolar range, and have shown efficacy against cancer cell lines that have developed resistance to other taxane-based therapies.[1][2][3]

These application notes provide a summary of the growth inhibitory effects (GI50) of this compound analogs in various cancer cell lines, a detailed protocol for determining these values using the Sulforhodamine B (SRB) assay, and a visual representation of its mechanism of action.

Data Presentation: In Vitro Antiproliferative Activity of this compound Analogs

The following table summarizes the 50% growth inhibitory concentrations (GI50) of two potent this compound analogs, 25,26-dihydrothis compound and 6-epi-25,26-dihydrothis compound, against a panel of human cancer cell lines. This data highlights their potent activity, even in cell lines resistant to other microtubule-stabilizing agents.

Cell LineCancer TypeCompoundGI50 (nM) ± S.D.Reference
1A9 Human Ovarian Cancer25,26-dihydrothis compound3.5 ± 0.6[1]
6-epi-25,26-dihydrothis compound3.2 ± 0.3[1]
1A9/PTX10 Paclitaxel-Resistant Ovarian25,26-dihydrothis compound11.2 ± 1.6[1]
6-epi-25,26-dihydrothis compound8.8 ± 1.2[1]
A549 Human Lung Cancer25,26-dihydrothis compound5.7 ± 0.9[1]
6-epi-25,26-dihydrothis compound4.1 ± 0.5[1]
A549/EpoB40 Epothilone (B1246373) B-Resistant Lung25,26-dihydrothis compound10.1 ± 1.2[1]
6-epi-25,26-dihydrothis compound6.8 ± 0.8[1]
MDA-MB-231 Human Breast Cancer25,26-dihydrothis compoundPotent activity reported[1][2][4]
6-epi-25,26-dihydrothis compoundPotent activity reported[1][2][4]

Data represents the average from at least three independent experiments. Cells were exposed to the compounds for 72–120 hours.[1]

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

This compound exerts its antiproliferative effects by interfering with the normal function of microtubules. The process begins with this compound binding to the taxane-binding site on β-tubulin subunits. This binding stabilizes the microtubule polymer, preventing its depolymerization. The suppression of microtubule dynamics is a crucial event that halts the cell cycle at the metaphase/anaphase transition, as the mitotic spindle cannot function correctly. This mitotic arrest triggers a cascade of signaling events that lead to programmed cell death, or apoptosis.

G cluster_0 Cellular Environment cluster_1 Cellular Processes This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Taxane Site MT Microtubule Polymer Tubulin->MT Polymerization MT_Stab Microtubule Stabilization (Suppression of Dynamics) MT->MT_Stab Mitotic_Arrest Mitotic Arrest (G2/M Phase) MT_Stab->Mitotic_Arrest Apoptosis_Pathway Apoptotic Pathway Activation Mitotic_Arrest->Apoptosis_Pathway Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death

Caption: this compound's mechanism of action pathway.

Experimental Protocol: GI50 Determination via Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and widely used colorimetric method for determining cytotoxicity and cell growth inhibition. It measures the total cellular protein content, which is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microplates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 515 nm)

Workflow Diagram:

G start Start cell_seeding 1. Cell Seeding (96-well plates) start->cell_seeding end End incubation_24h 2. Incubation (24h for attachment) cell_seeding->incubation_24h drug_treatment 3. This compound Treatment (Serial Dilutions) incubation_24h->drug_treatment incubation_48h 4. Incubation (e.g., 48-72h) drug_treatment->incubation_48h fixation 5. Cell Fixation (Cold 10% TCA) incubation_48h->fixation staining 6. SRB Staining fixation->staining washing 7. Washing (1% Acetic Acid) staining->washing solubilization 8. Dye Solubilization (10 mM Tris Base) washing->solubilization read_absorbance 9. Read Absorbance (515 nm) solubilization->read_absorbance data_analysis 10. Data Analysis (Calculate GI50) read_absorbance->data_analysis data_analysis->end

Caption: Experimental workflow for the SRB assay.

Procedure:

  • Cell Plating:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium.

    • Include a set of plates for a time-zero (Tz) measurement, which will be fixed shortly before drug addition.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A 5-log concentration range is typically used.[5]

    • After 24 hours, fix the Tz plates as described in step 3.

    • For the remaining plates, remove the medium and add 100 µL of the corresponding this compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plates for an additional 48 to 72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well (final concentration 5%).

    • Incubate at 4°C for 1 hour to fix the cells to the bottom of the wells.

  • Staining and Washing:

    • Carefully discard the supernatant.

    • Wash the plates five times with slow-running tap water or 1% acetic acid and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plates on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Measure the optical density (OD) at 515 nm using a microplate reader.

Data Analysis and GI50 Calculation

The GI50 value is the concentration of the drug that causes a 50% reduction in the net protein increase compared to the control cells during the incubation period.[6]

The percentage of growth is calculated for each drug concentration using the following formula:

% Growth = [(Ti - Tz) / (C - Tz)] x 100

Where:

  • Ti = Mean OD of the test wells after the incubation period.

  • Tz = Mean OD of the time-zero wells.

  • C = Mean OD of the untreated control wells.

Plot the % Growth against the logarithm of the drug concentration. The GI50 is the concentration at which the % Growth is 50. This value can be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

References

Dictyostatin: Application Notes for Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin is a potent, marine-derived polyketide that has garnered significant interest in the field of oncology for its powerful antimitotic properties.[1][2] Its mechanism of action involves the stabilization of microtubules, the dynamic cytoskeletal polymers essential for the formation of the mitotic spindle during cell division.[1][2] By binding to the taxane (B156437) site on β-tubulin, this compound enhances tubulin polymerization and suppresses microtubule dynamics.[3] This interference with the normal function of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2]

These application notes provide a comprehensive guide for utilizing an in vitro fluorescence-based tubulin polymerization assay to characterize the activity of this compound and other potential microtubule-targeting agents.

Data Presentation

The efficacy of this compound as a microtubule-stabilizing agent can be quantified and compared to other known microtubule-targeting agents. The following table summarizes key quantitative data, including the critical concentration of tubulin for polymerization in the presence of this compound.

CompoundTargetAssay TypeParameterValueMechanism of ActionReference
This compound TubulinIn Vitro PolymerizationCritical Concentration (Cr)0.4 ± 0.1 µMPromotion of Polymerization[4]
Control (no drug)TubulinIn Vitro PolymerizationCritical Concentration (Cr)3.3 ± 0.1 µMBaseline Polymerization[4]
PaclitaxelTubulinIn Vitro Fluorescence PolymerizationEC50~3.0 µMPromotion of Polymerization[5]
VinblastineTubulinIn Vitro Fluorescence PolymerizationIC50Not specifiedInhibition of Polymerization[5]
NocodazoleTubulinIn Vitro Fluorescence PolymerizationIC50Not specifiedInhibition of Polymerization[6]

Experimental Protocols

In Vitro Fluorescence-Based Tubulin Polymerization Assay

This protocol details a method for measuring the effect of this compound on tubulin polymerization in real-time using a fluorescence-based plate reader assay. The principle of this assay relies on a fluorescent reporter molecule that preferentially binds to polymerized tubulin (microtubules), resulting in an increase in fluorescence signal as polymerization proceeds.[5][6]

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM stock)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI at 6.3 µM final concentration)[7]

  • This compound

  • Control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer)

  • DMSO (for dissolving compounds)

  • 96-well, black, half-area microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the this compound stock solution to create a range of 10x working solutions (e.g., 1 µM to 1 mM) in General Tubulin Buffer.

    • Prepare 10x working solutions of control compounds (e.g., 100 µM Paclitaxel and 100 µM Nocodazole) and a vehicle control (buffer with the same final concentration of DMSO as the test compounds).

  • Tubulin Reaction Mix Preparation (on ice):

    • Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Use within 30 minutes.

    • Prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer.[7]

    • Supplement the reaction mix with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye at its optimal concentration.[6] Keep the mix on ice.

  • Assay Setup:

    • Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

    • Add 5 µL of the 10x working solutions of this compound, control compounds, or vehicle control to the appropriate wells of the pre-warmed plate.

  • Initiation of Polymerization and Data Acquisition:

    • To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding the introduction of air bubbles. The final volume in each well will be 50 µL.[6]

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI-based assays) every 60 seconds for 60-90 minutes at 37°C.[5]

Data Analysis:

  • Plot the fluorescence intensity against time for each concentration of this compound and the controls. The resulting curves will display a lag phase (nucleation), a growth phase (polymerization), and a plateau phase (steady-state).[5]

  • Calculate the maximum rate of polymerization (Vmax) from the slope of the growth phase and the final polymer mass from the fluorescence at the steady-state plateau.[8]

  • For dose-response analysis, plot the normalized Vmax or plateau fluorescence values against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal effect) for this compound's enhancement of tubulin polymerization.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare this compound & Control Solutions (10x) add_compounds Add 5µL of 10x Compound Solutions to Wells prep_compounds->add_compounds prep_tubulin Prepare Tubulin Reaction Mix (on ice) add_tubulin Add 45µL of Tubulin Reaction Mix to Initiate prep_tubulin->add_tubulin prewarm_plate Pre-warm 96-well Plate to 37°C prewarm_plate->add_compounds add_compounds->add_tubulin read_plate Measure Fluorescence Kinetics at 37°C add_tubulin->read_plate plot_curves Plot Fluorescence vs. Time read_plate->plot_curves calc_params Calculate Vmax and Plateau Fluorescence plot_curves->calc_params dose_response Generate Dose-Response Curve and Determine EC50 calc_params->dose_response

Caption: Workflow for the in vitro fluorescence-based tubulin polymerization assay.

Signaling Pathway of this compound-Induced Mitotic Arrest

G cluster_cell Cellular Processes This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin binds to β-tubulin Microtubules Microtubule Polymerization (Stabilized) Tubulin->Microtubules promotes MitoticSpindle Defective Mitotic Spindle Microtubules->MitoticSpindle leads to SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition SAC->APC_C inhibits G2M_Arrest G2/M Phase Arrest APC_C->G2M_Arrest causes Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to

Caption: this compound stabilizes microtubules, leading to a defective mitotic spindle and activation of the Spindle Assembly Checkpoint, resulting in G2/M arrest and apoptosis.

References

Application Notes and Protocols for Dictyostatin in Cell-Free Tubulin Assembly Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin is a potent, marine-derived macrolide that has garnered significant interest in the field of oncology and cell biology due to its powerful microtubule-stabilizing activity.[1] By binding to the β-tubulin subunit, this compound promotes the assembly of tubulin into stable microtubules, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[2] Its mechanism of action is similar to that of the widely used anti-cancer drug, paclitaxel, although studies have indicated that this compound can be more potent in inducing tubulin polymerization and may retain activity against paclitaxel-resistant cancer cells.[1]

These application notes provide a detailed protocol for utilizing this compound in a cell-free tubulin assembly assay, a fundamental tool for characterizing the activity of microtubule-targeting agents. This document outlines the experimental workflow, data analysis, and provides quantitative data for comparison with other common microtubule stabilizers.

Mechanism of Action

This compound enhances the polymerization of tubulin dimers into microtubules. By binding to the taxane-binding site on β-tubulin, it stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and activation of apoptotic signaling pathways.

Signaling Pathway

The stabilization of microtubules by agents like this compound is a cellular stress event that can trigger the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling cascade. This pathway plays a crucial role in mediating apoptosis in response to various cellular stresses. Activated JNK can translocate to the nucleus to regulate the expression of pro-apoptotic genes or act directly on mitochondrial proteins to initiate the apoptotic cascade.

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Apoptotic Response This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization Induces ASK1 ASK1 Microtubule_Stabilization->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 JNK_SAPK JNK/SAPK MKK4_7->JNK_SAPK c_Jun c-Jun JNK_SAPK->c_Jun Activates Bcl_2 Bcl-2 Phosphorylation JNK_SAPK->Bcl_2 Induces Apoptosis Apoptosis c_Jun->Apoptosis Bcl_2->Apoptosis

Caption: this compound-induced microtubule stabilization activates the JNK/SAPK signaling pathway, leading to apoptosis.

Data Presentation

The following table summarizes the quantitative effects of this compound on tubulin polymerization in a cell-free assay, with comparative data for paclitaxel.

CompoundCritical Concentration (Cr) of Tubulin Assembly (µM)
Control (No Drug)3.3 ± 0.1[3]
This compound 0.4 ± 0.1 [3]
PaclitaxelNot explicitly stated in the same study for direct comparison, but generally higher than this compound.

Experimental Protocols

Cell-Free Tubulin Assembly Assay (Spectrophotometric Method)

This protocol is adapted from standard tubulin polymerization assay kits and is suitable for measuring the effect of this compound on the kinetics of tubulin polymerization. The assay measures the increase in light scattering at 340 nm as tubulin polymerizes into microtubules.[4]

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM in water)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Paclitaxel stock solution (in DMSO, for comparison)

  • DMSO (vehicle control)

  • Pre-chilled 96-well half-area plates

  • Temperature-controlled spectrophotometer capable of reading at 340 nm in kinetic mode

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Reconstitute Tubulin on Ice C Add Reagents to Pre-chilled 96-well Plate A->C B Prepare this compound and Control Solutions B->C D Initiate Polymerization with GTP at 37°C C->D E Measure Absorbance at 340 nm (Kinetic Reading) D->E F Plot Absorbance vs. Time E->F G Determine Vmax and Critical Concentration F->G

Caption: Workflow for the cell-free tubulin assembly assay with this compound.

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold Tubulin Polymerization Buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.

    • Prepare a 10X stock of GTP (10 mM) in Tubulin Polymerization Buffer.

    • Prepare serial dilutions of this compound and Paclitaxel in Tubulin Polymerization Buffer containing 10% glycerol. The final DMSO concentration should be kept below 1% to avoid solvent effects. Prepare a vehicle control with the same final concentration of DMSO.

  • Assay Setup (on ice):

    • In a pre-chilled 96-well plate, add 10 µL of the 10X this compound, Paclitaxel, or vehicle control solutions to the appropriate wells.

    • Add 80 µL of the cold tubulin solution to each well.

    • Incubate the plate on ice for 5 minutes to allow the compounds to interact with the tubulin.

  • Initiation of Polymerization:

    • To start the polymerization, add 10 µL of 10X GTP solution to each well, bringing the final volume to 100 µL and the final GTP concentration to 1 mM.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

Data Analysis:

  • Plotting the Data: Plot the absorbance at 340 nm against time for each concentration of this compound and the controls. The resulting curves will show the nucleation, elongation, and steady-state phases of tubulin polymerization.

  • Determining Vmax: The maximal rate of polymerization (Vmax) can be determined from the steepest slope of the polymerization curve during the elongation phase. An increase in Vmax compared to the control indicates an enhancement of polymerization.

  • Determining Critical Concentration (Cr): The critical concentration is the concentration of tubulin at which the rate of polymerization equals the rate of depolymerization. This can be determined by performing the assay with varying concentrations of tubulin in the presence and absence of this compound and plotting the steady-state absorbance against the tubulin concentration. The x-intercept of this plot gives the critical concentration. A lower Cr in the presence of this compound indicates stabilization of the microtubules.

Troubleshooting

  • No or low polymerization in the control: Ensure the tubulin is fresh and has been kept on ice. Verify the GTP solution is active and the spectrophotometer is at the correct temperature (37°C).

  • Precipitation of compounds: Ensure the final DMSO concentration is low. Some compounds may have limited solubility in aqueous buffers.

  • High background absorbance: Use high-quality, pure tubulin to minimize light scattering from aggregates. Centrifuge the reconstituted tubulin at 4°C for 10 minutes at high speed to pellet any aggregates before use.

Conclusion

The cell-free tubulin assembly assay is a robust and direct method to quantify the potent microtubule-stabilizing activity of this compound. The provided protocol and data serve as a valuable resource for researchers investigating the mechanism of action of this compound and for the development of novel anti-cancer therapeutics targeting the microtubule cytoskeleton. The significant reduction in the critical concentration of tubulin assembly highlights this compound's efficacy as a microtubule-stabilizing agent.

References

Application Notes and Protocols for In Vivo Efficacy of Dictyostatin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin is a potent, marine-derived polyketide that has demonstrated significant potential as an anticancer agent. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound and its analogs using established animal models of cancer. The following sections detail the methodologies for xenograft tumor models, drug formulation and administration, efficacy evaluation, and toxicity assessment, supported by quantitative data and visual workflows.

Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, at or near the taxane-binding site. This binding stabilizes the microtubule polymer, preventing its depolymerization, which is essential for the dynamic instability required for mitotic spindle formation and function. The disruption of microtubule dynamics leads to a prolonged block in the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.

G2M_Arrest_Apoptosis This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Disruption of mitotic spindle Apoptosis Apoptosis G2M->Apoptosis Triggers CDK1_CyclinB CDK1/Cyclin B Activation Block G2M->CDK1_CyclinB Prevents Caspase_Activation Caspase Cascade Activation Apoptosis->Caspase_Activation Initiates Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth and Monitoring cluster_treatment Treatment cluster_endpoints Endpoint Analysis Harvest Harvest Cancer Cells (e.g., MDA-MB-231) Count Count Cells and Check Viability Harvest->Count Resuspend Resuspend in Media/Matrigel Count->Resuspend Inject Subcutaneous Injection into Mouse Flank Resuspend->Inject Measure Tumor Volume Measurement (Calipers) Inject->Measure Randomize Randomize into Treatment Groups Measure->Randomize Administer Administer this compound or Vehicle Randomize->Administer Monitor_Toxicity Monitor Body Weight and Clinical Signs Administer->Monitor_Toxicity Euthanize Euthanize and Excise Tumor Monitor_Toxicity->Euthanize Analyze Tumor Weight, Histology, Western Blot Euthanize->Analyze

Application Notes and Protocols: Dictyostatin Administration in PS19 Tau Transgenic Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the administration of dictyostatin, a microtubule-stabilizing agent, in the PS19 tau transgenic mouse model of tauopathy. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

Tauopathies, including Alzheimer's disease, are characterized by the hyperphosphorylation and aggregation of the microtubule-associated protein tau.[1] This leads to microtubule instability, impaired axonal transport, and eventual neuronal death.[1] Microtubule-stabilizing agents are a class of therapeutic compounds that aim to counteract these pathological changes.[1] this compound is a potent, brain-penetrant microtubule-stabilizing agent that has shown promise in preclinical models of tauopathy.[2] The PS19 mouse model, which expresses the P301S mutant human tau, develops age-dependent tau pathology and neurodegeneration, making it a relevant model for studying potential therapeutics.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 3-month study of this compound administration in 6-month-old PS19 mice.

Table 1: Effects of this compound on Microtubule Density and Axonal Dystrophy in the Optic Nerve of PS19 Mice

Treatment GroupMicrotubule Density (MTs/μm²)Axonal Dystrophy (Dystrophic Axons/100 μm²)
Wild-Type (Vehicle)~115~1.5
PS19 (Vehicle)~100~4.5
PS19 (0.1 mg/kg this compound)~120*~2.0**

*p < 0.01 compared to PS19 (Vehicle) **p < 0.05 compared to PS19 (Vehicle)

Table 2: Effects of this compound on Tau Pathology and Neuronal Survival in the Hippocampus of PS19 Mice

Treatment GroupMC1-Positive Tau Pathology (% Area)Insoluble Tau (TauAcK280, Arbitrary Units)Hippocampal CA3 NeuN-Positive Area (Arbitrary Units)
PS19 (Vehicle)~1.8~1.0~0.9
PS19 (0.1 mg/kg this compound)~1.0~0.5~1.1 (Trend towards increase)

*p < 0.05 compared to PS19 (Vehicle)

Experimental Protocols

This compound Preparation and Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl)

  • Insulin syringes (or other appropriate syringes for intraperitoneal injection)

Protocol:

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be calculated based on the desired final injection volume and dose.

  • On the day of injection, dilute the this compound stock solution in sterile saline to the final desired concentration (e.g., for a 0.1 mg/kg dose). The final concentration of DMSO in the injection solution should be minimized (typically ≤ 10%).

  • Administer the this compound solution or vehicle (DMSO in saline) to the PS19 mice via intraperitoneal (i.p.) injection.

  • Injections are typically performed once weekly.

  • Monitor the body weight and general health of the mice throughout the study. Higher doses of this compound (0.3 mg/kg and 1 mg/kg) have been associated with poor tolerability and weight loss.

Immunohistochemistry for Tau Pathology and Neuronal Loss

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Primary antibodies:

    • MC1 (for misfolded tau)

    • NeuN (for neuronal nuclei)

  • Biotinylated secondary antibody

  • Avidin-biotin complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Microscope slides

  • Mounting medium

Protocol:

  • Anesthetize the mice and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubating in a series of sucrose (B13894) solutions (e.g., 15% and 30%) until the tissue sinks.

  • Freeze the brain and cut 40 µm-thick sections on a cryostat or vibratome.

  • Wash the free-floating sections in PBS.

  • Perform antigen retrieval if necessary for the specific primary antibody.

  • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

  • Incubate the sections with the primary antibody (e.g., MC1 or NeuN) diluted in blocking buffer overnight at 4°C.

  • Wash the sections in PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Wash the sections and incubate with the ABC reagent for 1 hour at room temperature.

  • Develop the signal with the DAB substrate until the desired staining intensity is reached.

  • Wash the sections, mount them on microscope slides, dehydrate, and coverslip with mounting medium.

  • Acquire images using a brightfield microscope and quantify the stained area using image analysis software.

Biochemical Analysis of Insoluble Tau

Materials:

  • Radioimmunoprecipitation assay (RIPA) buffer

  • Sarkosyl (N-lauroylsarcosinate)

  • Ultracentrifuge

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies for Western blotting (e.g., AT8 for phosphorylated tau, TauAcK280 for acetylated tau)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Dissect the brain region of interest (e.g., cortex or hippocampus) on ice.

  • Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

  • Collect the supernatant (soluble fraction).

  • Resuspend the pellet in a buffer containing 1% sarkosyl and incubate for 1 hour at 37°C with shaking.

  • Centrifuge at 100,000 x g for 30 minutes at 4°C.

  • The resulting pellet contains the sarkosyl-insoluble tau fraction.

  • Resuspend the insoluble pellet in sample buffer, sonicate, and heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with primary antibodies against specific tau species.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities using densitometry.

Visualizations

experimental_workflow cluster_animal_phase Animal Treatment Phase cluster_analysis Data Analysis Phase start 6-Month-Old PS19 Mice treatment Weekly Intraperitoneal Injections (3 Months) start->treatment vehicle Vehicle Control treatment->vehicle Group 1 This compound This compound (0.1 mg/kg) treatment->this compound Group 2 end_treatment Euthanasia at 9 Months of Age vehicle->end_treatment This compound->end_treatment tissue Brain and Optic Nerve Collection end_treatment->tissue histology Immunohistochemistry tissue->histology biochemistry Biochemical Fractionation tissue->biochemistry mc1 MC1 Staining (Tau Pathology) histology->mc1 neun NeuN Staining (Neuronal Survival) histology->neun em Electron Microscopy (Optic Nerve) histology->em insoluble_tau Insoluble Tau Analysis (Western Blot) biochemistry->insoluble_tau quantification Image and Data Quantification mc1->quantification neun->quantification mt_density Microtubule Density em->mt_density axonal_dystrophy Axonal Dystrophy em->axonal_dystrophy insoluble_tau->quantification mt_density->quantification axonal_dystrophy->quantification

Caption: Experimental workflow for this compound administration in PS19 mice.

signaling_pathway cluster_pathology Tauopathy Pathology cluster_intervention Therapeutic Intervention hyperphosphorylation Tau Hyperphosphorylation detachment Tau Detachment from Microtubules hyperphosphorylation->detachment instability Microtubule Instability detachment->instability aggregation Tau Aggregation (Neurofibrillary Tangles) detachment->aggregation impaired_transport Impaired Axonal Transport instability->impaired_transport neuron_death Neuronal Dysfunction and Death aggregation->neuron_death impaired_transport->neuron_death This compound This compound stabilization Microtubule Stabilization This compound->stabilization stabilization->instability Inhibits restored_transport Restored Axonal Transport stabilization->restored_transport reduced_pathology Reduced Tau Pathology stabilization->reduced_pathology neuron_survival Improved Neuronal Survival restored_transport->neuron_survival reduced_pathology->neuron_survival

Caption: Proposed mechanism of action of this compound in tauopathy.

References

Application Notes and Protocols: Zebrafish Embryo Model for Evaluating the Antiangiogenic Activity of Dictyostatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and in pathological conditions such as tumor growth and metastasis. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis and for screening potential antiangiogenic compounds. Its optical transparency, rapid external development, and the availability of transgenic lines with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), allow for real-time visualization and quantification of blood vessel development.

Dictyostatin is a potent microtubule-stabilizing agent that has demonstrated significant anti-cancer properties. One of its key mechanisms of action is the inhibition of angiogenesis. These application notes provide a detailed overview and protocols for utilizing the zebrafish embryo model to assess the antiangiogenic activity of this compound.

Principle and Mechanism of Action

This compound exerts its antiangiogenic effects primarily by stabilizing microtubules in endothelial cells.[1][2] This interference with microtubule dynamics disrupts several key cellular processes essential for angiogenesis, including endothelial cell proliferation, migration, and tube formation.[1][2] The stabilization of microtubules can affect downstream signaling pathways crucial for angiogenesis, including the Vascular Endothelial Growth Factor (VEGF) signaling cascade. By disrupting the endothelial cytoskeleton, this compound can inhibit the proper function of key proteins involved in cell motility and adhesion, such as those in focal adhesions.[1][3]

Data Presentation: Quantitative Analysis of Antiangiogenic Effects

CompoundConcentration (µM)Observed Antiangiogenic Effect in Zebrafish Embryos
6-epi-dictyostatin 12.5Significant inhibition of intersegmental vessel (ISV) growth.
25,26-dihydrothis compound 5Pronounced disruption of ISV formation.
Vehicle Control (DMSO) 0.1%Normal development of a complete network of intersegmental vessels.

Experimental Protocols

Protocol 1: Zebrafish Embryo Antiangiogenesis Assay

This protocol details the methodology for assessing the antiangiogenic effects of this compound on the development of intersegmental vessels (ISVs) in transgenic zebrafish embryos.

Materials:

  • Transgenic zebrafish line with fluorescent vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:EGFP))

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

  • Pronase

  • Tricaine (MS-222)

  • 96-well microplate

  • Fluorescence microscope

Procedure:

  • Zebrafish Husbandry and Embryo Collection:

    • Maintain adult zebrafish in a recirculating system at 28.5°C with a 14/10-hour light/dark cycle.

    • Collect freshly fertilized eggs and incubate them in E3 medium at 28.5°C.

  • Dechorionation:

    • At 4-6 hours post-fertilization (hpf), dechorionate the embryos using pronase (1 mg/mL in E3 medium) to enhance compound uptake.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • At 24 hpf, transfer individual healthy embryos into the wells of a 96-well plate containing E3 medium.

    • Add this compound to the wells at various final concentrations (e.g., ranging from 1 to 20 µM).

    • Include a vehicle control group with the same final concentration of DMSO as the highest this compound concentration.

    • Incubate the plate at 28.5°C for 24 hours.

  • Imaging and Quantification:

    • At 48 hpf, anesthetize the embryos with tricaine.

    • Mount the embryos laterally on a microscope slide.

    • Capture images of the trunk vasculature using a fluorescence microscope.

    • Quantify the antiangiogenic effect by measuring the total length or area of the ISVs using image analysis software (e.g., ImageJ). The number of complete ISVs can also be counted.

    • Normalize the measurements from the this compound-treated groups to the vehicle control group.

Protocol 2: Whole-Mount Alkaline Phosphatase Staining

This protocol can be used as an alternative to transgenic lines for visualizing blood vessels in wild-type zebrafish embryos.

Materials:

  • Wild-type zebrafish embryos

  • This compound

  • DMSO

  • E3 embryo medium

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline with 0.1% Tween 20 (PBST)

  • NBT/BCIP stock solution

  • Alkaline phosphatase buffer (100 mM Tris-HCl pH 9.5, 50 mM MgCl₂, 100 mM NaCl, 0.1% Tween 20)

Procedure:

  • Embryo Treatment:

    • Follow steps 1-3 from Protocol 1 using wild-type embryos.

  • Fixation:

    • At 48 hpf, fix the embryos in 4% PFA overnight at 4°C.

  • Staining:

    • Wash the embryos several times with PBST.

    • Equilibrate the embryos in alkaline phosphatase buffer.

    • Incubate the embryos in NBT/BCIP solution in the dark.

    • Monitor the color development under a stereomicroscope. The reaction typically takes 15-60 minutes.

    • Stop the reaction by washing with PBST once the desired staining intensity is reached.

  • Imaging and Analysis:

    • Mount the stained embryos and capture brightfield images.

    • Analyze the integrity and length of the ISVs as described in Protocol 1.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Zebrafish Tg(fli1:EGFP) Zebrafish Embryos Collect Embryos (0 hpf) Zebrafish->Embryos Dechorionate Dechorionate (4-6 hpf) Embryos->Dechorionate Treat Treat with this compound (24 hpf) Dechorionate->Treat Anesthetize Anesthetize (48 hpf) Treat->Anesthetize Image Fluorescence Imaging Anesthetize->Image Quantify Quantify ISV Growth Image->Quantify

Caption: Experimental workflow for assessing this compound's antiangiogenic effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds FAK FAK VEGFR2->FAK Activates This compound This compound Microtubules Microtubules This compound->Microtubules Stabilizes Microtubules->FAK Disrupts Signaling Akt Akt FAK->Akt EndothelialCell Endothelial Cell Proliferation, Migration Akt->EndothelialCell Promotes

Caption: Proposed mechanism of this compound's antiangiogenic action.

model_advantages Zebrafish_Model Zebrafish Embryo Model Advantage1 Optical Transparency Zebrafish_Model->Advantage1 Advantage2 Rapid External Development Zebrafish_Model->Advantage2 Advantage3 Transgenic Lines Zebrafish_Model->Advantage3 Advantage4 High-Throughput Screening Zebrafish_Model->Advantage4

Caption: Key advantages of the zebrafish embryo model for angiogenesis research.

References

Effective Concentration of Dictyostatin for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin is a potent, marine-derived macrolide that has garnered significant interest in the field of cancer research due to its powerful antimitotic activity. It functions as a microtubule-stabilizing agent, similar to the well-known anticancer drug paclitaxel. By binding to β-tubulin, this compound promotes the polymerization of tubulin into stable microtubules, disrupting the dynamic instability essential for mitotic spindle formation and function. This leads to a blockage of the cell cycle in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells. These application notes provide a comprehensive overview of the effective concentrations of this compound for in vitro studies, detailed experimental protocols for key assays, and a summary of its mechanism of action.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary depending on the cell line, exposure time, and the specific assay being performed. The half-maximal inhibitory concentration (IC50) is a common measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
A2780Ovarian Cancer3.2Not Specified[1]
A2780ADOvarian Cancer (drug-resistant)5.1Not Specified[1]
HeLaCervical CancerNot SpecifiedNot Specified
MCF-7Breast CancerNot SpecifiedNot Specified
A549Lung CancerNot SpecifiedNot Specified

Note: "Not Specified" indicates that the specific value was not provided in the referenced search results. Further literature review is recommended for specific cell lines.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a cancer cell line and to calculate its IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2][3][4]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[5]

  • Sterile 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[3]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of this compound to promote the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering) over time.[7]

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution (100 mM)

  • This compound (or other test compounds)

  • Glycerol

  • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

  • 96-well plates

Procedure:

  • Tubulin Preparation: On ice, reconstitute lyophilized tubulin in polymerization buffer to a final concentration of 3-5 mg/mL.

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compound (this compound) at various concentrations. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Initiate Polymerization: To each well, add the cold tubulin solution containing GTP (final concentration 1 mM).

  • Monitor Polymerization: Immediately place the plate in the spectrophotometer pre-warmed to 37°C and begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[8]

  • Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization. The rate and extent of polymerization in the presence of this compound can be compared to the controls.

Microtubule_Polymerization_Assay A Prepare Tubulin Solution on Ice D Add Tubulin-GTP Mix to Wells A->D B Prepare this compound and Controls in 96-well Plate C Pre-warm Plate to 37°C B->C C->D E Measure Absorbance at 340 nm over Time D->E F Plot Absorbance vs. Time E->F

Caption: Workflow for the in vitro microtubulo polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression. By staining DNA with a fluorescent dye like propidium (B1200493) iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.[9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold PBS and, while vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.[10] Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of this compound's effect.

Cell_Cycle_Analysis_Workflow A Treat Cells with this compound B Harvest Cells (Adherent + Floating) A->B C Fix Cells in Cold 70% Ethanol B->C D Stain with RNase A and Propidium Iodide C->D E Analyze by Flow Cytometry D->E F Quantify Cell Cycle Phases (G0/G1, S, G2/M) E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by directly interacting with the microtubule cytoskeleton. The key steps in its mechanism of action are outlined below.

  • Binding to β-Tubulin: this compound binds to the taxane-binding site on β-tubulin, a subunit of the microtubule polymer.[11][12]

  • Microtubule Stabilization: This binding promotes the polymerization of tubulin dimers into microtubules and stabilizes the existing microtubules, preventing their depolymerization. This disrupts the normal dynamic instability of microtubules, which is crucial for their function.

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, which is necessary for chromosome segregation during mitosis. This leads to an arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.

Dictyostatin_Signaling_Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to taxane (B156437) site Stabilization Microtubule Stabilization (Inhibition of Depolymerization) This compound->Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Stabilization->Microtubules Dynamics Disruption of Microtubule Dynamics Stabilization->Dynamics Spindle Defective Mitotic Spindle Formation Dynamics->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Preparation of Dictyostatin Stock Solution for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dictyostatin is a potent, marine-derived macrolide that has garnered significant interest in the field of oncology and neurobiology due to its mechanism of action as a microtubule-stabilizing agent.[1][2] It binds to the β-tubulin subunit at the taxane-binding site, promoting tubulin polymerization and stabilizing existing microtubules.[1][3] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in proliferating cells.[1] Proper preparation of this compound stock solutions is critical for accurate and reproducible in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₃₂H₅₂O₆--INVALID-LINK--
Molecular Weight 532.75 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Solubility Soluble in DMSO and Ethanol--INVALID-LINK--
Storage (Powder) -20°C for up to 3 years--INVALID-LINK--
Storage (in Solvent) -80°C for up to 1 year--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 532.75 g/mol * 1000 mg/g = 5.33 mg

  • Weighing the this compound:

    • Accurately weigh 5.33 mg of this compound powder using an analytical balance in a sterile environment. To minimize weighing errors, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly.

  • Dissolving in DMSO:

    • Aseptically transfer the weighed this compound into a sterile, amber microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO (e.g., 1 mL for 5.33 mg) to the tube.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to one year).[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions (if necessary):

    • For preparing a range of working concentrations, it is recommended to perform serial dilutions of the stock solution in sterile cell culture medium.

  • Preparation of Final Working Solution:

    • To prepare a final working concentration (e.g., 10 nM) in a specific volume of cell culture medium (e.g., 10 mL), calculate the required volume of the 10 mM stock solution using the formula: M₁V₁ = M₂V₂

      • (10 mM) * V₁ = (0.00001 mM) * (10 mL)

      • V₁ = 0.00001 mL = 0.01 µL

    • Note: Directly pipetting such a small volume is inaccurate. Therefore, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate stock. Then, use this intermediate stock to prepare the final working concentration.

    • From a 100 µM intermediate stock, to make 10 mL of 10 nM final concentration:

      • (100 µM) * V₁ = (0.01 µM) * (10 mL)

      • V₁ = 0.001 mL = 1 µL

    • Add 1 µL of the 100 µM intermediate stock to 10 mL of pre-warmed cell culture medium.

  • Vehicle Control:

    • It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.[4] Typically, the final DMSO concentration in cell culture should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4][5]

  • Treatment of Cells:

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Gently swirl the plate or flask to ensure even distribution.

Mandatory Visualizations

This compound Stock Solution Preparation Workflow```dot

G store store thaw thaw store->thaw

Caption: this compound stabilizes microtubules, leading to cell cycle arrest and apoptosis.

References

Total Synthesis of 6-epi-Dictyostatin: A Potent Microtubule-Stabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dictyostatin and its analogues are compelling targets for cancer therapy due to their potent microtubule-stabilizing activity. Notably, the synthetically accessible analog, 6-epi-dictyostatin, has demonstrated superior efficacy over paclitaxel (B517696) in preclinical models of human breast cancer. This document provides a detailed overview of the total synthesis of 6-epi-dictyostatin, focusing on convergent strategies that enable its production for research and preclinical development. We present a comparative analysis of various synthetic routes, detailed experimental protocols for key transformations, and a summary of its mechanism of action.

Introduction

This compound is a marine-derived macrolide that exhibits potent cytotoxic activity against a range of cancer cell lines by promoting tubulin polymerization and stabilizing microtubules.[1][2][3] This mechanism is shared with the successful chemotherapeutic agent paclitaxel. However, the structural complexity of this compound presents a significant challenge for its large-scale synthesis. Research has consequently focused on developing streamlined synthetic routes and identifying analogues with comparable or improved therapeutic profiles that are more amenable to chemical synthesis. 6-epi-dictyostatin has emerged as a particularly promising candidate.[4]

This application note details synthetic strategies for 6-epi-dictyostatin, with a focus on the highly convergent Nozaki-Hiyama-Kishi (NHK) reaction-based route developed by Curran and coworkers.[1]

Comparative Analysis of Synthetic Routes

Several total syntheses of this compound analogues have been developed, each with distinct advantages and disadvantages. The Curran group has explored three major strategies for the synthesis of 25,26-dihydro-16-desmethylthis compound and its C6-epimer, which share a common framework with 6-epi-dictyostatin.[1][3] A comparison of these routes is summarized in the table below.

Synthetic RouteKey Macrocyclization StrategyLongest Linear Sequence (steps)Overall Yield (%)Key Features & Challenges
Vinyllithium (B1195746) Addition Macrolactonization~20LowLow yielding and non-stereoselective vinyllithium addition; potential for isomerization during macrolactonization.
Ring-Closing Metathesis (RCM) RCM~20ModerateMore practical than the vinyllithium approach but may not be suitable for substrates with terminal alkenes present in this compound and 6-epi-dictyostatin.
Nozaki-Hiyama-Kishi (NHK) Intramolecular NHK Coupling<20~15% (for an analog over 6 steps)Highly convergent, assembling the carbon skeleton from three fragments prior to macrocyclization. This is currently the shortest and most efficient route.[1]

Experimental Protocols

The following protocols are based on the streamlined Nozaki-Hiyama-Kishi (NHK) route for the synthesis of this compound analogues. This convergent approach involves the synthesis of three key fragments, followed by their coupling and subsequent macrocyclization.

General Synthetic Strategy

The synthesis of 6-epi-dictyostatin via the NHK route involves the preparation of three fragments of similar complexity. These fragments are then coupled using reactions such as the Horner-Wadsworth-Emmons (HWE) olefination and esterification. The final key step is the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the 22-membered macrolide.[4][5]

G cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_macrocyclization Macrocyclization & Deprotection Fragment_A Top Fragment (C18-C26) Coupling_1 Horner-Wadsworth-Emmons Olefination Fragment_A->Coupling_1 Fragment_B Middle Fragment (C10-C17) Fragment_B->Coupling_1 Fragment_C Bottom Fragment (C1-C9 with 6-epi stereochemistry) Coupling_2 Esterification Fragment_C->Coupling_2 Coupling_1->Coupling_2 NHK Intramolecular Nozaki-Hiyama-Kishi Reaction Coupling_2->NHK Deprotection Global Deprotection NHK->Deprotection Final_Product 6-epi-Dictyostatin Deprotection->Final_Product

Caption: Generalized workflow for the total synthesis of 6-epi-dictyostatin.

Key Experimental Procedures

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This reaction is a reliable method for the formation of carbon-carbon double bonds with high E-selectivity.[6] In the context of this compound synthesis, it is used to couple key fragments.

  • Reaction: To a solution of the phosphonate (B1237965) fragment in an anhydrous aprotic solvent (e.g., THF) at a reduced temperature (e.g., -78 °C) is added a strong base (e.g., KHMDS or NaHMDS) dropwise. The resulting ylide is stirred for a period (e.g., 30-60 minutes) before the addition of a solution of the aldehyde fragment in the same solvent.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until consumption of the limiting reagent.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired olefin.

Protocol 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization

The NHK reaction is a chromium(II)-mediated coupling of an aldehyde with a vinyl halide, which is particularly effective for the formation of large rings.[7][8]

  • Reagents: Anhydrous chromium(II) chloride (CrCl₂) and a catalytic amount of nickel(II) chloride (NiCl₂) are essential. The solvent is typically a polar aprotic solvent like THF or DMF.[1][9]

  • Procedure: In a glovebox or under a strictly inert atmosphere, a solution of the linear precursor (containing both the aldehyde and vinyl iodide functionalities) in the chosen solvent is added slowly via syringe pump to a well-stirred suspension of CrCl₂ and NiCl₂ in the same solvent at room temperature. The slow addition is crucial to maintain high dilution conditions that favor intramolecular cyclization over intermolecular polymerization.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and quenched by the addition of water. The mixture is stirred vigorously for a short period, and the resulting emulsion is filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude macrolide is purified by flash column chromatography. In the synthesis of this compound analogues, this reaction has been shown to proceed with high stereoselectivity.[1]

Protocol 3: Global Deprotection

The final step in the synthesis is the removal of all protecting groups to yield the final product.

  • Procedure: The protected macrolide is dissolved in a suitable solvent system, such as a mixture of acetonitrile (B52724) and aqueous hydrochloric acid (HCl), and stirred at room temperature.

  • Monitoring: The reaction is monitored by TLC or LC-MS until complete deprotection is observed.

  • Work-up and Purification: The reaction mixture is carefully neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The final product, 6-epi-dictyostatin, is purified by preparative HPLC.

Mechanism of Action: Microtubule Stabilization

Dictyostatins exert their potent anticancer effects by binding to the β-tubulin subunit of microtubules, at or near the paclitaxel binding site.[2][10] This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics, which are essential for the formation of the mitotic spindle, leads to an arrest of the cell cycle in the G2/M phase.[11] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

G cluster_cellular Cellular Events 6_epi_this compound 6-epi-Dictyostatin Tubulin β-Tubulin Subunit 6_epi_this compound->Tubulin Binds to Microtubule Microtubule 6_epi_this compound->Microtubule Stabilizes Tubulin->Microtubule Polymerizes into Dynamic_Instability Disruption of Microtubule Dynamics Microtubule->Dynamic_Instability Mitotic_Spindle Defective Mitotic Spindle Dynamic_Instability->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of 6-epi-dictyostatin leading to apoptosis.

Conclusion

The total synthesis of 6-epi-dictyostatin, particularly through the convergent and efficient Nozaki-Hiyama-Kishi route, provides a viable platform for the production of this potent anticancer agent for further research and development. The detailed protocols and understanding of its mechanism of action outlined in this document are intended to facilitate these efforts. The continued refinement of synthetic strategies will be crucial in unlocking the full therapeutic potential of the this compound class of molecules.

References

Application Notes and Protocols for the Purification of Synthetic Dictyostatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin and its synthetic analogues are potent microtubule-stabilizing agents that have garnered significant interest in the field of oncology. As polyketide macrolides, their complex structures present considerable challenges in both synthesis and purification. The isolation of highly pure this compound analogues is critical for accurate biological evaluation and preclinical development. These application notes provide detailed protocols and data for the purification of synthetic this compound analogues, primarily employing flash column chromatography and High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established synthetic routes and are intended to serve as a guide for researchers in this field.

Data Presentation: Purification of Synthetic this compound Analogues

The following table summarizes the purification strategies and reported yields for key synthetic this compound analogues. This data is compiled from various total synthesis campaigns and provides a comparative overview of the different chromatographic conditions employed.

This compound AnaloguePurification MethodColumn DetailsMobile Phase/EluentElution ConditionsReported Yield/PurityReference
(-)-DictyostatinFlash ChromatographySilica (B1680970) GelGradient: Ethyl acetate (B1210297) in HexanesNot specified67% (final deprotection step)[1]
16-desmethyl-25,26-dihydrothis compoundFlash ChromatographySilica GelNot specifiedNot specifiedNot specified[2][3]
6-epi-16-desmethyl-25,26-dihydrothis compoundFlash ChromatographySilica GelNot specifiedNot specifiedNot specified[2][3]
This compound-Discodermolide HybridFlash ChromatographySilica GelNot specifiedNot specifiedNot specified[4][5]

Note: Detailed quantitative data on purity and specific gradient conditions are often not explicitly stated in the primary literature. The yields provided typically represent the final step of the synthesis which includes purification.

Experimental Protocols

The purification of synthetic this compound analogues generally involves a multi-step process, often beginning with preliminary purification by flash column chromatography followed by final polishing using HPLC. The choice of stationary and mobile phases is crucial and is dictated by the polarity of the specific analogue.

Protocol 1: General Flash Column Chromatography for Crude Purification

This protocol is a representative example for the initial purification of a crude reaction mixture containing a this compound analogue after synthesis.

1. Sample Preparation: a. Following the final synthetic step (e.g., deprotection), concentrate the reaction mixture in vacuo. b. Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase). c. For dry loading, adsorb the dissolved crude product onto a small amount of silica gel and dry it thoroughly in vacuo.

2. Column Packing: a. Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 100% Hexanes or a low percentage of ethyl acetate in hexanes). c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

3. Sample Loading: a. Wet Loading: Carefully apply the dissolved sample to the top of the silica bed using a pipette. b. Dry Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column. c. Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.

4. Elution: a. Begin elution with the initial non-polar mobile phase. b. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes. c. Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC). d. Combine the fractions containing the pure product and concentrate in vacuo.

Protocol 2: Reversed-Phase HPLC for Final Purification

For analogues that require higher purity, reversed-phase HPLC is often the method of choice.

1. Sample Preparation: a. Dissolve the partially purified this compound analogue from flash chromatography in a suitable solvent, ideally the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Column: a. HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector. b. Column: A C18 reversed-phase column is commonly used. The column dimensions will depend on the amount of sample to be purified. c. Mobile Phase A: Water (HPLC grade), often with 0.1% trifluoroacetic acid (TFA) or formic acid. d. Mobile Phase B: Acetonitrile (HPLC grade), often with 0.1% TFA or formic acid.

3. Chromatographic Conditions: a. Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 30% B) for a sufficient time to ensure a stable baseline. b. Injection: Inject the filtered sample onto the column. c. Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient could be from 30% to 100% B over 30-40 minutes. d. Flow Rate: The flow rate will be dependent on the column dimensions. e. Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).

4. Fraction Collection and Product Recovery: a. Collect fractions corresponding to the main product peak. b. Analyze the purity of the collected fractions by analytical HPLC. c. Pool the pure fractions and remove the organic solvent (in vacuo). d. Lyophilize the remaining aqueous solution to obtain the final purified this compound analogue as a solid.

Mandatory Visualizations

Experimental Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound Analogue Flash_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Purity_Check_1 Purity Assessment (TLC/NMR) Flash_Chromatography->Purity_Check_1 Partially_Pure Partially Purified Analogue Purity_Check_1->Partially_Pure Fractions Pooled HPLC Reversed-Phase HPLC (C18) Partially_Pure->HPLC Purity_Check_2 Purity Assessment (Analytical HPLC) HPLC->Purity_Check_2 Pure_Product Pure this compound Analogue Purity_Check_2->Pure_Product Fractions Pooled & Lyophilized

Caption: General workflow for the purification of synthetic this compound analogues.

Signaling Pathway

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_signaling Signaling Cascade This compound This compound Analogue Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to β-tubulin Stabilization Microtubule Stabilization This compound->Stabilization Promotes Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Stabilization Spindle Mitotic Spindle Disruption Stabilization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis RhoA RhoA-GTP mDia1 mDia1 RhoA->mDia1 Activates EB1 EB1 mDia1->EB1 Recruits to MT plus-ends EB1->Stabilization Contributes to

Caption: Signaling pathway of this compound analogues leading to apoptosis.

References

Application Notes and Protocols for In Vivo Delivery of Dictyostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyostatin is a potent, marine-derived macrolide that has garnered significant interest in the field of oncology and neurodegenerative disease research. Its primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis in proliferating cells.[1][2][3] This activity makes it a promising candidate for cancer chemotherapy. Furthermore, its ability to cross the blood-brain barrier and promote microtubule stability in neurons suggests therapeutic potential for tauopathies such as Alzheimer's disease.[4][5]

These application notes provide a comprehensive overview of methodologies for the in vivo delivery of this compound, tailored for preclinical experiments in mouse models. The following sections detail various formulation strategies, experimental protocols, and expected outcomes to guide researchers in designing robust and reproducible in vivo studies.

Data Presentation: Efficacy and Pharmacokinetics

The successful in vivo application of this compound is critically dependent on its formulation and delivery method. Below are tables summarizing quantitative data from preclinical studies, providing a comparative overview of different approaches.

Note: Specific pharmacokinetic and comprehensive in vivo efficacy data for this compound are limited in publicly available literature. The following tables include available data for this compound and its potent analog, 6-epi-dictyostatin, and provide an illustrative example for pharmacokinetic parameters based on typical preclinical studies of anti-cancer agents.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Tauopathy

ParameterVehicle ControlThis compound (0.1 mg/kg)Fold ChangeReference
Microtubule (MT) Density (MTs/μm²) ~25~35~1.4-fold increase[4]
Axonal Dystrophy (Dystrophic Axons/mm²) ~120~60~50% reduction[4]
Insoluble Tau (AcK280 levels) BaselineSignificant Reduction-[4]
Hippocampal Neuron Survival (CA3 NeuN Area) BaselineTrend towards increase-[4]

Data derived from studies in 6-month-old PS19 tau transgenic mice treated for 3 months via intraperitoneal injection.[4]

Table 2: Illustrative In Vivo Efficacy of 6-epi-dictyostatin in a Human Breast Cancer Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume ChangeTumor RegressionReference
Vehicle Control N/AProgressive GrowthNone[6]
Paclitaxel (B517696) N/AInitial Inhibition, then RegrowthObserved initially in some[6]
6-epi-dictyostatin N/ASignificant Inhibition and RegressionObserved in 6 out of 9 mice[6]

Qualitative summary from a study in SCID mice bearing MDA-MB-231 human breast cancer xenografts. 6-epi-dictyostatin was shown to be more effective than paclitaxel at inhibiting tumor growth, with tumor regression observed in a majority of the treated mice.[6]

Table 3: Illustrative Pharmacokinetic Parameters of a Novel Anti-Cancer Agent in Mice (Example)

ParameterIntravenous (IV)Intraperitoneal (IP)Oral (PO)
Dose (mg/kg) 51020
Cmax (ng/mL) 1500800250
Tmax (h) 0.10.52.0
AUC (ng·h/mL) 300025001800
t½ (h) 2.53.04.5
Bioavailability (%) 100~83~30

This table is a generalized representation of pharmacokinetic data for a small molecule anti-cancer drug in mice and is intended for illustrative purposes. Specific pharmacokinetic studies for this compound are required to determine its precise parameters.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Formulation for In Vivo Use

This protocol describes the preparation of a standard formulation for this compound suitable for intraperitoneal (i.p.) injection in mice, based on common vehicles for hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile ddH₂O or saline

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare DMSO Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare the Final Formulation (Example for a 1 mg/kg dose in a 20g mouse with a 100µL injection volume):

    • The final concentration required is 0.2 mg/mL.

    • In a sterile microcentrifuge tube, combine the following in order, mixing well after each addition:

      • 2 µL of the 10 mg/mL this compound DMSO stock solution.

      • 18 µL of DMSO.

      • 40 µL of PEG300.

      • 10 µL of Tween 80.

      • 30 µL of sterile saline.

    • This will result in a final formulation with a vehicle composition of 20% DMSO, 40% PEG300, 10% Tween 80, and 30% saline.

  • Administration:

    • Administer the freshly prepared formulation to mice via intraperitoneal injection at the calculated volume based on individual body weight.

Protocol 2: Liposomal Encapsulation of this compound

This protocol provides a general method for encapsulating the hydrophobic this compound into liposomes using the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Sterile vials

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol (e.g., in a 7:3 molar ratio), and this compound in chloroform in a round-bottom flask.[7][8] The drug-to-lipid ratio should be optimized (e.g., 1:20 w/w).[7]

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask.[7]

    • Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film by adding sterile PBS (pH 7.4) to the flask.

    • Continue to rotate the flask in the water bath (above the lipid transition temperature) for 30-60 minutes to allow for the formation of multilamellar vesicles (MLVs).[7]

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, sonicate the liposome (B1194612) suspension in a bath sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[8] Extrusion is generally preferred for a more uniform size distribution.

  • Purification and Sterilization:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the this compound concentration using HPLC.

Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol outlines the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using a single emulsion-solvent evaporation method, suitable for hydrophobic drugs.[9][10]

Materials:

  • This compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Sterile deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a defined amount of PLGA and this compound in the organic solvent (e.g., 250 mg PLGA in 5 mL DCM).[9]

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in deionized water).[9]

  • Emulsification:

    • Add the organic phase to the aqueous phase and immediately emulsify the mixture using a probe sonicator on an ice bath or a high-speed homogenizer.[9] This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 15 minutes).

    • Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.

  • Storage:

    • Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential using DLS.

    • Determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content via HPLC.

Visualizations: Signaling Pathways and Experimental Workflows

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="α/β-Tubulin Dimers", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubule [label="Microtubule Polymer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stabilization [label="Microtubule Stabilization\n(Inhibition of Depolymerization)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; MitoticSpindle [label="Defective Mitotic Spindle", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CellDeath [label="Cancer Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> Microtubule [label="Binds to β-tubulin subunit"]; Tubulin -> Microtubule [label="Polymerization"]; Microtubule -> Tubulin [label="Depolymerization (Dynamic Instability)"]; Microtubule -> Stabilization [style=dashed, arrowhead=none]; this compound -> Stabilization [label="Induces"]; Stabilization -> MitoticSpindle; MitoticSpindle -> G2M_Arrest; G2M_Arrest -> Apoptosis; Apoptosis -> CellDeath; } .dot Caption: this compound's mechanism of action leading to cancer cell death.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; formulation [label="Prepare this compound\nFormulation", fillcolor="#FBBC05", fontcolor="#202124"]; animal_model [label="Establish Animal Model\n(e.g., Tumor Xenograft)", fillcolor="#F1F3F4", fontcolor="#202124"]; randomization [label="Randomize Animals into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; administration [label="Administer this compound\nor Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Tumor Growth\nand Animal Health", fillcolor="#4285F4", fontcolor="#FFFFFF"]; endpoint [label="Reach Study Endpoint", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_collection [label="Collect Tissues\n(Tumor, Blood, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Data Analysis\n(Efficacy, PK/PD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> formulation; formulation -> administration; animal_model -> randomization; randomization -> administration; administration -> monitoring; monitoring -> endpoint; endpoint -> data_collection; data_collection -> analysis; analysis -> end; } .dot Caption: Workflow for a typical in vivo efficacy study of this compound.

// Nodes A [label="Dissolve this compound & PLGA\nin Organic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Prepare Aqueous\nSurfactant Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Emulsify Organic Phase\nin Aqueous Phase (Sonication)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Evaporate Organic Solvent\nto Form Nanoparticles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Wash Nanoparticles\nby Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Resuspend in Buffer\nor Lyophilize", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Characterize\n(Size, PDI, Drug Load)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; } .dot Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Improving Dictyostatin Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Dictyostatin for successful in vivo studies. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to formulate for in vivo studies?

A1: this compound is a highly lipophilic macrolide with poor aqueous solubility. Its high LogP value, estimated to be between 5.1 and 6.5, indicates a strong preference for fatty environments over water, making it challenging to dissolve in standard aqueous vehicles for injection or oral administration.

Q2: What are the most common strategies to improve this compound's solubility?

A2: The most common and effective strategies involve the use of co-solvents, surfactants, and lipid-based vehicles to create suitable formulations. These methods aim to either increase the solubility of this compound in the formulation itself or to create a stable dispersion that can be administered safely.

Q3: What are some recommended starting formulations for this compound?

A3: For intravenous or intraperitoneal injection, a common starting point is a vehicle containing a combination of Dimethyl Sulfoxide (DMSO), a surfactant like Tween® 80 or Cremophor® EL, and an aqueous carrier such as saline or phosphate-buffered saline (PBS). For oral gavage, formulations may include DMSO, Polyethylene Glycol (PEG), and corn oil. Specific examples are provided in the Experimental Protocols section.

Q4: My this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer. What can I do?

A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To prevent this, it is crucial to add the DMSO stock to the aqueous solution slowly and with vigorous mixing. Using a multi-component solvent system that includes a co-solvent like PEG300 and a surfactant like Tween® 80 can help to maintain the compound's solubility upon dilution.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound for in vivo experiments.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of this compound exceeds its solubility in the aqueous vehicle. The rapid change in solvent polarity causes the compound to "crash out."- Lower the final concentration of this compound if your experimental design allows. - Add the DMSO stock solution dropwise into the vortexing aqueous vehicle to ensure rapid dispersion.[1] - Employ a co-solvent system (e.g., with PEG300) and a surfactant (e.g., Tween® 80) to improve and maintain solubility.
Cloudy Solution or Suspension The compound is not fully dissolved, forming a fine precipitate or suspension.- For some administration routes (e.g., oral gavage), a homogenous suspension may be acceptable. Ensure uniform mixing before each administration. - For intravenous administration, a clear solution is required. Try gentle warming or sonication to aid dissolution, but be mindful of potential compound degradation. - Consider alternative formulation strategies such as lipid-based formulations or nanosuspensions.[3]
Phase Separation in Vehicle Immiscibility of vehicle components, for example, DMSO and corn oil.- The addition of a surfactant like Tween® 80 can help to create a stable emulsion. PEG300 can also act as a co-solvent to improve miscibility.
Inconsistent In Vivo Results Poor bioavailability due to inadequate dissolution in the gastrointestinal tract (for oral administration) or precipitation at the injection site.- Optimize the formulation to ensure complete dissolution or a stable, fine suspension. - For oral studies, consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance absorption. - For injection studies, ensure the formulation is well-tolerated and does not cause significant irritation, which could affect absorption.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₃₂H₅₂O₆N/A
Molecular Weight532.75 g/mol [4]
LogP~5.1 - 6.5N/A
Water SolubilityVery Low[2]
Table 2: Estimated Solubility of this compound in Common Solvents

Disclaimer: The following are estimated solubility values based on available data and the physicochemical properties of this compound. These values should be experimentally verified.

SolventEstimated SolubilityNotes
DMSO ≥ 40 mg/mLA good primary solvent for creating stock solutions.[4]
Ethanol SolubleOften used as a co-solvent.[5]
PEG300 SolubleA commonly used co-solvent in in vivo formulations.[6][7]
Corn Oil Sparingly SolubleCan be used as a vehicle for oral or intraperitoneal administration, often in combination with DMSO.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol describes the preparation of a common co-solvent-based formulation suitable for IV or IP administration in mice.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween® 80, sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[8] Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare the Vehicle:

    • In a sterile tube, combine the vehicle components in the desired ratio. A common formulation is a 10:40:5:45 ratio of DMSO:PEG300:Tween® 80:Saline.[10]

    • For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween® 80, and 450 µL of saline.

  • Formulate the Final Solution:

    • Add the required volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration.

    • Crucially, add the stock solution to the vehicle slowly while vortexing to prevent precipitation.

    • For example, to prepare 1 mL of a 2.5 mg/mL final solution from a 25 mg/mL stock, add 100 µL of the stock to 900 µL of the vehicle.[8]

  • Final Inspection and Administration:

    • Visually inspect the final solution to ensure it is clear and free of precipitates.

    • Administer the formulation to the animals immediately after preparation.

Protocol 2: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension-based formulation suitable for oral gavage in mice.

Materials:

  • This compound powder

  • DMSO, sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes and gavage needles

Procedure:

  • Prepare a Stock Solution:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.[8]

  • Formulate the Final Suspension:

    • In a sterile tube, add the required volume of corn oil.

    • Add the calculated volume of the this compound DMSO stock solution to the corn oil to achieve the desired final concentration. A common ratio is 10% DMSO to 90% corn oil.[8]

    • For example, to prepare 1 mL of a 2.5 mg/mL suspension, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.[8]

    • Vortex the mixture vigorously to create a uniform suspension. Note that this may not result in a clear solution.

  • Administration:

    • Ensure the suspension is well-mixed immediately before each administration.

    • Use an appropriately sized gavage needle for the oral administration.[11]

Mandatory Visualizations

This compound's Mechanism of Action

This compound functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit at or near the paclitaxel-binding site, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Dictyostatin_Mechanism cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Stable Microtubules Stable Microtubules Microtubules->Stable Microtubules Stabilization by this compound This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to G2/M Arrest G2/M Arrest Stable Microtubules->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: this compound's mechanism of action on microtubule stabilization.

Experimental Workflow for Formulation Development

The following workflow outlines a systematic approach to developing a suitable in vivo formulation for a poorly soluble compound like this compound.

Formulation_Workflow Start Start: Poorly Soluble Compound (this compound) Physicochem Characterize Physicochemical Properties (LogP, pKa) Start->Physicochem SolventScreen Screen Solubility in Common Solvents (DMSO, Ethanol) Physicochem->SolventScreen FormulationStrategy Select Formulation Strategy SolventScreen->FormulationStrategy CoSolvent Co-solvent System (DMSO, PEG300, Tween 80) FormulationStrategy->CoSolvent IV/IP Injection Suspension Suspension (CMC, Corn Oil) FormulationStrategy->Suspension Oral Gavage LipidBased Lipid-Based System (SEDDS) FormulationStrategy->LipidBased Oral Bioavailability Prototype Prepare Prototype Formulations CoSolvent->Prototype Suspension->Prototype LipidBased->Prototype Stability Assess Stability & Precipitation Risk Prototype->Stability Stability->FormulationStrategy Unstable InVivo Conduct Pilot In Vivo Study Stability->InVivo Stable InVivo->Prototype Poor PK/PD End Optimized Formulation InVivo->End Tolerated & Efficacious

Caption: Workflow for developing an in vivo formulation for this compound.

References

Dictyostatin Large-Scale Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of dictyostatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound, a potent microtubule-stabilizing agent, presents several significant challenges. These primarily revolve around its complex structure, which includes a 22-membered macrolactone, eleven stereocenters, and multiple sensitive functional groups. Key difficulties include:

  • Stereochemical Control: Establishing the correct stereochemistry at all eleven stereocenters is a major hurdle.

  • Macrocyclization: The formation of the 22-membered ring is often a low-yielding step, susceptible to competing side reactions.

  • Protecting Group Strategy: The numerous hydroxyl groups necessitate a complex and robust protecting group strategy to ensure chemoselectivity throughout the synthesis.

  • Purification: The high molecular weight and conformational flexibility of this compound and its intermediates can complicate purification, especially at a larger scale.

  • Overall Yield: Due to the long synthetic sequence, achieving a high overall yield is challenging, making the production of significant quantities of material difficult and costly.[1]

Q2: What are the main synthetic strategies employed for the total synthesis of this compound?

A2: Most successful total syntheses of this compound employ a convergent approach, where the molecule is broken down into several key fragments of similar complexity. These fragments are synthesized independently and then coupled together in the later stages of the synthesis. This strategy is generally more efficient for complex molecules than a linear approach. Common fragment coupling and macrocyclization strategies include the Horner-Wadsworth-Emmons (HWE) olefination, Nozaki-Hiyama-Kishi (NHK) reaction, and aldol (B89426) additions.[2][3][4]

Q3: Why is the Z-selectivity of the C2-C3 double bond important and how is it achieved?

A3: The (2Z,4E)-dienoate moiety is a crucial feature of this compound's structure. The Z-geometry of the C2-C3 double bond can be challenging to install and maintain. A common and effective method for achieving high Z-selectivity is the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. This reaction utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, which favors the formation of the Z-alkene.[2][5]

Troubleshooting Guides

Low Z:E Selectivity in the Horner-Wadsworth-Emmons (HWE) Macrocyclization

Problem: The intramolecular Horner-Wadsworth-Emmons reaction to form the macrolactone is resulting in a low ratio of the desired Z-isomer to the E-isomer.

Potential Cause Troubleshooting Suggestion Experimental Protocol Reference
Inappropriate Phosphonate (B1237965) Reagent Ensure the use of a Still-Gennari type phosphonate, such as a bis(2,2,2-trifluoroethyl)phosphonate, which is known to favor Z-alkene formation.The Still-Gennari modification of the HWE reaction is a standard protocol. A representative procedure involves the use of KHMDS and 18-crown-6 (B118740) in THF at low temperatures.[6]
Suboptimal Reaction Conditions The choice of base and solvent can significantly impact the Z:E ratio. For the Still-Gennari modification, potassium bases like KHMDS are often more effective than sodium or lithium bases. The use of a crown ether, such as 18-crown-6, can also enhance Z-selectivity by sequestering the potassium cation.To a solution of the phosphonate precursor in dry THF at -78 °C, add a solution of KHMDS and 18-crown-6 in THF. Stir the reaction at low temperature until completion. Quench with a saturated aqueous solution of ammonium (B1175870) chloride.
Steric Hindrance The conformation of the linear precursor can influence the facial selectivity of the intramolecular reaction. Modifications to the protecting groups on remote stereocenters may be necessary to favor the desired transition state.This is a substrate-dependent issue. If other solutions fail, consider redesigning the protecting group strategy on the linear precursor to minimize unfavorable steric interactions.

DOT Script for HWE Troubleshooting Logic:

HWE_Troubleshooting start Low Z:E Selectivity in HWE Macrocyclization check_reagent Is a Still-Gennari phosphonate being used? start->check_reagent use_still_gennari Switch to a bis(trifluoroethyl) phosphonate. check_reagent->use_still_gennari No check_conditions Are optimal conditions (KHMDS, 18-crown-6) employed? check_reagent->check_conditions Yes use_still_gennari->check_conditions solution Improved Z:E Selectivity use_still_gennari->solution optimize_conditions Optimize base (KHMDS) and add 18-crown-6. check_conditions->optimize_conditions No consider_sterics Consider steric effects of protecting groups. check_conditions->consider_sterics Yes optimize_conditions->consider_sterics optimize_conditions->solution redesign_pg Redesign protecting group strategy. consider_sterics->redesign_pg redesign_pg->solution

Caption: Troubleshooting workflow for low Z:E selectivity in HWE macrocyclization.

Low Yield in the Nozaki-Hiyama-Kishi (NHK) Macrocyclization

Problem: The intramolecular Nozaki-Hiyama-Kishi reaction for the formation of the macrolactone is providing a low yield of the desired product.

Potential Cause Troubleshooting Suggestion Experimental Protocol Reference
Impure or Inactive Chromium(II) Chloride The quality of the CrCl₂ is critical for the success of the NHK reaction. Use freshly purchased, anhydrous CrCl₂ or purify existing stock.A representative protocol for the NHK macrocyclization involves the slow addition of a solution of the vinyl iodide precursor to a suspension of CrCl₂ and a catalytic amount of NiCl₂ in a suitable solvent like THF or DMF.[4][7]
Insufficient Catalyst Activity The presence of a nickel(II) salt, such as NiCl₂, as a co-catalyst is often essential for efficient reaction.[8] Ensure that a catalytic amount of anhydrous NiCl₂ is added to the reaction mixture.The reaction should be set up under strictly anhydrous and anaerobic conditions. The solvent should be thoroughly degassed.
Slow Addition of Precursor For macrocyclizations, high dilution conditions are necessary to favor the intramolecular reaction over intermolecular oligomerization. The linear precursor should be added slowly via syringe pump to the reaction mixture.A solution of the vinyl iodide precursor in the reaction solvent should be prepared and added to the chromium and nickel salts over a period of several hours.
Suboptimal Solvent The choice of solvent can influence the reaction rate and yield. While THF is commonly used, DMF can sometimes improve the solubility of the chromium salts and enhance the reaction.If the reaction is sluggish in THF, consider using anhydrous and degassed DMF as the solvent.

DOT Script for NHK Troubleshooting Logic:

NHK_Troubleshooting start Low Yield in NHK Macrocyclization check_crcl2 Is the CrCl₂ pure and anhydrous? start->check_crcl2 purify_crcl2 Use fresh or purified CrCl₂. check_crcl2->purify_crcl2 No check_nicl2 Is a NiCl₂ co-catalyst being used? check_crcl2->check_nicl2 Yes purify_crcl2->check_nicl2 solution Improved Yield purify_crcl2->solution add_nicl2 Add a catalytic amount of anhydrous NiCl₂. check_nicl2->add_nicl2 No check_addition Is slow addition under high dilution employed? check_nicl2->check_addition Yes add_nicl2->check_addition add_nicl2->solution use_syringe_pump Use a syringe pump for slow addition. check_addition->use_syringe_pump No check_solvent Is the solvent optimal? check_addition->check_solvent Yes use_syringe_pump->check_solvent use_syringe_pump->solution try_dmf Consider switching from THF to DMF. check_solvent->try_dmf No check_solvent->solution Yes try_dmf->solution

Caption: Troubleshooting workflow for low yield in NHK macrocyclization.

Quantitative Data Summary

Table 1: Comparison of Overall Yields in Selected this compound Total Syntheses

Research Group Longest Linear Sequence (Steps) Overall Yield (%) Key Macrocyclization Strategy Reference
Paterson et al.26~4Vinylzincate addition / Macrolactonization[1]
Curran et al.291.53Vinylzincate addition / Yamaguchi Macrolactonization[9]
Phillips et al.26Not explicitly stated, but convergentIntramolecular HWE[2][10]
Curran et al. (Streamlined)~20 (from fragments)~7-8 (for analogs)Intramolecular NHK[11]

Protecting Group Strategies

A robust protecting group strategy is paramount for the successful synthesis of this compound. The choice of protecting groups must be orthogonal to allow for their selective removal in the presence of others.

Commonly Used Protecting Groups:

  • Silyl Ethers (TBS, TES, TIPS): These are widely used for the protection of hydroxyl groups due to their stability and selective deprotection conditions (e.g., fluoride (B91410) reagents like TBAF, or acidic conditions).

  • p-Methoxybenzyl (PMB) Ethers: These are stable to a wide range of conditions and can be selectively removed by oxidation (e.g., with DDQ).

  • Acetal Protecting Groups (e.g., Acetonides): Useful for the protection of 1,2- and 1,3-diols.

DOT Script for a Representative Protecting Group Strategy:

Protecting_Groups cluster_C1_C9 C1-C9 Fragment cluster_C11_C26 C11-C26 Fragment C7_OH C7-OH C7_OTBS C7-OTBS C7_OH->C7_OTBS TBSCl, imidazole C5_OH C5-OH C5_OPMB C5-OPMB C5_OH->C5_OPMB PMB-Trichloroacetimidate Global_Deprotection Global Deprotection C7_OTBS->Global_Deprotection HF-Pyridine C5_OPMB->Global_Deprotection DDQ C19_OH C19-OH C19_OTES C19-OTES C19_OH->C19_OTES TESCl, imidazole C21_OH C21-OH C21_OTBS C21-OTBS C21_OH->C21_OTBS TBSOTf, 2,6-lutidine C19_OTES->Global_Deprotection HF-Pyridine C21_OTBS->Global_Deprotection HF-Pyridine This compound This compound Global_Deprotection->this compound

Caption: A representative protecting group strategy for this compound synthesis.

Large-Scale Purification

Challenge: Purifying this compound and its advanced intermediates at a large scale can be challenging due to potential issues with solubility, stability, and the need for high-resolution separation techniques.

Troubleshooting Guide for Preparative HPLC Scale-Up:

Problem Potential Cause Troubleshooting Suggestion
Poor Peak Shape Column Overloading: Injecting too much sample can lead to peak fronting or tailing. Inappropriate Mobile Phase pH: If the pH is close to the pKa of the compound, it can result in poor peak shape.Determine Maximum Sample Load: Perform loading studies on an analytical column to determine the maximum injectable concentration before significant peak shape deterioration. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 units away from the compound's pKa.
Low Resolution Suboptimal Stationary Phase: The chosen stationary phase may not provide adequate selectivity for the target compound and its impurities. Inefficient Gradient: The gradient profile may not be optimized for the separation.Screen Different Columns: Test several columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity. Optimize Gradient: Develop a focused gradient around the elution time of the target compound to improve resolution from closely eluting impurities.
Inconsistent Results Between Scales Incorrect Scaling of Parameters: Flow rate, gradient time, and injection volume may not have been scaled correctly from the analytical to the preparative scale.Use a Scale-Up Calculator: Employ an online or spreadsheet-based calculator to ensure accurate scaling of all parameters based on the column dimensions. The key is to maintain the same linear velocity and gradient profile in terms of column volumes.
Product Precipitation Low Solubility in Mobile Phase: The compound may have limited solubility in the mobile phase, especially at the higher concentrations used in preparative chromatography.Modify Mobile Phase: Increase the proportion of the organic solvent in the mobile phase if possible, without compromising the separation. Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). Perform Solubility Studies: Test the solubility of the compound in different mobile phase compositions before attempting a large-scale run.

References

Technical Support Center: Overcoming Dictyostatin Synthesis Complexity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of dictyostatin. Our aim is to address common challenges and provide actionable solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

The primary complexities in synthesizing this compound, a potent microtubule-stabilizing agent, stem from its intricate structure. This includes a 22-membered macrolactone, eleven stereocenters, two dienes, and a cis-1,2-disubstituted olefin.[1] Key hurdles for researchers include:

  • Stereochemical Control: Establishing the correct stereochemistry at all eleven chiral centers requires highly selective reactions.

  • Fragment Coupling: Convergent syntheses rely on the efficient coupling of complex fragments, often involving sensitive functional groups.

  • Macrolactonization: The ring-closing step to form the 22-membered lactone is often low-yielding and can be complicated by side reactions, such as E/Z isomerization of the diene system.

  • Protecting Group Strategy: The synthesis necessitates a multi-step protection and deprotection sequence for various functional groups, which can impact the overall yield and introduce complications.

Q2: Which synthetic strategies are most commonly employed for this compound?

Convergent synthesis is the favored approach, typically involving the preparation of three key fragments that are subsequently coupled. A common strategy involves the synthesis of a C1-C9 fragment, a C11-C26 aldehyde fragment, and a phosphonate-containing fragment for subsequent olefination reactions.[2] Key C-C bond forming and cyclization reactions include:

  • Horner-Wadsworth-Emmons (HWE) and Still-Gennari Olefinations: These are frequently used for the coupling of fragments and the formation of C=C bonds. The Still-Gennari modification is particularly useful for achieving Z-selectivity.[2][3][4]

  • Nozaki-Hiyama-Kishi (NHK) Reaction: This nickel/chromium-catalyzed coupling is effective for forming the macrocycle and for coupling key fragments, showing good functional group tolerance.[5][6][7][8][9][10]

  • Shiina and Yamaguchi Macrolactonization: These are common methods for the final ring-closing step to form the macrolactone.[11][12]

Q3: What is E/Z isomerization and why is it a problem in this compound synthesis?

E/Z isomerization refers to the conversion between the trans (E) and cis (Z) isomers of a double bond. In this compound synthesis, this is a significant issue during the macrolactonization step, where the desired (2Z,4E)-dienoate can isomerize to the undesired (2E,4E)-isomer. This isomerization can be promoted by the reaction conditions (e.g., base, temperature) and can lead to a mixture of products that are difficult to separate, thereby reducing the overall yield of the target molecule.

Troubleshooting Guides

Issue 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction

Q: I am experiencing low yields in my HWE coupling of this compound fragments. What are the common causes and how can I improve the yield?

A: Low yields in HWE reactions can arise from several factors. Here are some common issues and potential solutions:

  • Incomplete Deprotonation of the Phosphonate (B1237965):

    • Solution: Ensure your base is strong enough and used in a slight excess. For stabilized phosphonates, sodium hydride (NaH) is common. For more sensitive substrates, consider milder conditions like the Masamune-Roush conditions (LiCl and DBU).[13]

  • Side Reactions of the Aldehyde:

    • Solution: If your aldehyde is prone to self-condensation (aldol reaction), add the aldehyde slowly to the pre-formed phosphonate carbanion.[13]

  • Steric Hindrance:

    • Solution: If the fragments are sterically hindered, the reaction may require longer reaction times or elevated temperatures. However, be mindful that this can also promote side reactions.

  • Purity of Reagents and Solvents:

    • Solution: Ensure all reagents and solvents are anhydrous and of high purity. Water can quench the phosphonate carbanion.

Issue 2: Poor Z-Selectivity in Still-Gennari Olefination

Q: I am not achieving the desired Z-selectivity in my Still-Gennari olefination. How can I optimize this?

A: The Still-Gennari modification of the HWE reaction is designed to favor the Z-alkene, but several factors can influence its selectivity:

  • Phosphonate Reagent: The use of bis(2,2,2-trifluoroethyl) phosphonates is critical for high Z-selectivity due to the electron-withdrawing nature of the fluoroalkyl groups.[3][14]

  • Base and Counterion: A strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 (B118740) is typically used to promote kinetic control, which favors the Z-isomer.[14]

  • Temperature: The reaction should be carried out at low temperatures (typically -78 °C) to ensure kinetic control.[3]

  • Solvent: Non-polar solvents tend to favor the initial addition step, which can influence selectivity.[15]

Issue 3: E/Z Isomerization during Shiina Macrolactonization

Q: During the final macrolactonization using the Shiina reagent, I am observing significant formation of the E,E-isomer. How can I suppress this?

A: The Shiina macrolactonization, which uses 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), is a powerful tool, but E/Z isomerization of the dienoate is a known issue. Here are some strategies to improve selectivity:

  • Slow Addition/High Dilution: The seco-acid should be added very slowly to the reaction mixture containing the Shiina reagent and a nucleophilic catalyst (e.g., DMAP) under high dilution conditions. This favors the intramolecular cyclization over intermolecular reactions and can minimize isomerization.[16]

  • Choice of Catalyst: While DMAP is common, other nucleophilic catalysts can be explored to optimize the reaction.

  • Temperature Control: The reaction is typically run at room temperature. Deviations from this may affect selectivity.[11]

  • Purity of the Seco-Acid: Ensure the seco-acid precursor is of high purity and free from any acidic or basic impurities that could catalyze isomerization.

Data Presentation

Table 1: Comparison of Key Macrolactonization Methods in this compound Synthesis

MethodReagentTypical ConditionsReported YieldKey Challenges
Shiina Macrolactonization 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAPToluene (B28343), rt, slow addition~50-70%E/Z isomerization of the diene
Yamaguchi Macrolactonization 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPToluene, reflux~60-75%Can require higher temperatures
Intramolecular HWE Internal phosphonate and aldehydeK2CO3, 18-crown-6, Toluene, rt~74% (6.5:1 Z:E)[1]Requires synthesis of a complex precursor
Intramolecular NHK Internal vinyl iodide and aldehydeCrCl2, NiCl2, DMSO~55%[17]Stoichiometric use of toxic chromium salts

Experimental Protocols

Protocol 1: Still-Gennari Olefination for Fragment Coupling

This protocol is a general guideline for the Z-selective coupling of an aldehyde fragment with a phosphonate fragment.

  • Preparation:

    • To a solution of the phosphonate reagent (1.1 eq) in anhydrous THF at -78 °C, add KHMDS (1.05 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

  • Reaction:

    • Add a solution of the aldehyde fragment (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: Shiina Macrolactonization

This protocol outlines the general procedure for the ring-closing of the seco-acid.

  • Preparation:

    • Prepare a solution of the seco-acid (1.0 eq) in anhydrous toluene (to achieve a final concentration of ~0.01 M).

    • In a separate flask, prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 eq) and DMAP (4.0 eq) in anhydrous toluene under an inert atmosphere.

  • Reaction:

    • Using a syringe pump, add the solution of the seco-acid to the MNBA/DMAP solution over a period of 6-12 hours at room temperature.

    • Stir the reaction for an additional 12-24 hours after the addition is complete, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Visualizations

G cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_elaboration Elaboration cluster_cyclization Macrolactonization cluster_final Final Product C1-C9 Fragment C1-C9 Fragment Linear Seco-Acid Linear Seco-Acid C1-C9 Fragment->Linear Seco-Acid C11-C26 Aldehyde C11-C26 Aldehyde Still-Gennari Olefination Still-Gennari Olefination C11-C26 Aldehyde->Still-Gennari Olefination Phosphonate Fragment Phosphonate Fragment Phosphonate Fragment->Still-Gennari Olefination Still-Gennari Olefination->Linear Seco-Acid Shiina Macrolactonization Shiina Macrolactonization Linear Seco-Acid->Shiina Macrolactonization This compound This compound Shiina Macrolactonization->this compound

Caption: Convergent synthetic workflow for this compound.

G Start Low Yield Low Yield Start->Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Possible Cause Aldehyde Side Reactions Aldehyde Side Reactions Low Yield->Aldehyde Side Reactions Possible Cause Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Possible Cause Check Base Strength Check Base Strength Incomplete Deprotonation->Check Base Strength Solution Slow Aldehyde Addition Slow Aldehyde Addition Aldehyde Side Reactions->Slow Aldehyde Addition Solution Increase Reaction Time/Temp Increase Reaction Time/Temp Steric Hindrance->Increase Reaction Time/Temp Solution

Caption: Troubleshooting logic for low HWE reaction yield.

References

Technical Support Center: Strategies to Reduce Dictyostatin In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dictyostatin and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential in vivo toxicity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo toxicity profile of this compound?

Direct and comprehensive in vivo toxicity data for this compound is limited in publicly available literature. However, information from closely related microtubule-stabilizing agents, such as discodermolide, can provide valuable insights. Discodermolide, which shares a similar mechanism of action with this compound, reportedly failed in Phase I clinical trials due to pulmonary toxicity. An abstract from a Phase I trial of discodermolide (XAA296A) reported minimal toxicities at the tested doses, including no observed neuropathy or neutropenia, though dose-limiting toxicities may have emerged at higher concentrations. Therefore, researchers should be particularly vigilant for signs of pulmonary distress in animal models treated with this compound.

Q2: Are there any this compound analogues with potentially lower in vivo toxicity?

Extensive structure-activity relationship (SAR) studies have led to the synthesis of numerous this compound analogues. While most of these studies have focused on improving efficacy and overcoming drug resistance, some modifications may inadvertently alter the toxicity profile. For instance, 6-epi-dictyostatin has demonstrated superior in vivo antitumor activity compared to paclitaxel (B517696) in certain breast cancer xenograft models.[1] Although detailed comparative toxicity data is scarce, analogues with increased potency may allow for lower effective doses, potentially reducing dose-dependent toxicity. Researchers should consider that modifications to the this compound scaffold could alter its interaction with off-target molecules or its metabolic profile, thereby affecting its toxicity.

Q3: How can I determine the Maximum Tolerated Dose (MTD) for this compound or its analogues in my animal model?

Determining the MTD is a critical first step in any in vivo efficacy study. A standard approach involves a dose-escalation study in a small cohort of animals. The general procedure is as follows:

  • Animal Model Selection: Choose a relevant animal model (e.g., mice or rats) that aligns with your research goals.

  • Dose Range Finding: Start with a low dose, estimated from in vitro IC50 values, and escalate the dose in subsequent cohorts of animals.

  • Monitoring for Toxicity: Closely monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress. Body weight is a sensitive indicator of systemic toxicity.

  • Defining Dose-Limiting Toxicity (DLT): Establish clear criteria for DLT, such as a certain percentage of body weight loss (e.g., >15-20%) or specific clinical signs of severe toxicity.

  • MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity.

For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.

Q4: What are the potential mechanisms of this compound-induced toxicity?

While the specific mechanisms of this compound toxicity are not well-elucidated, insights can be drawn from other microtubule-stabilizing agents. The primary mechanism of action is the hyper-stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, this effect is not entirely specific to cancer cells.

Potential mechanisms of toxicity in normal tissues include:

  • Disruption of Microtubule Dynamics in Healthy Cells: Microtubules are crucial for various cellular functions in non-dividing cells, including axonal transport in neurons and maintenance of cell structure. Disruption of these processes can lead to neurotoxicity and other organ-specific toxicities.

  • Pulmonary Toxicity: As suggested by the clinical trial data for discodermolide, pulmonary toxicity is a significant concern. The underlying mechanism could be related to the accumulation of the drug in lung tissue or an inflammatory response. Drug-induced pulmonary toxicity can manifest as pneumonitis, fibrosis, or acute respiratory distress.

  • Off-Target Effects: this compound could interact with other cellular targets besides tubulin, leading to unforeseen toxicities.

Q5: What formulation strategies can be employed to reduce this compound's in vivo toxicity?

Encapsulating this compound in a drug delivery system is a promising strategy to reduce systemic toxicity and potentially enhance efficacy. These systems can alter the pharmacokinetic profile of the drug, leading to:

  • Improved Solubility and Stability: Formulations can enhance the solubility of hydrophobic compounds like this compound, avoiding the need for potentially toxic co-solvents.

  • Prolonged Circulation Time: Nanoparticle formulations can increase the half-life of the drug in circulation, allowing for sustained release.

  • Targeted Delivery: By functionalizing the surface of nanoparticles with targeting ligands (e.g., antibodies or peptides), it may be possible to direct this compound specifically to tumor tissue, thereby reducing exposure to healthy organs.

Commonly explored drug delivery systems include:

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. The composition and surface charge of liposomes can be modified to influence their biodistribution and toxicity.

  • Polymeric Nanoparticles: Made from biodegradable polymers, these nanoparticles can provide controlled and sustained drug release.

  • Micelles: Self-assembling nanosized structures formed by amphiphilic molecules, suitable for solubilizing poorly water-soluble drugs.

Q6: Can combination therapy be used to mitigate this compound's toxicity?

Yes, combination therapy is a well-established strategy in cancer treatment that can also be used to manage toxicity. The rationale is to combine drugs with different mechanisms of action and non-overlapping toxicity profiles. This can allow for the use of lower, less toxic doses of each agent while achieving a synergistic or additive therapeutic effect.

For this compound, potential combination partners could include:

  • Targeted Therapies: Combining this compound with a targeted agent that inhibits a specific signaling pathway in cancer cells could allow for a reduction in the this compound dose.

  • Agents that Protect Healthy Tissues: In some cases, a second drug can be administered to specifically protect normal tissues from the toxic effects of the primary chemotherapeutic agent.

In vitro studies have shown that certain this compound analogues can act synergistically with paclitaxel in human breast cancer cells.[1] However, in vivo studies are necessary to determine if such combinations lead to a better therapeutic index (efficacy vs. toxicity).

Troubleshooting Guides

Problem: Severe weight loss (>15%) and signs of distress observed in animals at the intended therapeutic dose.

Possible Cause Troubleshooting Steps
Dose is above the MTD. Perform a dose de-escalation study to identify a better-tolerated dose.
Vehicle toxicity. Run a control group treated with the vehicle alone to assess its contribution to toxicity. Consider alternative, less toxic vehicle formulations.
Rapid drug clearance leading to high peak plasma concentrations. Consider alternative routes of administration or a different dosing schedule (e.g., more frequent, lower doses). Explore formulation in a controlled-release drug delivery system.
Model-specific sensitivity. The chosen animal strain or tumor model may be particularly sensitive to this compound. Evaluate the drug in a different model if possible.

Problem: Suspected pulmonary toxicity (e.g., labored breathing, cyanosis).

Possible Cause Troubleshooting Steps
Direct drug-induced lung injury. At necropsy, perform histopathological analysis of the lung tissue to look for signs of inflammation, fibrosis, or edema.
Formulation-related effects (e.g., embolism from precipitates). Ensure the drug formulation is a clear, homogenous solution or a stable nanoparticle suspension. Filter the formulation before injection if appropriate.
Off-target effects on pulmonary vasculature. Investigate potential effects on vascular permeability or endothelial cell function.

Problem: Lack of in vivo efficacy at well-tolerated doses.

Possible Cause Troubleshooting Steps
Sub-therapeutic dosing. If toxicity is not a limiting factor, carefully escalate the dose while closely monitoring for adverse effects.
Poor bioavailability or rapid metabolism. Conduct pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue over time.
Drug resistance of the tumor model. Confirm the sensitivity of your tumor cells to this compound in vitro. Consider using a different, more sensitive tumor model.
Ineffective drug delivery to the tumor. Explore targeted drug delivery systems to increase drug accumulation at the tumor site.

Quantitative Data Summary

Table 1: Template for In Vivo Toxicity and Efficacy Data of this compound and its Analogues

Compound Animal Model Dosing Schedule (Dose, Route, Frequency) Maximum Tolerated Dose (MTD) Observed Toxicities (at MTD) Tumor Growth Inhibition (%)
This compound
Analogue 1
Analogue 2
This compound Formulation A

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice

  • Animal Housing and Acclimatization: House mice in a controlled environment and allow for an acclimatization period of at least one week.

  • Group Allocation: Randomly assign mice (n=3-5 per group) to different dose cohorts. Include a vehicle control group.

  • Dose Preparation: Prepare this compound or its analogue in a suitable, sterile vehicle. The choice of vehicle will depend on the compound's solubility. A common vehicle for taxane-like compounds is a mixture of Cremophor EL and ethanol, diluted in saline.

  • Dose Administration: Administer the drug via the intended route (e.g., intraperitoneal or intravenous injection).

  • Monitoring:

    • Record the body weight of each mouse daily for the first week and then twice weekly.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, and breathing). Use a scoring system to quantify the severity of clinical signs.

  • Endpoint: The primary endpoint for toxicity is typically a >15-20% loss of initial body weight or the development of severe clinical signs of distress. Animals reaching this endpoint should be euthanized.

  • Dose Escalation: If no significant toxicity is observed in a dose cohort after a defined observation period (e.g., 7-14 days), a new cohort of mice can be treated with a higher dose.

  • MTD Definition: The MTD is the highest dose at which no more than a predefined level of toxicity (e.g., no mortality and mean body weight loss of <15%) is observed.

Protocol 2: Assessment of Pulmonary Toxicity

  • Treatment: Treat animals with this compound at the MTD and a higher, toxic dose. Include a vehicle control group.

  • Clinical Observation: Monitor for signs of respiratory distress, such as increased respiratory rate, labored breathing, and cyanosis.

  • Necropsy: At the end of the study or when animals are euthanized due to toxicity, perform a gross examination of the lungs.

  • Histopathology:

    • Carefully excise the lungs and inflate them with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure.

    • Process the fixed lung tissue for paraffin (B1166041) embedding.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

    • A veterinary pathologist should examine the slides for signs of drug-induced lung injury, such as interstitial pneumonitis, alveolar edema, inflammation, and fibrosis.

  • Bronchoalveolar Lavage (BAL): In a separate cohort of animals, perform a BAL to collect cells and fluid from the lungs. Analyze the BAL fluid for total and differential cell counts and protein concentration to assess inflammation and vascular leakage.

Visualizations

experimental_workflow_MTD start Start: MTD Determination acclimatize Acclimatize Animals start->acclimatize groups Randomize into Dose Cohorts (n=3-5 per group) acclimatize->groups dose_prep Prepare this compound/ Analogue Formulation groups->dose_prep administer Administer Drug/Vehicle dose_prep->administer monitor Monitor Daily: - Body Weight - Clinical Signs administer->monitor endpoint Endpoint Check: - Body Weight Loss > 15%? - Severe Clinical Signs? monitor->endpoint euthanize Euthanize Animal endpoint->euthanize Yes continue_obs Continue Observation (e.g., 14 days) endpoint->continue_obs No no_toxicity No Significant Toxicity? continue_obs->no_toxicity mtd_defined MTD Defined no_toxicity->mtd_defined Yes (at highest safe dose) escalate Escalate Dose for New Cohort no_toxicity->escalate No (continue escalation) escalate->groups

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

toxicity_reduction_strategies cluster_strategies Toxicity Reduction Strategies cluster_outcomes Improved Therapeutic Outcomes This compound This compound (High In Vivo Toxicity) structural_mod Structural Modification (Analogue Synthesis) This compound->structural_mod formulation Drug Delivery System (e.g., Nanoparticles) This compound->formulation combination Combination Therapy This compound->combination reduced_toxicity Reduced Systemic Toxicity structural_mod->reduced_toxicity formulation->reduced_toxicity enhanced_efficacy Enhanced Efficacy formulation->enhanced_efficacy combination->reduced_toxicity combination->enhanced_efficacy

Caption: Strategies to mitigate this compound's in vivo toxicity.

microtubule_stabilizer_pathway This compound This compound tubulin β-Tubulin Subunit (on Microtubule) This compound->tubulin Binds to Taxane-like site stabilization Microtubule Hyper-stabilization tubulin->stabilization mitotic_arrest Mitotic Arrest stabilization->mitotic_arrest axonal_transport Disruption of Axonal Transport stabilization->axonal_transport apoptosis Apoptosis mitotic_arrest->apoptosis cancer_cell Cancer Cell apoptosis->cancer_cell Therapeutic Effect neurotoxicity Neurotoxicity axonal_transport->neurotoxicity neuron Neuron neurotoxicity->neuron Toxic Effect

References

managing gastrointestinal side effects of dictyostatin in mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of specific published data detailing the gastrointestinal (GI) side effects of dictyostatin in mice. The following troubleshooting guide and frequently asked questions (FAQs) are based on the known GI side effects of other microtubule-stabilizing agents, such as taxanes (e.g., paclitaxel). Researchers should consider these as potential side effects and exercise careful monitoring during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis in rapidly dividing cells.

Q2: Are gastrointestinal side effects expected with this compound treatment in mice?

While specific data for this compound is unavailable, other microtubule-stabilizing agents are known to cause gastrointestinal toxicity. The GI tract has a high rate of cell turnover, making it particularly susceptible to drugs that target cell division. Therefore, it is prudent to anticipate and monitor for potential GI side effects when administering this compound to mice.

Q3: What are the potential signs of gastrointestinal toxicity in mice treated with microtubule-stabilizing agents?

Common signs of GI toxicity in mice include:

  • Diarrhea

  • Weight loss

  • Dehydration (indicated by skin tenting, sunken eyes)

  • Reduced food and water intake

  • Lethargy and hunched posture

  • Piloerection (hair standing on end)

  • Abdominal bloating or distension

Q4: How can I monitor for gastrointestinal toxicity during my experiment?

Regular and careful monitoring is crucial. This should include:

  • Daily body weight measurement: A significant drop in body weight is a key indicator of toxicity.

  • Clinical observation: Daily checks for the signs listed in Q3.

  • Fecal consistency scoring: Use a standardized scoring system to track the severity of diarrhea.

  • Food and water intake measurement: Monitor for changes in consumption.

  • Histopathological analysis: At the end of the study, or if humane endpoints are reached, the GI tract should be collected for histological examination to assess for mucosal damage, inflammation, and changes in villus architecture.

Troubleshooting Guide: Managing Potential Gastrointestinal Side Effects

Observed Issue Potential Cause Recommended Action
Mild to Moderate Diarrhea Drug-induced damage to the intestinal mucosa, leading to malabsorption and increased fluid secretion.- Ensure ad libitum access to hydration (water or electrolyte solution).- Provide supportive care, such as a soft, palatable, and easily digestible diet.- Monitor closely for worsening of symptoms.
Severe Diarrhea / Dehydration Significant damage to the intestinal epithelium, leading to substantial fluid and electrolyte loss.- Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline or lactated Ringer's solution) to correct dehydration, as per veterinary guidance.- Consider dose reduction or temporary cessation of this compound treatment.- If symptoms persist or worsen, humane euthanasia may be necessary in accordance with institutional guidelines.
Significant Weight Loss (>15-20% of baseline) A combination of reduced food intake, malabsorption due to GI damage, and systemic toxicity.- Provide nutritional support with high-calorie, palatable food supplements.- Evaluate for other signs of distress.- A significant and rapid weight loss is a common humane endpoint; consult your institution's animal care and use committee guidelines.
Reduced Food and Water Intake Nausea, malaise, or abdominal discomfort.- Offer moistened or gel-based food to encourage intake.- Ensure easy access to the water source.- If anorexia persists, consider supportive care as mentioned above.

Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Toxicity in Mice

  • Animal Model: Specify the strain, age, and sex of the mice used (e.g., female BALB/c mice, 6-8 weeks old).

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 5% Tween 80, and 90% saline).

    • Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.

    • Include a vehicle control group.

  • Monitoring:

    • Record body weight daily.

    • Perform and record clinical observations daily, noting any signs of GI distress.

    • Score fecal consistency daily using a scale (e.g., 0=normal, 1=soft, 2=mild diarrhea, 3=severe/watery diarrhea).

  • Endpoint and Tissue Collection:

    • At the predetermined experimental endpoint, or when humane endpoints are reached, euthanize the mice.

    • Perform a gross necropsy, examining the entire GI tract for any abnormalities.

    • Collect sections of the small intestine (duodenum, jejunum, ileum) and colon.

    • Fix tissues in 10% neutral buffered formalin for at least 24 hours.

  • Histopathological Analysis:

    • Process the fixed tissues, embed in paraffin, and section at 5 µm.

    • Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Examine the sections under a microscope for evidence of mucosal injury, such as villus blunting, crypt damage, inflammation, and ulceration.

Visualizations

Dictyostatin_Mechanism_of_Action cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Microtubule Stabilization Microtubule Stabilization This compound This compound This compound->Microtubules Binds to β-tubulin Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Mechanism of action of this compound as a microtubule-stabilizing agent.

GI_Toxicity_Workflow start Start this compound Administration monitoring Daily Monitoring: - Body Weight - Clinical Signs - Fecal Score start->monitoring check_toxicity Signs of GI Toxicity? monitoring->check_toxicity no_toxicity Continue Experiment check_toxicity->no_toxicity No mild_toxicity Mild/Moderate Toxicity (e.g., mild diarrhea, <15% weight loss) check_toxicity->mild_toxicity Yes (Mild) severe_toxicity Severe Toxicity (e.g., severe diarrhea, >15% weight loss) check_toxicity->severe_toxicity Yes (Severe) no_toxicity->monitoring endpoint Humane or Experimental Endpoint Reached no_toxicity->endpoint supportive_care Provide Supportive Care: - Hydration - Palatable Diet mild_toxicity->supportive_care supportive_care->monitoring intervention Intervention: - Fluid Therapy - Dose Reduction/Cessation severe_toxicity->intervention intervention->endpoint necropsy Necropsy & Histopathology of GI Tract endpoint->necropsy

Caption: Experimental workflow for monitoring and managing potential GI toxicity in mice.

Optimizing Dictyostatin Dosage for Xenograft Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dictyostatin dosage in xenograft models. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent microtubule-stabilizing agent.[1] It binds to the taxane-binding site on β-tubulin, promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[3]

Q2: How does this compound's efficacy compare to other microtubule inhibitors like paclitaxel (B517696)?

Studies have shown that this compound and its analogs can be more potent than paclitaxel. For instance, 6-epi-dictyostatin demonstrated superior antitumor activity compared to paclitaxel in a human breast cancer xenograft model (MDA-MB-231).[4] this compound has also shown efficacy in paclitaxel-resistant cell lines, suggesting it may overcome some common mechanisms of resistance.[1][5]

Q3: What is a recommended starting dose for this compound in a xenograft study?

A specific dose of a this compound analog, 6-epi-dictyostatin, has been reported as 20 mg/kg/dose, administered intravenously once weekly for three weeks in SCID mice bearing MDA-MB-231 human breast cancer xenografts.[4] However, the optimal dose can vary depending on the specific this compound analog, the tumor model, and the route of administration. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific experimental setup.

Q4: How should this compound be formulated for intravenous administration in mice?

This compound is poorly soluble in aqueous solutions. A common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a vehicle suitable for intravenous injection. It is crucial to ensure the final concentration of the organic solvent is low to avoid toxicity.

Here are some example formulations that can be used as a starting point:

  • Formulation 1: A stock solution in DMSO can be diluted with a mixture of Tween 80 and saline. A final composition could be 10% DMSO, 5% Tween 80, and 85% saline.[6]

  • Formulation 2: A stock solution in DMSO can be diluted with corn oil. A final composition could be 10% DMSO and 90% corn oil.[6]

  • Formulation 3: A more complex vehicle that can be considered is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[7]

It is essential to test the solubility and stability of this compound in the chosen vehicle before in vivo administration.

Troubleshooting Guide

This section addresses common issues encountered during xenograft experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Lack of Tumor Growth Inhibition Inappropriate Xenograft Model: The chosen cell line may not be sensitive to this compound.Verify Target Expression: Confirm that the xenograft model expresses β-tubulin. Select a Sensitive Model: Review literature for cell lines known to be sensitive to microtubule-stabilizing agents.
Inadequate Drug Exposure: The dose may be too low, or the dosing schedule may be suboptimal.Dose Escalation: Perform a dose-escalation study to determine the MTD. Optimize Schedule: Consider more frequent dosing based on available pharmacokinetic data (if any).
Poor Drug Formulation/Solubility: The drug may have precipitated out of solution, leading to a lower effective dose.Check Formulation: Ensure the compound is fully dissolved in the vehicle before injection. Optimize Vehicle: Experiment with different co-solvents and surfactants to improve solubility.[8]
Development of Drug Resistance: Tumor cells can develop resistance to microtubule inhibitors.Analyze Resistant Tumors: If tumors initially respond and then regrow, investigate potential resistance mechanisms such as overexpression of βIII-tubulin.[1] Consider Combination Therapy: Explore combining this compound with other anti-cancer agents.
Excessive Toxicity or Animal Death Dose is too high: The administered dose exceeds the MTD.Reduce Dose: Lower the dose to a level that is well-tolerated. Monitor for Clinical Signs: Closely observe animals for signs of toxicity (see below) and adjust the dose accordingly.
Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects.Run Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its toxicity. Use Alternative Vehicle: If the vehicle is toxic, explore other formulation options.
High Variability in Tumor Growth Inconsistent Cell Implantation: Variation in the number of viable cells injected or the injection technique.Standardize Procedure: Ensure consistent cell viability and injection technique for all animals.
Animal Health Status: Underlying health issues in some animals can affect tumor growth.Use Healthy Animals: Ensure all animals are healthy and of a similar age and weight at the start of the study.

Common Clinical Signs of Toxicity in Rodents:

Researchers should closely monitor animals for any signs of toxicity, which may include:[9][10][11]

  • Significant body weight loss (more than 15-20%)

  • Changes in skin and fur (piloerection, alopecia)

  • Lethargy and decreased motor activity

  • Diarrhea

  • Changes in posture and gait

  • Labored breathing

If severe signs of toxicity are observed, euthanasia should be considered as a humane endpoint.

Data Summary

Table 1: In Vivo Efficacy of 6-epi-Dictyostatin in a Breast Cancer Xenograft Model
Xenograft ModelDrugDosage and ScheduleEfficacy vs. PaclitaxelReference
MDA-MB-231 (Human Breast Cancer)6-epi-Dictyostatin20 mg/kg, IV, every 7 days for 3 dosesSignificantly better in inhibiting tumor growth[4]
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterObservationSignificance
Blood-Brain Barrier Permeability This compound has been shown to cross the blood-brain barrier in mice.Suggests potential for treating brain tumors or central nervous system disorders.
Brain Retention Exhibits extended retention in the brain.May allow for less frequent dosing schedules for CNS-related applications.

Detailed Experimental Protocols

Protocol: Evaluation of 6-epi-Dictyostatin in an MDA-MB-231 Xenograft Model

This protocol is based on the study by Eiseman et al. (2008).[4]

1. Cell Culture:

  • Culture MDA-MB-231 human breast cancer cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase for implantation.

2. Animal Model:

  • Use female C.B-17 SCID mice, 6-8 weeks old.

  • Allow animals to acclimatize for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Resuspend harvested MDA-MB-231 cells in a sterile, serum-free medium or PBS.

  • Subcutaneously inject 2-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

5. Drug Formulation and Administration:

  • 6-epi-Dictyostatin Formulation: Prepare a stock solution in DMSO. For injection, dilute the stock solution in a suitable vehicle such as a mixture of DMSO, Tween 80, and saline to achieve the final desired concentration. The final DMSO concentration should be minimized.

  • Dosage: Administer 20 mg/kg of 6-epi-dictyostatin intravenously (IV) via the tail vein.

  • Dosing Schedule: Administer the treatment once every 7 days for a total of 3 doses.

  • Control Groups: Include a vehicle control group and a positive control group (e.g., paclitaxel at a clinically relevant dose).

6. Efficacy and Toxicity Monitoring:

  • Measure tumor volumes 2-3 times per week throughout the study.

  • Record animal body weights at each tumor measurement to monitor toxicity.

  • Observe animals daily for any clinical signs of distress or toxicity.

  • The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when animals show signs of excessive toxicity.

7. Data Analysis:

  • Plot mean tumor growth curves for each treatment group.

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Statistically analyze the differences in tumor volume and survival between the groups.

Visualizations

G This compound's Mechanism of Action This compound This compound beta_Tubulin β-Tubulin (Taxane-Binding Site) This compound->beta_Tubulin Binds to Tubulin_Dimer α/β-Tubulin Dimer Microtubule Microtubule Polymer Tubulin_Dimer->Microtubule Promotes Polymerization Dynamic_Instability Microtubule Dynamic Instability (Polymerization/Depolymerization) Microtubule->Dynamic_Instability Inhibits Depolymerization Mitotic_Spindle Mitotic Spindle Formation Dynamic_Instability->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: this compound's signaling pathway.

G Xenograft Experimental Workflow start Start cell_culture Cancer Cell Culture (e.g., MDA-MB-231) start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment Treatment Administration (this compound / Vehicle / Positive Control) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis data_collection->endpoint Tumor size limit or toxicity end End endpoint->end G Troubleshooting Logic for Xenograft Studies start Unexpected Result no_efficacy Lack of Efficacy start->no_efficacy high_toxicity High Toxicity start->high_toxicity check_dose Is dose adequate? no_efficacy->check_dose reduce_dose Reduce Dose high_toxicity->reduce_dose check_model Is model appropriate? check_dose->check_model Yes optimize_protocol Optimize Protocol check_dose->optimize_protocol No check_formulation Is formulation stable? check_model->check_formulation Yes check_model->optimize_protocol No check_formulation->optimize_protocol No check_vehicle Is vehicle toxic? reduce_dose->check_vehicle change_vehicle Change Vehicle check_vehicle->change_vehicle Yes check_vehicle->optimize_protocol No

References

synthesis of simplified dictyostatin analogues for improved accessibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of simplified dictyostatin analogues. The information is tailored to address common experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why pursue the synthesis of simplified this compound analogues?

A1: The complex structure of the natural product (-)-dictyostatin presents significant challenges for its large-scale synthesis, hindering its development as a potential anticancer agent. Simplified analogues, such as 16-desmethyl-25,26-dihydrothis compound, are designed to be more synthetically accessible while retaining the potent microtubule-stabilizing activity of the parent compound.[1] The goal is to identify analogues with reduced molecular complexity that still exhibit the desired biological function, making them more viable candidates for drug development.

Q2: What are the most common synthetic strategies for preparing simplified this compound analogues?

A2: Most synthetic routes employ a convergent fragment-coupling strategy. This typically involves the synthesis of three key fragments (e.g., C1-C9, C10-C17, and C18-C26) which are then sequentially coupled. Key reactions often include Paterson aldol (B89426) reactions for setting stereocenters, Horner-Wadsworth-Emmons or Still-Gennari olefinations for forming carbon-carbon double bonds, and a late-stage macrolactonization or a Nozaki-Hiyama-Kishi (NHK) ring closure to form the 22-membered ring.[2][3]

Q3: What is the biological target of this compound and its analogues?

A3: this compound and its analogues are microtubule-stabilizing agents. They bind to the taxane (B156437) site on β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[1][4][5] Simplified analogues are designed to retain high affinity for this binding site.

Q4: What are the main challenges associated with the macrolactonization step in this compound synthesis?

A4: A primary challenge is the isomerization of the (2Z,4E)-dienoate system to the more stable (2E,4E)-isomer, particularly under the high temperatures and basic conditions often used in Yamaguchi macrolactonization.[6] Other common issues include oligomerization due to intermolecular esterification and low yields for medium-sized rings. To circumvent these problems, alternative methods like the Shiina macrolactonization, which proceeds under milder conditions, or strategies that bypass macrolactonization altogether, such as a late-stage Nozaki-Hiyama-Kishi (NHK) macrocyclization, have been developed.[1][7]

Troubleshooting Guides

Olefination Reactions

Issue 1.1: Poor Z selectivity in Still-Gennari Olefination for the C1-C9 fragment.

  • Question: My Still-Gennari olefination to form the Z-alkene in the C1-C9 fragment is giving a low Z:E ratio. What can I do to improve this?

  • Answer:

    • Reagent Choice: Ensure you are using a phosphonate (B1237965) with strongly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate. The use of modified reagents like ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates can also enhance Z-selectivity.[8]

    • Base and Counterion: The choice of base is critical. Potassium bases (e.g., KHMDS) in the presence of a crown ether (e.g., 18-crown-6) generally provide the highest Z-selectivity. The crown ether sequesters the potassium ion, leading to a more dissociated enolate.

    • Temperature: Perform the reaction at low temperatures (-78 °C) to favor the kinetic product.

    • Solvent: Use ethereal solvents like THF.

ConditionExpected Outcome
KHMDS, 18-crown-6 (B118740), THF, -78 °CHigh Z-selectivity (often >95:5)
NaHMDS, THF, -78 °CModerate to good Z-selectivity
LiHMDS, THF, -78 °CLower Z-selectivity

Issue 1.2: Low yield or poor E selectivity in Julia-Kocienski Olefination.

  • Question: I am experiencing low yields and a mixture of E and Z isomers in my Julia-Kocienski olefination. How can I optimize this reaction?

  • Answer:

    • Sulfone Moiety: The choice of the heteroaryl sulfone is crucial for high E-selectivity. 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones are generally preferred as they tend to give better E-selectivity compared to benzothiazolyl (BT) sulfones.[9]

    • Base and Solvent: The combination of base and solvent can influence the stereochemical outcome. For PT-sulfones, using KHMDS in a polar solvent like DME or DMF at low temperatures (-60 to -78 °C) typically favors the E-isomer.[10][11] For BT-sulfones, running the reaction under "Barbier-like conditions" (adding the base to a mixture of the aldehyde and sulfone) can prevent side reactions.[9]

    • Substrate Purity: Ensure both the aldehyde and sulfone fragments are pure, as impurities can interfere with the reaction.

SulfoneBase/SolventTypical Selectivity
PT-sulfoneKHMDS / DMEHigh E-selectivity (>90:10)
BT-sulfoneNaHMDS / THFModerate E-selectivity
Pyridinyl-sulfoneKHMDS / THFHigh Z-selectivity
Macrolactonization/Macrocyclization

Issue 2.1: Z to E Isomerization during Yamaguchi Macrolactonization.

  • Question: During the final macrolactonization using Yamaguchi conditions, I am observing significant isomerization of my (2Z,4E)-dienoate to the (2E,4E)-isomer. How can this be prevented?

  • Answer:

    • Milder Conditions: The high temperatures and the basicity of DMAP in the Yamaguchi protocol often cause this isomerization.[6] Consider using the Shiina macrolactonization with 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) and a less basic nucleophilic catalyst like DMAPO at room temperature. This method has been shown to suppress isomerization in complex systems.[7][12]

    • Alternative Strategy: A robust alternative is to bypass macrolactonization entirely. Synthesize the seco-acid with the C1 carboxyl group and the C9 hydroxyl group, and then perform a late-stage Nozaki-Hiyama-Kishi (NHK) macrocyclization to form the C9-C10 bond. This approach avoids the problematic dienoate isomerization.[1]

MethodKey ReagentsTemperatureCommon Issues
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPReflux in TolueneZ/E Isomerization, Epimerization
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP/DMAPORoom TemperatureSlower for some substrates
NHK Cyclization CrCl2, NiCl2Room TemperatureStoichiometric toxic metals

Issue 2.2: Low yield in Nozaki-Hiyama-Kishi (NHK) Macrocyclization.

  • Question: My intramolecular NHK reaction to form the macrolide is giving a low yield. What are the critical parameters for this reaction?

  • Answer:

    • Chromium(II) Chloride Quality: The success of the NHK reaction is highly dependent on the quality and anhydrous nature of the CrCl₂. Use freshly purchased, high-purity CrCl₂ or dry it rigorously under high vacuum with heating before use. Nickel impurities are essential for the catalytic cycle.[11]

    • Catalyst: Ensure a catalytic amount (e.g., 5-10 mol%) of NiCl₂ is added. The nickel is the actual catalyst for the oxidative addition to the vinyl iodide.[11]

    • Solvent: Use anhydrous, degassed solvents like DMF or a THF/DMF mixture. The solubility of the chromium salts is crucial.

    • High Dilution: Perform the reaction under high dilution conditions (typically <0.005 M) to favor intramolecular cyclization over intermolecular dimerization or polymerization. This is usually achieved by the slow addition of the substrate to the reaction mixture via a syringe pump over several hours.

Protecting Group Manipulations

Issue 3.1: Difficulty with selective deprotection of TES vs. TBS ethers.

  • Question: I need to deprotect a primary TES ether without affecting a secondary TBS ether on the same molecule. What conditions should I use?

  • Answer:

    • Mild Acidic Conditions: The triethylsilyl (TES) group is significantly more labile to acid than the tert-butyldimethylsilyl (TBS) group.[13] You can achieve selective deprotection using mild acidic conditions.

      • Formic Acid: Treatment with 5-10% formic acid in methanol (B129727) provides excellent selectivity for TES deprotection while leaving TBS groups intact.[14]

      • PPTS/AcOH: Pyridinium p-toluenesulfonate (PPTS) or acetic acid in an alcohol solvent (e.g., EtOH) at 0 °C to room temperature can also be effective.

    • Fluoride Reagents: While TBAF is generally non-selective, using stoichiometric amounts of HF•Pyridine in THF at 0 °C can sometimes achieve the desired selectivity due to the greater steric hindrance of the TBS group.

ReagentConditionsSelectivity
Formic Acid (5-10%)MeOH, RTExcellent (TES >> TBS)
Acetic AcidTHF/H₂O (4:1:1), RTGood, but can be slow
HF•PyridineTHF, 0 °CModerate to Good
TBAFTHF, RTPoor (generally removes both)

Experimental Protocols

Protocol 1: Still-Gennari Olefination for C1-C9 Fragment

This protocol describes the Z-selective olefination to form the C2-C3 double bond.

  • To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add KHMDS (1.15 eq., 0.5 M in toluene) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of 18-crown-6 (1.2 eq.) in anhydrous THF.

  • After 15 minutes, add a solution of the C4-C9 aldehyde fragment (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-α,β-unsaturated ester.

Protocol 2: Shiina Macrolactonization

This protocol describes a mild method for the final ring closure.

  • To a stirred solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 eq.) and 4-(dimethylamino)pyridine N-oxide (DMAPO, 2.0 eq.) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere at room temperature, add a solution of the seco-acid (1.0 eq.) in anhydrous DCM via syringe pump over 6-8 hours. The final concentration should be approximately 0.001 M.

  • After the addition is complete, stir the reaction mixture for an additional 12-16 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to yield the macrolactone.

Protocol 3: Reverse-Phase HPLC Purification

This protocol is for the final purification of the this compound analogue.

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in H₂O.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

  • Gradient: A linear gradient is typically employed. For example, start with 30% B, ramp to 70% B over 40 minutes. The optimal gradient should be determined by analytical HPLC first.

  • Flow Rate: 4-5 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Procedure: a. Dissolve the crude analogue in a minimal amount of ACN or a mixture of ACN/H₂O. b. Filter the sample through a 0.45 µm syringe filter. c. Inject the sample onto the column equilibrated with the initial mobile phase conditions. d. Collect fractions based on the UV chromatogram. e. Analyze fractions by LC-MS to identify those containing the pure product. f. Combine pure fractions and lyophilize to obtain the final compound as a white solid.

Visualizations

Synthesis_Workflow cluster_frags Fragment Synthesis cluster_coupling Fragment Coupling & Elaboration cluster_final Final Steps C1_C9 C1-C9 Fragment (Aldehyde) Coupling1 Still-Gennari or Horner-Wadsworth-Emmons Olefination C1_C9->Coupling1 C10_C17 C10-C17 Fragment (Phosphonate) C10_C17->Coupling1 C18_C26 C18-C26 Fragment (Vinyl Iodide) Coupling2 Nozaki-Hiyama-Kishi Coupling C18_C26->Coupling2 C1_C17 C1-C17 Fragment Coupling1->C1_C17 C1_C17->Coupling2 Seco_Acid Seco-Acid Precursor Coupling2->Seco_Acid Cyclization Macrocyclization (e.g., Shiina or NHK) Seco_Acid->Cyclization Protected_Analogue Protected Analogue Cyclization->Protected_Analogue Deprotection Global Deprotection (e.g., HF-Pyridine) Protected_Analogue->Deprotection Final_Analogue Simplified this compound Analogue Deprotection->Final_Analogue

Caption: Convergent synthesis workflow for simplified this compound analogues.

Microtubule_Stabilization cluster_tubulin Tubulin Dynamics cluster_drug Drug Action cluster_cell Cellular Outcome Tubulin αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin->Polymerization Spontaneous Microtubule Dynamic Microtubule Polymerization->Microtubule Catastrophe Catastrophe (Depolymerization) Microtubule->Catastrophe Stable_MT Hyper-stabilized Microtubules Catastrophe->Tubulin This compound This compound Analogue This compound->Polymerization Promotes This compound->Microtubule Binds to β-tubulin This compound->Catastrophe Inhibits Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stable_MT->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of this compound analogues on microtubule dynamics.

References

troubleshooting dictyostatin instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dictyostatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of potential instability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a potent, marine-derived macrolide that functions as a microtubule-stabilizing agent, making it a compound of significant interest in cancer research.[1] Its complex structure, featuring a 22-membered macrolactone ring, makes it susceptible to chemical degradation, particularly hydrolysis, in aqueous solutions. This instability can lead to a loss of biological activity, impacting experimental reproducibility and the reliability of research findings.

Q2: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively detailed in publicly available literature, its macrolactone structure suggests that hydrolysis is a primary concern. Macrolides can undergo hydrolysis under both acidic and alkaline conditions, leading to the opening of the lactone ring and subsequent loss of the molecule's specific three-dimensional conformation required for microtubule binding.

Q3: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, it is crucial to carefully control the experimental conditions. This includes using appropriate solvents, maintaining an optimal pH, controlling the temperature, and protecting the compound from light. For aqueous solutions, it is advisable to prepare fresh solutions before each experiment and to store stock solutions under recommended conditions.

Q4: What are the recommended storage conditions for this compound?

  • Solid Form: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or absolute ethanol. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q5: Can I use aqueous buffers to dissolve this compound?

Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility and the potential for hydrolysis. It is best to first dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute this stock solution into the aqueous buffer immediately before use.

Troubleshooting Guide: this compound Instability in Solution

This guide addresses common issues researchers may face related to this compound instability.

Problem Possible Cause Recommended Solution
Loss of biological activity in cellular assays Degradation of this compound in the cell culture medium.Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the incubation time of this compound in the medium before adding it to the cells. Consider conducting a time-course experiment to assess the stability of this compound in your specific cell culture medium.
Inconsistent results between experiments Inconsistent preparation or storage of this compound solutions. Degradation due to repeated freeze-thaw cycles of the stock solution.Prepare a large batch of stock solution, aliquot it into single-use vials, and store at -80°C. Use a fresh aliquot for each experiment. Ensure consistent and accurate pipetting when preparing working solutions.
Precipitation of the compound in aqueous buffer Poor solubility of this compound in the chosen buffer. The concentration of the organic co-solvent (e.g., DMSO) is too low in the final working solution.Increase the final concentration of the organic co-solvent, ensuring it is compatible with your experimental system and does not exceed cytotoxic levels. Sonication may aid in dissolving small precipitates, but persistent precipitation indicates a need to reformulate.
Unexpected peaks in HPLC analysis Degradation of this compound.Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. If new peaks are present in your experimental sample, it is likely that degradation has occurred. A forced degradation study can help identify potential degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add a sufficient volume of high-quality, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1 mM or 10 mM).

  • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquot the stock solution into small, single-use, light-protected vials.

  • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • Quenching solution (e.g., a buffer at a pH known to stabilize the compound, or immediate freezing)

Procedure:

  • Preparation of Test Solution: Dilute the this compound stock solution with the aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Time-Zero Sample (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial peak area of intact this compound.

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Samples: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and either immediately inject it into the HPLC or quench the degradation by adding a quenching solution and freezing the sample for later analysis.

  • HPLC Analysis: Analyze all samples using a validated HPLC method. The mobile phase gradient should be optimized to separate the parent this compound peak from any potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This data can be used to estimate the half-life of this compound under the tested conditions.

Data Presentation

Table 1: General Stability of Macrolides in Solution (Inferred for this compound)

Disclaimer: The following data is extrapolated from studies on other macrolides and should be used as a general guideline. Specific stability data for this compound is not widely available.

Condition Solvent/Buffer Temperature Expected Stability
Acidic Aqueous Buffer (pH < 4)Room TemperatureLow (potential for rapid hydrolysis)
Neutral Aqueous Buffer (pH 6-8)Room TemperatureModerate (hydrolysis may still occur over time)
Alkaline Aqueous Buffer (pH > 8)Room TemperatureLow (potential for rapid hydrolysis)
Organic Anhydrous DMSO, Ethanol-20°C to -80°CHigh (when stored properly)

Visualizations

This compound's Mechanism of Action: Microtubule Stabilization

This compound binds to the β-tubulin subunit of microtubules, promoting their stabilization and preventing depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells.

Dictyostatin_Pathway This compound's Effect on Microtubule Dynamics cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound Stabilized Microtubule Stabilized Microtubule This compound->Stabilized Microtubule Binds to β-tubulin Cell Cycle Arrest Cell Cycle Arrest Stabilized Microtubule->Cell Cycle Arrest Inhibits depolymerization Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: this compound stabilizes microtubules, leading to cell cycle arrest.

Experimental Workflow for this compound Stability Assessment

A logical workflow is essential for systematically evaluating the stability of this compound in a given solution.

Stability_Workflow Workflow for this compound Stability Testing Prepare this compound Stock Prepare this compound Stock Dilute in Test Buffer Dilute in Test Buffer Prepare this compound Stock->Dilute in Test Buffer Incubate at Desired Temperature Incubate at Desired Temperature Dilute in Test Buffer->Incubate at Desired Temperature Collect Samples at Time Points Collect Samples at Time Points Incubate at Desired Temperature->Collect Samples at Time Points HPLC Analysis HPLC Analysis Collect Samples at Time Points->HPLC Analysis Analyze Data Analyze Data HPLC Analysis->Analyze Data Determine Half-life Determine Half-life Analyze Data->Determine Half-life

Caption: A systematic workflow for assessing this compound stability.

Logical Relationship for Troubleshooting Inconsistent Results

This diagram illustrates the decision-making process when encountering inconsistent experimental outcomes with this compound.

Troubleshooting_Logic Troubleshooting Inconsistent this compound Results Inconsistent Results Inconsistent Results Check Solution Prep Check Solution Prep Inconsistent Results->Check Solution Prep Fresh Aliquot Used? Fresh Aliquot Used? Check Solution Prep->Fresh Aliquot Used? Yes Revise Protocol Revise Protocol Check Solution Prep->Revise Protocol No Assess Stability in Media Assess Stability in Media Fresh Aliquot Used?->Assess Stability in Media Yes Fresh Aliquot Used?->Revise Protocol No Consistent Pipetting? Consistent Pipetting? Assess Stability in Media->Consistent Pipetting? Yes Perform Stability Test Perform Stability Test Assess Stability in Media->Perform Stability Test No Re-train on Technique Re-train on Technique Consistent Pipetting?->Re-train on Technique No Problem Likely Not this compound Stability Problem Likely Not this compound Stability Consistent Pipetting?->Problem Likely Not this compound Stability Problem likely elsewhere

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Investigating Off-Target Effects of Dictyostatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with the potent microtubule-stabilizing agent, dictyostatin. The focus of this guide is to help identify and characterize potential off-target effects in cellular assays, ensuring accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a potent antimitotic agent that functions by stabilizing microtubules.[1] It binds to the β-tubulin subunit at or near the taxane-binding site, which promotes the polymerization of tubulin into hyper-stable microtubules.[1] This disruption of normal microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptosis.[1]

Q2: I'm observing a cellular phenotype that doesn't seem to be explained by microtubule stabilization alone. Could this be an off-target effect?

A2: It is possible. While the primary activity of this compound is microtubule stabilization, any small molecule can potentially interact with unintended targets ("off-targets"), leading to unexpected phenotypes.[2] To investigate this, it is crucial to perform a series of control experiments and specific assays to differentiate on-target from potential off-target effects.

Q3: What are the first troubleshooting steps if I suspect an off-target effect?

A3: Start by confirming the on-target effect in your cell line. You should observe the characteristic G2/M arrest and microtubule bundling at appropriate concentrations. If these are present, but you still observe an unexpected phenotype, consider the following:

  • Concentration Dependence: Do the unexpected effects occur at concentrations significantly different from those that cause microtubule stabilization? Off-target effects often have a different dose-response curve.

  • Use of a structurally unrelated compound with the same on-target mechanism: Compare the effects of this compound to another microtubule-stabilizing agent that binds to the same site, such as paclitaxel (B517696). If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Use of a rescue experiment: If you can identify a potential off-target, you may be able to rescue the phenotype by overexpressing the target or using a known activator of the affected pathway.

Q4: How can I definitively identify off-target proteins of this compound?

A4: Several advanced techniques can be employed for off-target identification:

  • Kinase Profiling: A broad panel of kinases can be screened for inhibition by this compound. This is a common approach as many small molecules exhibit off-target kinase activity.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target proteins in intact cells by measuring changes in their thermal stability. A proteome-wide CETSA can provide an unbiased screen for this compound targets.

  • Chemical Proteomics: This involves using a modified version of this compound as a "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.

Troubleshooting Guides

Problem 1: High Cytotoxicity at Low Nanomolar Concentrations with No Apparent Microtubule Bundling
Possible Cause Troubleshooting Steps
Potent Off-Target Toxicity 1. Perform a dose-response curve and compare the IC50 for cytotoxicity with the EC50 for microtubule stabilization (visualized by immunofluorescence). A significantly lower IC50 for cytotoxicity may suggest a potent off-target effect. 2. Screen for off-target effects using a kinase panel or a broader safety screen against other protein families.
Apoptosis Induction via an Alternate Pathway 1. In addition to caspase-3/7 activation, investigate markers for other cell death pathways, such as necroptosis (e.g., MLKL phosphorylation).
Compound Instability or Degradation 1. Ensure proper storage and handling of the this compound stock solution. 2. Prepare fresh dilutions for each experiment.
Problem 2: Unexpected Changes in Gene or Protein Expression Unrelated to the Cell Cycle
Possible Cause Troubleshooting Steps
Off-Target Effects on Transcription Factors or Signaling Pathways 1. Perform a proteomic or transcriptomic analysis of cells treated with this compound versus a vehicle control and a paclitaxel control. Identify pathways uniquely affected by this compound. 2. Use pathway analysis software to identify potential upstream regulators affected by this compound.
Cellular Stress Response 1. Analyze markers of cellular stress, such as the unfolded protein response (UPR) or oxidative stress.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Microtubule Integrity

This protocol allows for the visualization of this compound's on-target effect on the microtubule cytoskeleton.

Materials:

  • Adherent cells grown on sterile glass coverslips

  • This compound

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat cells with varying concentrations of this compound, paclitaxel, or DMSO for the desired duration.

  • Fixation: Gently wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI for 5 minutes if desired. Wash again and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the G2/M arrest induced by this compound.

Materials:

  • Suspension or adherent cells

  • This compound

  • DMSO (vehicle control)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO for a period equivalent to at least one cell cycle (e.g., 24 hours).

  • Cell Harvesting: Harvest cells (including any detached cells in the medium). For adherent cells, use trypsin to detach them.

  • Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise for fixation. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Analysis: Analyze the stained cells on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to identify proteins that physically interact with this compound in a cellular context.

Materials:

  • Cultured cells

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against a suspected off-target protein (for Western blot) or reagents for mass spectrometry

Procedure:

  • Cell Treatment: Treat intact cells with this compound or DMSO.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of the protein of interest remaining in the soluble fraction at each temperature using Western blotting or perform a proteome-wide analysis using mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates a direct binding interaction.

Visualizations

OnTarget_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to β-tubulin Microtubules Microtubules This compound->Microtubules Promotes Polymerization & Inhibits Depolymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stable_MT Hyper-stabilized Microtubules Microtubules->Stable_MT Mitotic_Spindle Defective Mitotic Spindle Stable_MT->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: On-target signaling pathway of this compound.

OffTarget_Workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Target Identification Methods cluster_4 Conclusion Phenotype Unexpected Cellular Phenotype with this compound Treatment Hypothesis Hypothesize Off-Target Effect Phenotype->Hypothesis Dose_Response Dose-Response Comparison (Cytotoxicity vs. MT Stabilization) Hypothesis->Dose_Response Control_Compound Comparison with Structurally Unrelated MT Stabilizer Hypothesis->Control_Compound Target_ID Off-Target Identification Assays Hypothesis->Target_ID Conclusion Confirmation of On-Target vs. Off-Target Effect Dose_Response->Conclusion Control_Compound->Conclusion Kinase_Profiling Kinase Panel Screen Target_ID->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Target_ID->CETSA Chem_Proteomics Chemical Proteomics Target_ID->Chem_Proteomics Kinase_Profiling->Conclusion CETSA->Conclusion Chem_Proteomics->Conclusion

Caption: Workflow for identifying off-target effects.

References

Technical Support Center: Development of Potent and Less Complex Dictyostatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of more potent and less complex dictyostatin analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogues?

This compound and its analogues are microtubule-stabilizing agents.[1][2][3][4] They bind to the taxane (B156437) site on β-tubulin, promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[1][3][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[5][6]

Q2: Which regions of the this compound molecule are most amenable to modification for developing simplified, potent analogues?

Structure-activity relationship (SAR) studies have identified several regions of the this compound molecule that can be altered without a significant loss of activity.[1][2] For instance, reduction of the C25-C26 double bond is generally well-tolerated.[1] However, removal of the C16 methyl group can lead to a loss of activity, particularly against paclitaxel-resistant cell lines.[1][2] Modifications at the C6 and C7 positions, such as epimerization, have resulted in potent analogues like 6-epi-dictyostatin.[1][5][6]

Q3: Are there any this compound analogues that have shown promising in vivo activity?

Yes, 6-epi-dictyostatin has demonstrated superior in vivo antitumor activity against human breast cancer xenografts when compared to paclitaxel.[1] This highlights the potential for developing clinically relevant drug candidates from simplified this compound scaffolds.

Troubleshooting Guides

Synthetic Chemistry

Problem: Low yields and Z/E isomerization during macrolactonization.

  • Possible Cause: The formation of the 22-membered macrolide ring is often a challenging step in this compound synthesis. The use of certain reagents and conditions can lead to the formation of the undesired E-isomer at the C2-C3 double bond.

  • Suggested Solution: Consider alternative cyclization strategies that bypass macrolactonization. A streamlined approach involves a bimolecular esterification to form the C1-O21 bond, which has been shown to avoid the issue of Z/E isomerization.[1] Another approach is the use of a Shiina reagent for macrolactonization, which has been reported to suppress the isomerization of the C2 Z-unsaturated ester.[4] A late-stage Nozaki-Hiyama-Kishi (NHK) reaction to form the macrolide has also been successfully employed.[7]

Problem: Difficulty in purifying final compounds and removing epimeric impurities.

  • Possible Cause: The synthesis of complex molecules like this compound analogues often results in the formation of closely related stereoisomers (epimers) that are difficult to separate by standard chromatography.

  • Suggested Solution: Careful purification using high-performance liquid chromatography (HPLC) is often necessary to isolate the desired product from its epimers.[1] It is crucial to have robust analytical methods (e.g., high-field NMR) to confirm the stereochemical purity of the final compounds.

Biological Evaluation

Problem: Inconsistent results in cell-based antiproliferative assays.

  • Possible Cause: Variability in cell line maintenance, passage number, and seeding density can all contribute to inconsistent IC50 values. The choice of endpoint assay (e.g., MTT, SRB, CellTiter-Glo) can also influence the results.

  • Suggested Solution: Standardize cell culture protocols and ensure consistent cell passage numbers for all experiments. Perform assays in at least triplicate and include appropriate positive (e.g., paclitaxel, natural this compound) and negative (vehicle control) controls in every experiment. It is also advisable to test the analogues across a panel of different cancer cell lines, including those with known resistance mechanisms (e.g., paclitaxel-resistant lines).[1][2]

Problem: Analogue shows good antiproliferative activity but is inactive in tubulin polymerization assays.

  • Possible Cause: The compound may be acting through a different mechanism of action and not directly targeting tubulin. Alternatively, the in vitro tubulin polymerization assay conditions (e.g., buffer, temperature, tubulin concentration) may not be optimal for your specific analogue.

  • Suggested Solution: First, confirm the purity of your compound. To investigate off-target effects, consider performing broader cellular assays that can provide insights into other potential mechanisms. For the tubulin polymerization assay, ensure that the tubulin is of high purity and the assay is performed under conditions known to be suitable for microtubule-stabilizing agents.[8] A radioligand binding assay can also be performed to confirm direct interaction with the taxane binding site on tubulin.[1]

Quantitative Data

Table 1: In Vitro Antiproliferative Activity of Selected this compound Analogues

CompoundCell LineIC50 (nM)Reference
(-)-Dictyostatin A549 (human lung carcinoma)3.2[2]
DLD-1 (human colon adenocarcinoma)2.9[2]
NCI/ADR-RES (human ovarian carcinoma, Taxol-resistant)5.8[2]
6-epi-Dictyostatin MDA-MB-231 (human breast cancer)-[1]
A549-[6]
25,26-Dihydrothis compound (1a) A54912[1]
MDA-MB-23113[1]
A2780 (human ovarian carcinoma)10[1]
6-epi-25,26-Dihydrothis compound (1b) A54911[1]
MDA-MB-23112[1]
A27809[1]
16-desmethyl-Dictyostatin (10) A54915[2]
DLD-111[2]
NCI/ADR-RES110[2]

Table 2: Tubulin Binding Affinity of Selected this compound Analogues

CompoundAssayKi (nM)Reference
(-)-Dictyostatin [3H]Paclitaxel displacement210[1]
[14C]Epothilone B displacement130[1]
25,26-Dihydrothis compound (1a) [3H]Paclitaxel displacement280[1]
[14C]Epothilone B displacement160[1]
6-epi-25,26-Dihydrothis compound (1b) [3H]Paclitaxel displacement250[1]
[14C]Epothilone B displacement150[1]
6-epi-Dictyostatin [14C]Epothilone B displacement480[6]
7-epi-Dictyostatin [14C]Epothilone B displacement930[6]

Experimental Protocols

Cellular Microtubule Stabilization Assay (Immunofluorescence)

Objective: To visualize the effect of this compound analogues on the microtubule network in cultured cells.

Methodology:

  • Cell Seeding: Seed HeLa or other suitable cancer cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogue (e.g., 1 nM to 1 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

  • Fixation: After treatment, wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize the cells using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

Objective: To measure the ability of this compound analogues to promote the assembly of purified tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Reconstitute lyophilized, high-purity tubulin protein (e.g., bovine brain tubulin) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) on ice.

  • Reaction Setup: In a 96-well plate, add the desired concentrations of the this compound analogue. Include a vehicle control (DMSO) and a positive control (paclitaxel).

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Turbidity Measurement: Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C and measure the absorbance at 340 nm every 30 seconds for 30-60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance as a function of time. The rate and extent of polymerization can be used to determine the potency of the analogue.

Visualizations

Dictyostatin_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Analogue Tubulin β-Tubulin Subunit This compound->Tubulin Binds to Taxane Site Microtubule Stable Microtubule Tubulin->Microtubule Promotes Polymerization Mitosis Mitotic Spindle Formation Disrupted Microtubule->Mitosis Inhibits Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Mitosis->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Synthetic_Workflow cluster_synthesis Analogue Synthesis cluster_evaluation Biological Evaluation Start Commercially Available Starting Materials Fragments Synthesis of Key Fragments (e.g., C1-C9, C10-C15, C16-C26) Start->Fragments Coupling Fragment Coupling Reactions (e.g., Horner-Wadsworth-Emmons, Esterification) Fragments->Coupling Cyclization Macrolide Formation (e.g., Nozaki-Hiyama-Kishi) Coupling->Cyclization Deprotection Global Deprotection Cyclization->Deprotection Purification Purification (HPLC) Deprotection->Purification In_Vitro In Vitro Assays (Tubulin Polymerization, Antiproliferative) Purification->In_Vitro Cell_Based Cell-Based Assays (Microtubule Morphology, Mitotic Arrest) Purification->Cell_Based In_Vivo In Vivo Studies (Xenograft Models) Cell_Based->In_Vivo

References

Technical Support Center: Protocol for Assessing Dictyostatin Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides a comprehensive guide to assessing the stability of the microtubule-stabilizing agent, dictyostatin, in a plasma matrix. Below you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the plasma stability of this compound?

A1: Assessing plasma stability is a critical step in early drug discovery and development.[1] Compounds that are unstable in plasma tend to be rapidly cleared from the body, resulting in a short half-life and potentially poor in vivo efficacy.[1][2] this compound, with its macrolide structure containing a lactone ring, is susceptible to hydrolysis by plasma enzymes, particularly esterases.[1] Understanding its stability in plasma helps in predicting its pharmacokinetic profile, interpreting data from in vivo studies, and identifying potential liabilities of the molecular structure.

Q2: What are the primary degradation pathways for this compound in plasma?

A2: The primary anticipated degradation pathway for this compound in plasma is the hydrolysis of its lactone ring. This is a common metabolic route for macrolides containing such functional groups. Studies on structurally similar compounds, like the epothilones, have shown that lactone hydrolysis is the main metabolic pathway in murine plasma.

Q3: Are there species-specific differences in this compound plasma stability?

A3: While specific data for this compound is limited, it is highly probable that there are species-specific differences in its plasma stability. This is a common phenomenon observed for many drugs and is often attributed to variations in the activity and concentration of plasma enzymes, such as esterases, among different species. For example, natural epothilones are rapidly metabolized in murine plasma but are significantly more stable in canine plasma. Therefore, it is recommended to assess this compound's stability in plasma from the relevant species for your in vivo studies (e.g., mouse, rat, human).

Experimental Protocols

This section provides a detailed methodology for conducting a plasma stability assay for this compound.

Protocol 1: In Vitro this compound Plasma Stability Assay

Objective: To determine the in vitro half-life (t½) of this compound in plasma from various species.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Pooled plasma (e.g., human, mouse, rat) with anticoagulant (e.g., heparin, EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), LC-MS grade, containing an appropriate internal standard (IS)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • From the stock solution, prepare a 100 µM working solution by diluting with DMSO.

  • Incubation Procedure:

    • Pre-warm the plasma and PBS to 37°C.

    • In a 96-well plate, add the required volume of plasma.

    • Initiate the reaction by adding the this compound working solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤1%.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.[2][3]

  • Sample Quenching and Protein Precipitation:

    • To stop the reaction, add a 3-fold excess of ice-cold acetonitrile containing the internal standard to each aliquot.

    • Vortex the samples briefly to ensure thorough mixing and precipitation of plasma proteins.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

    • The percentage of this compound remaining at each time point is calculated relative to the concentration at the 0-minute time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining against time.

    • The elimination rate constant (k) is the absolute value of the slope of the linear regression line.

    • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k .

Experimental Workflow Diagram

experimental_workflow prep Preparation of Solutions - this compound Stock (10 mM in DMSO) - Working Solution (100 µM in DMSO) incubation Incubation - Pre-warm plasma to 37°C - Add this compound (final conc. 1 µM) - Incubate at 37°C prep->incubation sampling Time-Point Sampling - Collect aliquots at 0, 5, 15, 30, 60, 120 min incubation->sampling quenching Reaction Quenching & Protein Precipitation - Add ice-cold ACN with Internal Standard sampling->quenching centrifugation Centrifugation - Pellet precipitated proteins quenching->centrifugation analysis LC-MS/MS Analysis - Quantify remaining this compound centrifugation->analysis data_analysis Data Analysis - Calculate % remaining - Determine half-life (t½) analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability in plasma.

Quantitative Data Summary

CompoundSpeciesHalf-life (t½)Notes
Epothilone B Murine~20 minutesLactone hydrolysis is the main degradation pathway.
Epothilone B Canine>5 hoursDemonstrates significant species-specific differences in stability.
Epothilone D (KOS-862) Human9.1 ± 2.2 hoursIn vivo pharmacokinetic data.

This table summarizes data for epothilones as a proxy for this compound due to structural similarities.

Troubleshooting Guide

Problem 1: High variability in results between replicate experiments.

  • Possible Cause: Inconsistent plasma enzyme activity.

    • Troubleshooting Steps:

      • Ensure that the same batch of pooled plasma is used for all comparative experiments.

      • Avoid repeated freeze-thaw cycles of the plasma, as this can affect enzyme activity. Aliquot plasma upon receipt and store at -80°C.

      • Thaw plasma aliquots consistently and gently before use.

Problem 2: Rapid disappearance of this compound, even at the 0-minute time point.

  • Possible Cause 1: Non-enzymatic degradation.

    • Troubleshooting Steps:

      • Run a control experiment in heat-inactivated plasma to differentiate between enzymatic and chemical degradation. To heat-inactivate, incubate the plasma at 56°C for 30 minutes before use.

  • Possible Cause 2: Non-specific binding to labware.

    • Troubleshooting Steps:

      • Use low-protein-binding polypropylene (B1209903) plates and pipette tips.

      • Pre-treat the labware by incubating with a solution of a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding sites.

  • Possible Cause 3: Sub-optimal sample quenching.

    • Troubleshooting Steps:

      • Ensure the acetonitrile used for quenching is ice-cold to effectively stop enzymatic activity immediately.

      • Verify that the volume of acetonitrile is sufficient (at least a 3:1 ratio to the plasma volume) for efficient protein precipitation.

Problem 3: Poor sensitivity or inconsistent peak areas in LC-MS/MS analysis.

  • Possible Cause 1: Ion suppression from plasma matrix components.

    • Troubleshooting Steps:

      • Optimize the sample preparation method to more effectively remove phospholipids (B1166683) and other matrix components. Consider solid-phase extraction (SPE) as an alternative to simple protein precipitation.

      • Adjust the chromatographic conditions to separate this compound from co-eluting matrix components that may cause ion suppression.

  • Possible Cause 2: Carryover from previous injections.

    • Troubleshooting Steps:

      • Large, complex molecules like this compound can be prone to carryover in the LC system.[4][5]

      • Incorporate a robust needle wash protocol using a strong organic solvent mixture in the autosampler method.[5]

      • Inject blank samples after high-concentration samples to assess and mitigate carryover.[6]

      • If carryover persists, it may be originating from the column. A thorough column wash with a strong solvent at the end of each run may be necessary.[5][7]

Problem 4: No degradation of this compound is observed.

  • Possible Cause 1: Inactive plasma enzymes.

    • Troubleshooting Steps:

      • Include a positive control compound that is known to be metabolized by plasma esterases (e.g., procaine) to verify the enzymatic activity of the plasma batch.

  • Possible Cause 2: this compound is highly stable in the plasma of the tested species.

    • Troubleshooting Steps:

      • Confirm the result by extending the incubation time.

      • Consider testing in plasma from a different species, as stability can be highly species-dependent.

Logical Relationship Diagram for Troubleshooting

troubleshooting_logic start Problem Observed high_variability High Variability start->high_variability rapid_disappearance Rapid Disappearance start->rapid_disappearance poor_sensitivity Poor LC-MS/MS Sensitivity start->poor_sensitivity no_degradation No Degradation start->no_degradation cause_enzyme Inconsistent Enzyme Activity? high_variability->cause_enzyme cause_degradation Non-enzymatic Degradation? rapid_disappearance->cause_degradation cause_binding Non-specific Binding? rapid_disappearance->cause_binding cause_quenching Inefficient Quenching? rapid_disappearance->cause_quenching cause_suppression Ion Suppression? poor_sensitivity->cause_suppression cause_carryover Carryover? poor_sensitivity->cause_carryover cause_inactive_plasma Inactive Plasma? no_degradation->cause_inactive_plasma cause_stable Compound is Stable? no_degradation->cause_stable solution_enzyme Use same plasma batch Avoid freeze-thaw cycles cause_enzyme->solution_enzyme solution_degradation Use heat-inactivated plasma control cause_degradation->solution_degradation solution_binding Use low-binding labware Pre-treat with BSA cause_binding->solution_binding solution_quenching Use ice-cold ACN Ensure sufficient volume cause_quenching->solution_quenching solution_suppression Optimize sample prep (SPE) Adjust chromatography cause_suppression->solution_suppression solution_carryover Robust needle wash Inject blanks cause_carryover->solution_carryover solution_inactive_plasma Run positive control (e.g., procaine) cause_inactive_plasma->solution_inactive_plasma solution_stable Extend incubation time Test other species cause_stable->solution_stable

Caption: Troubleshooting logic for this compound plasma stability assays.

References

Technical Support Center: Enhancing the Bioavailability of Dictyostatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of the potent microtubule-stabilizing agent, dictyostatin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving good oral bioavailability with this compound?

A1: While specific oral bioavailability data for this compound is not extensively published, its large molecular weight, complex macrolide structure, and poor water solubility are characteristic of compounds with low oral bioavailability. Key challenges likely include:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) tract.

  • Low Permeability: Difficulty crossing the intestinal epithelium.

  • First-Pass Metabolism: Susceptibility to degradation by metabolic enzymes, such as cytochrome P450s, in the gut wall and liver.

  • P-glycoprotein (P-gp) Efflux: Potential for being actively transported back into the intestinal lumen by efflux pumps like P-gp, a common issue for many anticancer agents.[1][2]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation and medicinal chemistry approaches can be explored:

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles) can protect it from degradation, improve solubility, and enhance absorption.[3][4]

  • Prodrug Synthesis: Modifying the this compound molecule to create a more soluble and/or permeable prodrug that converts to the active form in the body is a viable strategy.[5][6][7]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the GI tract.[8][9][10]

  • Co-administration with Bioavailability Enhancers: Using inhibitors of P-gp or metabolic enzymes can increase the systemic exposure of this compound.[11][12]

  • Amorphous Solid Dispersions: Creating a dispersion of this compound in a polymer matrix can improve its dissolution rate and solubility.[13][14]

Q3: Are there any this compound analogs with potentially improved bioavailability?

A3: While many analogs of this compound have been synthesized to explore structure-activity relationships for anticancer potency, their pharmacokinetic properties are not well-documented in publicly available literature.[15][16] Researchers should consider evaluating the most potent and synthetically accessible analogs for their absorption and metabolic stability profiles as a starting point.

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Drug Encapsulation Efficiency Poor affinity of this compound for the nanoparticle core material. Drug leakage during formulation. Suboptimal formulation parameters (e.g., polymer/lipid concentration, sonication time).1. Screen different polymer or lipid excipients for better compatibility. 2. Optimize the drug-to-carrier ratio. 3. Adjust process parameters such as homogenization speed or sonication energy. 4. Consider using a different nanoparticle preparation method (e.g., nanoprecipitation vs. emulsion-evaporation).
Poor In Vivo Performance Despite Good In Vitro Release Nanoparticle instability in the GI tract. Premature drug release. Interaction with food components. Rapid clearance of nanoparticles.1. Evaluate nanoparticle stability in simulated gastric and intestinal fluids. 2. Incorporate mucoadhesive polymers to increase GI residence time. 3. Conduct pharmacokinetic studies in fasted vs. fed states. 4. Modify the nanoparticle surface (e.g., with PEG) to reduce clearance.
Prodrug Development Challenges
Problem Possible Cause(s) Troubleshooting Steps
Prodrug is too stable and does not convert to active this compound in vivo. The chosen promoiety is not efficiently cleaved by target enzymes (e.g., esterases, phosphatases).1. Design prodrugs with different linker chemistries that are known substrates for highly expressed enzymes in the plasma or liver. 2. Perform in vitro stability assays in plasma and liver microsomes to assess conversion rates.
Prodrug is prematurely cleaved in the GI tract. High enzymatic activity in the stomach or intestines. Chemical instability at gastric or intestinal pH.1. Design prodrugs with sterically hindered linkers to slow enzymatic cleavage. 2. Formulate the prodrug in an enteric-coated dosage form to protect it from stomach acid and enzymes.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements of different bioavailability enhancement strategies for this compound. These values are for comparative purposes and would need to be determined experimentally.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Oral Bioavailability (F%)
This compound (Aqueous Suspension)10501.0150< 5%
This compound-PLGA Nanoparticles102502.01,200~20%
This compound Prodrug103501.51,800~30%
This compound in SEDDS104001.01,500~25%

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound and Analogs

Objective: To assess the intestinal permeability of this compound and its derivatives and to determine if they are substrates of P-glycoprotein.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The transepithelial electrical resistance (TEER) is measured to ensure monolayer integrity.

  • Permeability Study:

    • A solution of the test compound (e.g., 10 µM this compound) is added to the apical (A) side of the Transwell®.

    • Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

    • To confirm P-gp interaction, the experiment is repeated in the presence of a P-gp inhibitor (e.g., verapamil).

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests the compound is a P-gp substrate.

Protocol 2: Pharmacokinetic Study of a this compound Nanoparticle Formulation in Rodents

Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound-loaded nanoparticle formulation compared to a control formulation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group) are used.

  • Dosing:

    • Group 1 (IV): Receives a single intravenous dose of this compound (e.g., 1 mg/kg) in a suitable vehicle to determine the reference AUC.

    • Group 2 (Oral Control): Receives a single oral gavage dose of this compound in an aqueous suspension (e.g., 10 mg/kg).

    • Group 3 (Oral Test): Receives a single oral gavage dose of this compound-loaded nanoparticles (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected via the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Analysis: Plasma is separated, and this compound concentrations are measured using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis. The absolute oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis np Nanoparticle Formulation sol Solubility & Dissolution np->sol pd Prodrug Synthesis pd->sol lbf Lipid-Based Formulation lbf->sol caco2 Caco-2 Permeability sol->caco2 pk Rodent Pharmacokinetics caco2->pk stab Metabolic Stability stab->pk bio Calculate Bioavailability (F%) pk->bio

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.

p_glycoprotein_efflux cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Drug_Lumen This compound Drug_Cell This compound Drug_Lumen->Drug_Cell Absorption Drug_Cell->Drug_Lumen Efflux Drug_Blood This compound Drug_Cell->Drug_Blood To Systemic Circulation Pgp P-gp Efflux Pump

Caption: The role of P-glycoprotein (P-gp) in limiting the absorption of this compound.

prodrug_strategy This compound This compound (Poor Solubility/Permeability) Prodrug This compound Prodrug (Improved Solubility/Permeability) This compound->Prodrug Chemical Modification Absorption GI Absorption Prodrug->Absorption Enzymatic_Cleavage Enzymatic Cleavage (in blood/liver) Absorption->Enzymatic_Cleavage Active_this compound Active this compound (in systemic circulation) Enzymatic_Cleavage->Active_this compound

Caption: A logical diagram illustrating the prodrug strategy for enhancing this compound bioavailability.

References

Technical Support Center: Addressing Dictyostatin Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating dictyostatin and its analogs as potential anticancer agents. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the emergence of resistance in cancer cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing a decreased response. What are the potential reasons?

A1: A reduction in sensitivity to this compound can be attributed to several factors:

  • Development of inherent resistance: Cancer cells can acquire resistance through genetic mutations or epigenetic modifications that alter the drug's target or downstream signaling pathways.

  • Activation of alternative survival pathways: To compensate for the microtubule-stabilizing effect of this compound, cells may upregulate other pathways to ensure survival and proliferation.

  • Increased drug efflux: The overexpression of drug efflux pumps, such as P-glycoprotein (MDR1/ABCB1), can actively transport this compound out of the cell, thereby reducing its intracellular concentration.[1][2]

  • Alterations in the drug target: Mutations in the β-tubulin gene, where this compound binds, can hinder the drug's ability to interact with its target effectively.[1][3]

  • Cell line heterogeneity: A pre-existing subpopulation of resistant cells within your cell line may have been selected for and expanded under the pressure of this compound treatment.

Q2: What are the initial steps to confirm this compound resistance in my cell line?

A2: To confirm the development of resistance, the following steps are recommended:

  • Perform a dose-response curve: Determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells and compare it to the parental (sensitive) cell line. A significant rightward shift in the IC50 value is a strong indicator of resistance.

  • Verify drug integrity: Ensure that your this compound stock has not degraded. This can be tested by treating a known sensitive cell line as a positive control.

  • Review culture conditions: Confirm that there have been no significant changes in your cell culture conditions, such as media formulation or incubator parameters, that could inadvertently affect cell health and drug response.

Q3: Can this compound overcome resistance to other microtubule-stabilizing agents like paclitaxel (B517696)?

A3: Yes, this compound has demonstrated the ability to overcome certain clinically relevant resistance mechanisms.[4][5] It has been shown to be effective against cancer cell lines that have developed resistance to paclitaxel and epothilone (B1246373) B.[6] This is often attributed to this compound being a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of resistance to taxanes.[1][2]

Troubleshooting Guides

Issue 1: Increased IC50 value for this compound in a previously sensitive cell line.

This is a common indicator of acquired resistance. The following workflow can help identify the underlying mechanism.

start Increased IC50 Observed ic50 Confirm IC50 Shift (Repeat dose-response assay) start->ic50 check_p_gp Investigate P-glycoprotein (ABCB1) Overexpression ic50->check_p_gp p_gp_exp Western Blot or qPCR for ABCB1 check_p_gp->p_gp_exp p_gp_func Functional Assay (e.g., Rhodamine 123 efflux) check_p_gp->p_gp_func tubulin_seq Sequence β-tubulin Gene for Mutations check_p_gp->tubulin_seq If no P-gp involvement inhibitor Co-treatment with P-gp inhibitor (e.g., verapamil, tariquidar) p_gp_exp->inhibitor p_gp_func->inhibitor sirna siRNA-mediated knockdown of ABCB1 inhibitor->sirna end_pgp P-gp is a likely mechanism. Consider this compound analogs. sirna->end_pgp If sensitivity is restored alt_pathways Investigate Alternative Survival Pathways (e.g., apoptosis evasion) tubulin_seq->alt_pathways If no mutation is found end_tubulin Tubulin mutation is a likely mechanism. Consider alternative drug classes. tubulin_seq->end_tubulin If mutation is found end_alt Resistance is likely multifactorial. alt_pathways->end_alt

Caption: Troubleshooting workflow for increased this compound IC50.
Issue 2: My cells show altered microtubule morphology but do not undergo apoptosis after this compound treatment.

This could indicate that downstream apoptotic signaling is impaired.

start Microtubule Bundling Observed, No Apoptosis cell_cycle Confirm G2/M Arrest (Flow Cytometry) start->cell_cycle apoptosis_markers Assess Apoptosis Markers cell_cycle->apoptosis_markers caspase Caspase-3/7/9 Activation Assay apoptosis_markers->caspase bcl2 Western Blot for Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak) apoptosis_markers->bcl2 survival_pathways Investigate Pro-survival Signaling (e.g., PI3K/Akt, MAPK/ERK) bcl2->survival_pathways inhibitors Co-treatment with inhibitors of pro-survival pathways survival_pathways->inhibitors end_apoptosis Apoptotic pathway is blocked. Consider combination therapy. inhibitors->end_apoptosis If apoptosis is restored

Caption: Investigating impaired apoptosis post-dictyostatin treatment.

Quantitative Data

Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeResistance MechanismThis compound IC50 (nM)Paclitaxel IC50 (nM)Resistance Index (this compound)Reference
A2780OvarianParental (Sensitive)2.5 ± 0.33.1 ± 0.41.0[1]
A2780ADOvarianP-gp Overexpression4.8 ± 0.6>10001.9[1]
NCI/ADR-RESBreastP-gp Overexpression15.2 ± 2.12500 ± 300-[7]

Resistance Index = IC50 (Resistant Line) / IC50 (Sensitive Line)

Key Experimental Protocols

Protocol 1: Determining IC50 using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A starting range of 0.01 nM to 1000 nM is recommended.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[6][8]

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule bundling induced by this compound.

Materials:

  • Cells cultured on sterile glass coverslips

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS (Fixation solution)

  • 0.1% Triton X-100 in PBS (Permeabilization buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody: anti-α-tubulin antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a multi-well plate and allow them to attach.

    • Treat cells with the desired concentration of this compound for the appropriate time.

  • Fixation:

    • Aspirate the medium and wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block with 1% BSA in PBS for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • (Optional) Incubate with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.[4][9]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound.

Materials:

  • Cancer cell line

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation:

    • Resuspend the cell pellet in cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]

Visualizations

cluster_cell Cancer Cell dictyostatin_in This compound pgp P-glycoprotein (ABCB1) dictyostatin_in->pgp dictyostatin_out This compound pgp->dictyostatin_out ATP-dependent efflux dictyostatin_ext This compound (extracellular) dictyostatin_out->dictyostatin_ext Increased extracellular concentration dictyostatin_ext->dictyostatin_in Diffusion cluster_tubulin β-tubulin binding_site This compound Binding Site stabilization G2/M Arrest Apoptosis binding_site->stabilization Microtubule Stabilization mutated_site Mutated Binding Site no_stabilization Cell Proliferation Resistance mutated_site->no_stabilization No Stabilization This compound This compound This compound->binding_site Binds This compound->mutated_site Binding prevented

References

optimizing reaction conditions for dictyostatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dictyostatin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex macrolide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize your reaction conditions and achieve successful outcomes.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the key stages of this compound synthesis.

Table 1: Troubleshooting Aldol (B89426) Reactions for Stereocenter Control

The stereoselective construction of the polyketide backbone of this compound often relies on aldol reactions. Achieving high diastereoselectivity is critical for the success of the synthesis.[1][2][3]

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity - Inappropriate choice of chiral auxiliary or reagent. - Incorrect reaction temperature. - Suboptimal stoichiometry of reagents. - Presence of interfering functional groups.- For Paterson aldol reactions, screen different boron enolates (e.g., using (+)- or (-)-Ipc₂BCl) to find the matched pair for double asymmetric induction.[3] - For Evans aldol reactions, ensure the use of the correct boron triflate (e.g., Bu₂BOTf) and a suitable amine base (e.g., Et₃N or DIPEA).[2] - Perform the reaction at low temperatures (e.g., -78 °C to -40 °C) to enhance stereocontrol. - Carefully control the stoichiometry, particularly of the boron reagent and amine base. - Ensure that all protecting groups are stable under the reaction conditions and do not interfere with chelation control.
Low Yield - Incomplete enolization. - Decomposition of starting materials or product. - Difficult work-up and purification.- Increase the amount of boron reagent and/or amine base to drive enolization to completion. - Ensure anhydrous conditions, as water can quench the enolate. - Use a buffered work-up (e.g., phosphate (B84403) buffer) to avoid acid- or base-catalyzed decomposition of the aldol adduct. - Employ careful chromatographic purification, as aldol products can be sensitive.
Epimerization of Aldehyde - Use of a strong, non-hindered base. - Prolonged reaction times at higher temperatures.- Use a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize enolization of the aldehyde. - Keep reaction times to a minimum and maintain low temperatures throughout the addition and quenching process.
Table 2: Optimizing Macrolactonization

The formation of the 22-membered macrolactone is a critical and often challenging step. Key issues include achieving cyclization over dimerization and preventing isomerization of sensitive functional groups.[4][5][6]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Macrolide (High Yield of Dimers/Oligomers) - High concentration of the seco-acid. - Inefficient activation of the carboxylic acid.- Perform the reaction under high-dilution conditions (typically ≤ 0.001 M) to favor intramolecular cyclization. A syringe pump for slow addition of the substrate is recommended. - Screen different macrolactonization reagents. The Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride, Et₃N, then DMAP) is a common choice.[5] The Shiina macrolactonization (2-methyl-6-nitrobenzoic anhydride) is also effective and can suppress isomerization.[5]
Isomerization of the (2Z,4E)-dienoate - Use of harsh basic or acidic conditions during activation or cyclization. - Elevated reaction temperatures.- The Curran group reported a 60:40 mixture of (2Z,4E) to (2E,4E) isomers with one macrolactonization method.[6] - Employ milder macrolactonization conditions. The Shiina reagent is known to be effective at suppressing isomerization of Z-unsaturated esters.[5] - Conduct the reaction at room temperature or below, if the chosen method allows.
Failure to Cyclize - Steric hindrance around the reaction centers. - Incorrect conformation of the seco-acid precursor.- Ensure that the chosen cyclization site is sterically accessible. - The conformation of the linear precursor can be influenced by protecting groups. Consider if a change in protecting group strategy might favor a conformation more amenable to cyclization.
Table 3: Troubleshooting Fragment Coupling Reactions

Convergent syntheses of this compound rely on the efficient coupling of large, complex fragments. Common coupling strategies include Horner-Wadsworth-Emmons (HWE) olefination and olefin metathesis.[1][4]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in HWE Olefination - Poor reactivity of the phosphonate (B1237965) or aldehyde. - Steric hindrance. - Unsuitable base/reaction conditions.- For Still-Gennari conditions to favor the (Z)-olefin, use a non-coordinating base like KHMDS with 18-crown-6 (B118740) in THF at low temperature.[1] - Ensure the phosphonate is pure and the aldehyde is free of acidic impurities. - If steric hindrance is an issue, consider alternative coupling strategies or a different disconnection.
Poor Selectivity (E/Z mixture) in Olefination - Incorrect choice of HWE reagent or conditions.- For (Z)-selectivity, the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates is highly effective.[1] - For (E)-selectivity, standard HWE conditions (e.g., NaH in THF) are typically used. The choice of base and solvent can influence selectivity.
Low Yield in Ring-Closing Metathesis (RCM) - Catalyst deactivation. - Unfavorable substrate conformation for cyclization.- Use a second-generation Grubbs or Hoveyda-Grubbs catalyst for greater stability and activity.[4] - Perform the reaction in a non-coordinating solvent like toluene (B28343) or dichloromethane (B109758) under an inert atmosphere. - High dilution is crucial to favor intramolecular RCM over intermolecular oligomerization.

Frequently Asked Questions (FAQs)

Q1: My Paterson aldol reaction is giving poor diastereoselectivity. What is the first thing I should check?

A1: The most critical factor in a Paterson aldol reaction is the "matched" and "mismatched" pairing of the chiral boron enolate and the chiral aldehyde. If you are seeing poor selectivity, the first step is to ensure you are using the correct enantiomer of the boron reagent (e.g., (+)- or (-)-Ipc₂BCl) for the desired stereochemical outcome with your specific aldehyde substrate. The stereochemical preferences of both reactants must be reinforcing.[3] Also, verify the reaction temperature is sufficiently low (e.g., -78°C), as selectivity is often temperature-dependent.

Q2: I am observing significant isomerization of the C2-C3 double bond during macrolactonization. How can I prevent this?

A2: Isomerization of the (2Z)-enoate to the more stable (2E)-isomer is a common side reaction during macrolactonization, especially under conditions that allow for equilibration.[6] To mitigate this, consider using the Shiina macrolactonization protocol, which employs 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) and a catalytic amount of an acyl-transfer catalyst like 4-dimethylaminopyridine (B28879) N-oxide (DMAPO). This method is known to be particularly mild and effective at preserving the geometry of acid-sensitive double bonds.[5]

Q3: The final global deprotection of silyl (B83357) ethers (e.g., TBS ethers) is leading to decomposition of the this compound core. What are some milder alternatives?

A3: The macrolide core of this compound can be sensitive to strongly acidic conditions often used for silyl ether deprotection. While HF-Pyridine is commonly used, its acidity can sometimes cause issues.[4] If you are observing decomposition, consider a two-stage deprotection or alternative reagents. For example, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) is a milder, anhydrous source of fluoride (B91410) that can be effective for removing silyl ethers in sensitive substrates. Alternatively, a buffered solution of TBAF (e.g., TBAF with acetic acid) can sometimes provide a less basic and less aggressive deprotection environment.

Q4: My ring-closing metathesis (RCM) reaction for the macrocycle formation is not proceeding to completion. What can I do?

A4: Incomplete RCM can be due to several factors. First, ensure your substrate is highly pure, as impurities can poison the ruthenium catalyst. Second, use a highly active catalyst like the Grubbs second-generation or Hoveyda-Grubbs second-generation catalyst, as these are more tolerant of functional groups and generally more efficient.[4] The reaction should be run under strict high-dilution conditions (e.g., 0.001 M in toluene) to favor the intramolecular reaction. If the reaction stalls, sometimes adding a fresh portion of the catalyst can help drive it to completion.

Experimental Protocols

Protocol 1: Still-Gennari Olefination for (Z)-Enone Synthesis

This protocol is adapted from syntheses that construct the (Z)-enone moiety found in the this compound backbone.[1]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the β-ketophosphonate (1.0 equiv) and 18-crown-6 (2.0 equiv).

  • Dissolution: Dissolve the solids in anhydrous THF (to make a ~0.05 M solution).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Base Addition: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equiv, typically 0.5 M in toluene) dropwise to the cooled solution. Stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde fragment (1.2 equiv) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the (Z)-enone.

Protocol 2: Shiina Macrolactonization

This protocol is a mild and effective method for the formation of the this compound macrolactone, designed to minimize isomerization.[5]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the seco-acid (1.0 equiv), 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 equiv), and 4-dimethylaminopyridine N-oxide (DMAPO, 0.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane or toluene to achieve a high-dilution concentration (e.g., 0.001 M). For very slow addition, dissolve the reagents in a smaller volume and prepare to add them via syringe pump to a larger volume of solvent.

  • Initiation: If using a syringe pump, slowly add the solution of seco-acid, MNBA, and DMAPO over several hours to the flask containing the bulk of the solvent at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the seco-acid by LC-MS or TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Work-up: Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the macrolactone.

Visualizations

Troubleshooting Logic for Low Diastereoselectivity in Aldol Reactions

Aldol_Troubleshooting Start Problem: Low Diastereoselectivity CheckReagent Verify Chiral Reagent: Is it the 'matched' pair? Start->CheckReagent CheckTemp Check Temperature: Is it low enough (-78°C)? CheckReagent->CheckTemp Yes SolutionReagent Solution: Switch to the other enantiomer of the boron reagent. CheckReagent->SolutionReagent No CheckBase Evaluate Base: Is it non-nucleophilic and hindered? CheckTemp->CheckBase Yes SolutionTemp Solution: Lower and strictly maintain temperature. CheckTemp->SolutionTemp No SolutionBase Solution: Use a hindered base (e.g., DIPEA, 2,6-lutidine). CheckBase->SolutionBase No Success Improved Diastereoselectivity CheckBase->Success Yes SolutionReagent->Success SolutionTemp->Success SolutionBase->Success Macrolactonization_Workflow Start Start: Seco-Acid Precursor HighDilution Prepare High-Dilution Setup (≤0.001 M in Toluene) Start->HighDilution ReagentAddition Add Macrolactonization Reagent (e.g., Yamaguchi or Shiina) HighDilution->ReagentAddition SlowAddition Slowly Add Substrate (via Syringe Pump over >4h) ReagentAddition->SlowAddition Stir Stir at Room Temperature (12-24h) SlowAddition->Stir Monitor Monitor Reaction (TLC / LC-MS) Stir->Monitor Quench Aqueous Work-up (e.g., sat. NaHCO₃) Monitor->Quench Reaction Complete Purify Purification (Flash Chromatography) Quench->Purify Product Final Product: This compound Macrolactone Purify->Product

References

purification challenges of dictyostatin from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the purification of dictyostatin from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from marine sponges?

The purification of this compound is exceptionally challenging due to three main factors:

  • Extremely Low Natural Abundance: this compound is present in trace amounts within the sponge biomass. Reported yields are often in the microgram range per kilogram of wet sponge, making it difficult to obtain substantial quantities for research.[1][2]

  • Complex Biological Matrix: The crude extracts from sponges, such as those from the Spongia genus, contain a vast array of other secondary metabolites, including sterols, terpenes, and other polyketides.[3][4] This complexity necessitates a multi-step and highly selective purification strategy.

  • Presence of Structurally Similar Compounds: The co-extraction of compounds with similar polarity and molecular weight to this compound leads to significant challenges in chromatographic separation, often resulting in co-elution.[5][6]

Q2: Why is the yield of this compound so low from its natural source?

The exceedingly low yield is a hallmark of many potent, bioactive marine natural products. One study reported an isolation yield of just 3.4 x 10⁻⁷% from a marine sponge of the Spongia genus.[2] This is attributed to the fact that this compound is a secondary metabolite, which is not essential for the primary life functions of the sponge and is therefore produced in very small quantities. The actual producer may also be a symbiotic microorganism within the sponge, further complicating the factors that govern its production.

Q3: What types of compounds typically co-elute with this compound?

During chromatographic purification, this compound may co-elute with other polyketide macrolides, fatty acids, and lipids that share similar physicochemical properties (e.g., polarity, solubility). The complex nature of the sponge metabolome means that numerous isomers and structurally related analogs can be present, making baseline separation difficult to achieve without extensive optimization of the chromatographic method.[3][5]

Q4: How can I monitor the stability of this compound during purification?

This compound, as a complex macrolide, can be susceptible to degradation.[7] Stability can be compromised by factors such as pH, temperature, exposure to organic solvents, and oxidative stress.[8][9] To monitor stability, it is crucial to:

  • Perform bioassays on fractions at each stage to ensure the biological activity is retained.

  • Use analytical techniques like HPLC-MS to check for the appearance of degradation products between purification steps.[10]

  • Keep samples at low temperatures (4°C for short-term, -20°C to -80°C for long-term storage) and minimize exposure to light and air.[11]

Q5: What are the standard analytical techniques for identifying and quantifying this compound?

A combination of hyphenated analytical techniques is essential for the unambiguous identification and quantification of this compound from complex mixtures.[10] The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Coupled with detectors like Diode Array (DAD) for preliminary detection and Mass Spectrometry (MS) for mass determination.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition. Tandem MS (MS/MS) helps in structural elucidation by analyzing fragmentation patterns.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR are indispensable for the complete structural elucidation of the purified compound.[4]

Troubleshooting Guides

Problem: Low this compound Yield from Initial Extraction

Q: My initial crude extract shows very low bioactivity or target compound concentration. What could be wrong?

A: This issue often stems from the extraction process or the quality of the source material.

  • Compound Degradation: this compound may degrade if the extraction is performed at elevated temperatures. Perform extractions at room temperature or below to minimize thermal degradation.[8]

  • Source Material Quality: The concentration of secondary metabolites can vary significantly based on the sponge's collection location, season, and overall health.

Problem: Co-elution of this compound with Contaminants

Q: My HPLC chromatogram shows a peak containing this compound, but MS analysis indicates significant impurities. How can I resolve these co-eluting compounds?

A: Co-elution is a common and significant hurdle.[6] A systematic approach to method development is required.

  • Modify the Mobile Phase:

    • Change Solvent Strength: Adjust the gradient slope. A shallower gradient around the elution time of this compound can significantly improve resolution.[15]

    • Change Solvent Selectivity: Substitute one of the mobile phase solvents (e.g., replace acetonitrile (B52724) with methanol (B129727) or vice versa) to alter the selectivity of the separation.[16]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) can provide a different separation mechanism and resolve the co-eluting peaks.[5]

  • Employ Orthogonal Chromatography: Use a multi-dimensional chromatography approach. For instance, follow a reverse-phase separation with a normal-phase or ion-exchange step to separate compounds that are unresolved in the first dimension.

  • Utilize Mass Spectrometry: If the co-eluting compounds are not isobaric (i.e., they have different masses), a mass spectrometer can be used to selectively quantify this compound using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), even without perfect chromatographic separation.[15]

Quantitative Data

The low yield from natural sources is a primary motivation for pursuing total synthesis of this compound.[1] The table below summarizes the reported yields for this compound and another marine-derived macrolide to illustrate the challenge of low abundance.

CompoundNatural SourceYield (% wet weight)Reference
This compound 1Spongia sp.0.00000034%[2]
CallyspongiolideCallyspongia sp.0.00092%[17]

Experimental Protocols

Protocol 1: General Extraction from Spongia sp.
  • Preparation: Weigh 1 kg of frozen or fresh sponge tissue. Cut the material into small pieces (~1 cm³).

  • Homogenization: Place the sponge pieces in a suitable container and add 2 L of methanol. Homogenize the tissue using a high-speed blender until a fine suspension is formed.

  • Maceration: Transfer the homogenate to a large flask, seal it, and allow it to macerate for 24 hours at 4°C with occasional stirring.

  • Filtration and Extraction: Filter the mixture through Whatman No. 1 filter paper. Collect the methanol filtrate. Re-soak the sponge residue in another 1 L of methanol for 12 hours and filter again.

  • Concentration: Combine the methanol filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent Partitioning: Resuspend the resulting aqueous residue in 500 mL of distilled water and perform a liquid-liquid extraction three times with 500 mL of ethyl acetate (B1210297).

  • Final Crude Extract: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the final crude extract, which can be used for the next stage of purification.

Protocol 2: Activity-Guided Chromatographic Fractionation

This protocol describes a general workflow for isolating a target compound based on its biological activity.[18]

  • Bioassay: Test each collected fraction for its biological activity (e.g., cytotoxicity against a cancer cell line like P388).[4][19]

  • Selection of Active Fractions: Identify the fraction(s) with the highest activity.

  • HPLC Purification: Further purify the active fraction(s) using semi-preparative or preparative HPLC. A common starting point is a C18 column with a water/acetonitrile or water/methanol gradient.

  • Iterative Process: Collect the peaks from the HPLC run as individual fractions. Test these new fractions for bioactivity.

  • Final Isolation: Repeat the HPLC purification step on the most active fraction, potentially using a different solvent system or column, until a single, pure compound is isolated, as confirmed by analytical HPLC and MS.

Visualizations

Purification_Workflow start Sponge Biomass (Spongia sp.) extraction Extraction (e.g., Methanol) start->extraction partition Solvent Partitioning (e.g., EtOAc/H2O) extraction->partition crude Crude Extract partition->crude frac Initial Fractionation (VLC / Prep-TLC) crude->frac bioassay1 Bioassay Screening frac->bioassay1 Test Fractions active_frac Active Fractions bioassay1->active_frac Select Hits hplc Multi-Step HPLC (Semi-preparative) active_frac->hplc bioassay2 Purity & Bioassay Check hplc->bioassay2 Test Peaks bioassay2->hplc Re-purify if needed pure_comp Pure this compound bioassay2->pure_comp Isolate Pure Compound elucidation Structural Elucidation (NMR, HRMS) pure_comp->elucidation

Caption: General workflow for the bioassay-guided purification of this compound.

Coelution_Troubleshooting start Co-elution Observed in HPLC-MS q_isobaric Are compounds isobaric? start->q_isobaric use_ms Use Selective MS Detection (e.g., SIM, MRM) q_isobaric->use_ms No modify_lc Must Improve Chromatographic Separation q_isobaric->modify_lc Yes resolved Peaks Resolved use_ms->resolved opt_gradient Optimize Gradient (Make it shallower) modify_lc->opt_gradient change_solvent Change Mobile Phase (e.g., ACN to MeOH) modify_lc->change_solvent change_column Change Stationary Phase (e.g., C18 to Phenyl) modify_lc->change_column opt_gradient->resolved change_solvent->resolved change_column->resolved

Caption: Decision tree for troubleshooting co-eluting compounds during purification.

References

Validation & Comparative

Dictyostatin vs. Paclitaxel: A Comparative Analysis in the Context of Taxane-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of taxane (B156437) resistance presents a significant hurdle in the clinical management of ovarian cancer. Paclitaxel (B517696), a cornerstone of first-line chemotherapy, often loses its efficacy as tumors develop mechanisms to evade its cytotoxic effects. This has spurred the search for novel microtubule-stabilizing agents that can overcome these resistance mechanisms. Dictyostatin, a natural polyketide, has shown promise in this regard, exhibiting potent anticancer activity in various cancer models, including those resistant to paclitaxel. This guide provides a detailed comparison of this compound and paclitaxel, focusing on their performance in the context of taxane-resistant ovarian cancer cells, supported by available experimental data.

Executive Summary

While direct head-to-head comparative studies of this compound and paclitaxel in the same taxane-resistant ovarian cancer cell line are limited in the currently available literature, existing evidence suggests that this compound and its analogues are potent inhibitors of cancer cell growth, even in cell lines that have developed resistance to paclitaxel. This efficacy is attributed to its ability to circumvent common taxane resistance mechanisms, such as alterations in β-tubulin structure.

Performance Comparison: Cytotoxicity

Cell Line (Cancer Type)CompoundIC50Resistance Index (RI)
A2780 (Ovarian)Paclitaxel0.94 nM[1]-
A2780/Taxol (Ovarian)Paclitaxel26.56 nM[1]28.33[1]
MDA-MB-231 (Breast, Paclitaxel-Resistant)6-epi-DictyostatinLow nanomolar range-
MDA-MB-231 (Breast, Paclitaxel-Resistant)25,26-dihydrothis compoundLow nanomolar range-

Note: The data for this compound analogues in MDA-MB-231 cells indicates their high potency in a paclitaxel-resistant model, suggesting a potential for similar efficacy in resistant ovarian cancer cells. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parent cell line.

Mechanisms of Action and Resistance

Both this compound and paclitaxel are microtubule-stabilizing agents. They bind to β-tubulin, a subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Paclitaxel Resistance Mechanisms:

Resistance to paclitaxel in ovarian cancer is a multifactorial problem. The primary mechanisms include:

  • Overexpression of Drug Efflux Pumps: Increased expression of P-glycoprotein (P-gp), encoded by the MDR1 gene, actively pumps paclitaxel out of the cancer cell, reducing its intracellular concentration.

  • Alterations in β-tubulin: Mutations in the gene encoding β-tubulin can alter the binding site of paclitaxel, reducing its affinity for its target. Changes in the expression of different β-tubulin isotypes can also contribute to resistance.

  • Activation of Pro-survival Signaling Pathways: Alterations in pathways such as PI3K/Akt can promote cell survival and counteract the apoptotic signals induced by paclitaxel.

This compound's Advantage in Overcoming Resistance:

This compound has been shown to be effective against cancer cells that have developed resistance to paclitaxel.[2] This is partly because it can retain its activity in cells with β-tubulin mutations that confer paclitaxel resistance.[2] this compound and its analogues have demonstrated the ability to inhibit the growth of paclitaxel-resistant cell lines at nanomolar concentrations.[2]

Signaling Pathways

The following diagram illustrates the general mechanism of action of microtubule-stabilizing agents and a key resistance pathway.

G cluster_0 Mechanism of Action cluster_1 Paclitaxel Resistance Mechanism Microtubule Microtubule Dynamics Stabilization Microtubule Stabilization Stabilizer This compound / Paclitaxel Stabilizer->Microtubule Binds to β-tubulin Paclitaxel_in Paclitaxel (intracellular) G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Pgp P-glycoprotein (P-gp) Paclitaxel_in->Pgp Binds to Paclitaxel_out Paclitaxel (extracellular) Pgp->Paclitaxel_out Efflux G start Start seed_cells Seed Ovarian Cancer Cells (96-well plate) start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h add_drugs Add Drug Dilutions to Cells incubate_24h->add_drugs prepare_drugs Prepare Serial Dilutions (this compound & Paclitaxel) prepare_drugs->add_drugs incubate_48_72h Incubate 48-72 hours add_drugs->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4 hours add_mtt->incubate_4h remove_medium Remove Medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Guide to the Efficacy of Dictyostatin and Discodermolide: Microtubule-Stabilizing Agents in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two potent, marine-derived microtubule-stabilizing agents: dictyostatin and discodermolide. Both compounds have garnered significant interest in the field of oncology for their ability to inhibit cell proliferation by disrupting microtubule dynamics, a critical process in cell division. This document synthesizes experimental data on their cytotoxic activity, mechanism of action, and provides detailed protocols for key experimental assays.

Introduction

This compound and discodermolide are natural products isolated from marine sponges. They belong to a class of antineoplastic agents known as microtubule-stabilizing agents (MSAs), which function similarly to the well-known chemotherapy drug, paclitaxel. By binding to β-tubulin, a subunit of microtubules, they promote the polymerization of tubulin and stabilize the resulting microtubules. This disruption of the natural microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells. Due to their potent activity, including in paclitaxel-resistant cell lines, this compound and discodermolide continue to be important lead compounds in the development of new cancer therapies.

Mechanism of Action: Microtubule Stabilization

Both this compound and discodermolide share a common mechanism of action, which involves their binding to the taxane-binding site on β-tubulin. This binding event enhances the polymerization of tubulin dimers into microtubules and stabilizes the existing microtubule network, making them resistant to depolymerization. This leads to the formation of abnormal microtubule bundles and mitotic spindles, ultimately causing cell cycle arrest and apoptosis.

Microtubule_Stabilization_Pathway Signaling Pathway of this compound and Discodermolide cluster_0 Cellular Environment cluster_1 Cellular Consequences This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Binds to β-tubulin Discodermolide Discodermolide Discodermolide->Tubulin_Dimers Binds to β-tubulin Microtubules Dynamic Microtubules Tubulin_Dimers->Microtubules Polymerization Stabilized_Microtubules Stabilized, Non-dynamic Microtubules Tubulin_Dimers->Stabilized_Microtubules Enhanced Polymerization Microtubules->Tubulin_Dimers Depolymerization Microtubules->Stabilized_Microtubules Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Stabilized_Microtubules->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Mechanism of microtubule stabilization by this compound and discodermolide.

Comparative Efficacy: Cytotoxicity

Both this compound and discodermolide exhibit potent cytotoxic activity against a broad range of cancer cell lines, often in the low nanomolar range. While direct head-to-head comparisons in the same study are limited, the available data suggest that both compounds have comparable and, in some cases, superior potency to paclitaxel, particularly in drug-resistant cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound and Discodermolide in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Discodermolide IC50 (nM)Reference
A549Lung CarcinomaNot explicitly stated, but potent~3-10[1]
MCF-7Breast AdenocarcinomaNot explicitly stated, but potent<2.5[2][3]
MDA-MB-231Breast AdenocarcinomaNot explicitly stated, but potent<2.5[2][3]
HeLaCervical CarcinomaNot explicitly stated, but potentNot widely reportedN/A
A2780Ovarian Carcinoma~1-5~1-5[4][5]
1A9 (Paclitaxel-Resistant)Ovarian CarcinomaActive in nanomolar rangeActive in nanomolar range[4]

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. Data is compiled from multiple sources and a direct comparison from a single study was not available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of microtubule-stabilizing agents like this compound and discodermolide.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

  • Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 350 nm in a spectrophotometer.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compounds (this compound, Discodermolide) dissolved in DMSO

    • Temperature-controlled spectrophotometer with a 350 nm filter

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Add the test compound at the desired concentration (e.g., 10 µM). A DMSO control should be included.

    • Transfer the reaction mixture to a pre-chilled cuvette.

    • Place the cuvette in the spectrophotometer pre-heated to 37°C.

    • Record the absorbance at 350 nm every 30 seconds for 60 minutes.

    • Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization.

Tubulin_Polymerization_Workflow Workflow for In Vitro Tubulin Polymerization Assay Start Start Prepare_Reagents Prepare Tubulin, Buffer, GTP, and Test Compounds Start->Prepare_Reagents Mix_Components Mix Components on Ice Prepare_Reagents->Mix_Components Incubate_37C Incubate at 37°C in Spectrophotometer Mix_Components->Incubate_37C Measure_Absorbance Measure Absorbance at 350 nm over Time Incubate_37C->Measure_Absorbance Analyze_Data Plot Absorbance vs. Time and Analyze Curves Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay) for IC50 Determination

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines and determine their IC50 values.

  • Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Complete cell culture medium

    • 96-well plates

    • Test compounds (this compound, Discodermolide)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Immunofluorescence Assay for Microtubule Bundling

This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.

  • Principle: Cells are fixed and permeabilized, and microtubules are stained with a specific primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule morphology is then observed using a fluorescence microscope.

  • Materials:

    • Cancer cell lines grown on coverslips

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Fixation solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

    • DAPI for nuclear staining (optional)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells grown on coverslips with the test compounds for the desired time.

    • Wash the cells with PBS and fix them with the fixation solution.

    • Wash with PBS and permeabilize the cells.

    • Block non-specific antibody binding with the blocking solution.

    • Incubate with the primary antibody.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody.

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Look for the formation of microtubule bundles and altered cellular morphology.

Conclusion

This compound and discodermolide are highly potent microtubule-stabilizing agents with significant potential in cancer therapy. Their ability to inhibit the proliferation of a wide range of cancer cells, including those resistant to existing chemotherapies, makes them valuable lead compounds for further drug development. While their in vitro efficacies appear to be broadly comparable, further head-to-head comparative studies under identical experimental conditions are warranted to fully delineate their relative potencies. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other novel microtubule-targeting agents. The development of synthetic analogs and hybrid molecules of this compound and discodermolide also represents a promising avenue for creating next-generation anticancer drugs with improved therapeutic indices.

References

Dictyostatin's Microtubule-Stabilizing Effect: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of dictyostatin's microtubule-stabilizing effect, offering a comparative analysis with other prominent microtubule-stabilizing agents (MSAs). The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction to this compound

This compound is a naturally occurring macrolide discovered in a marine sponge.[1] It has garnered significant interest as a potent microtubule-stabilizing agent, exhibiting strong antiproliferative activity against various cancer cell lines.[2] Notably, this compound has shown efficacy in paclitaxel-resistant cell lines, making it a promising candidate for further development as an anticancer therapeutic.[3][4] Like other MSAs, its mechanism of action involves binding to β-tubulin, promoting the polymerization of tubulin into stable microtubules, and disrupting the dynamic instability of microtubules, which is crucial for cell division. This disruption leads to mitotic arrest and ultimately, apoptosis.[5][6]

Comparative Efficacy of Microtubule-Stabilizing Agents

The potency of this compound and its analogs has been evaluated and compared to other well-known microtubule-stabilizing agents such as paclitaxel (B517696) and epothilones. The following tables summarize key quantitative data from various studies.

In Vitro Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of the compound required to inhibit the proliferation of cancer cells by 50%.

CompoundCell LineIC50 (nM)Reference
This compound-1 1A9 Human Ovarian Carcinoma0.7[4]
1A9 (Paclitaxel-Resistant)1.0 - 3.5[4]
PANC-1 Human Pancreatic Cancer-[5]
Paclitaxel 1A9 Human Ovarian Carcinoma-[4]
Discodermolide 1A9 Human Ovarian Carcinoma1.7[4]
1A9 (Paclitaxel-Resistant)6.0 - 7.0[4]
6-epi-Dictyostatin -Low Nanomolar[3]
7-epi-Dictyostatin -Low Nanomolar[3]
16-normethyl-Dictyostatin -Low Nanomolar[3]
Tubulin Binding Affinity (Ki)

The inhibition constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. The following data was obtained through competitive binding assays, where the ability of this compound and its analogs to displace a radiolabeled ligand from the taxoid-binding site on β-tubulin was measured.

CompoundRadiolabeled LigandKiReference
6-epi-Dictyostatin [14C]epothilone B480 nM[3]
7-epi-Dictyostatin [14C]epothilone B930 nM[3]
16-normethyl-Dictyostatin [14C]epothilone B4.55 µM[3]
15Z,16-normethyl-Dictyostatin [14C]epothilone B4.47 µM[3]
Epothilone B -0.71 µM[7]
Epothilone A [3H]paclitaxel1.4 µM (Hanes) / 0.6 µM (Dixon)[8]

Mechanism of Action: Tubulin Binding

This compound exerts its microtubule-stabilizing effect by binding to the taxane-binding site on β-tubulin.[9][10] X-ray crystallography studies have provided detailed insights into the interaction between this compound and tubulin.[11][12][13] The C19-hydroxyl group of this compound forms crucial hydrogen bonds within the binding pocket.[13] While it shares a binding site with paclitaxel, the specific interactions differ, which may account for this compound's activity in paclitaxel-resistant cells.[14][15]

cluster_binding This compound Binding to β-Tubulin cluster_effects Cellular Effects This compound This compound Tubulin β-Tubulin (Taxane-Binding Site) This compound->Tubulin Binds to MT Microtubule Tubulin->MT Promotes Polymerization MT_Stabilization Microtubule Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) MT_Stabilization->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments used to validate the microtubule-stabilizing effect of this compound are provided below.

In Vitro Microtubule Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • This compound and other test compounds dissolved in DMSO

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates

Procedure:

  • Prepare the tubulin reaction mix on ice by combining GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 15%).

  • Add purified tubulin to the reaction mix to a final concentration of 2 mg/mL. Keep on ice.

  • Add 5 µL of test compounds (or vehicle control, e.g., DMSO) to the wells of a pre-warmed 37°C 96-well plate.

  • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule formation.

start Start prepare_mix Prepare Tubulin Reaction Mix on Ice start->prepare_mix add_compounds Add Test Compounds to Pre-warmed Plate prepare_mix->add_compounds initiate_reaction Add Tubulin Mix to Wells to Initiate Polymerization add_compounds->initiate_reaction measure_abs Measure Absorbance at 340 nm over Time initiate_reaction->measure_abs analyze_data Plot Absorbance vs. Time measure_abs->analyze_data end End analyze_data->end

Caption: In vitro tubulin polymerization assay workflow.

Immunofluorescence Staining of Cellular Microtubules

This method allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in a multi-well plate and culture until they reach 50-70% confluency.

  • Treat the cells with varying concentrations of this compound (and controls) for the desired duration (e.g., 24 hours).

  • Wash the cells with PBS.

  • Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Wash the cells with PBS.

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the percentage of cells in different phases of the cell cycle, allowing for the detection of mitotic arrest induced by this compound.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells to remove the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

start Start cell_culture Cell Seeding and Treatment with this compound start->cell_culture harvesting Cell Harvesting (Trypsinization & Centrifugation) cell_culture->harvesting fixation Fixation in Ice-Cold 70% Ethanol harvesting->fixation staining DNA Staining with Propidium Iodide (PI) fixation->staining analysis Flow Cytometry Analysis staining->analysis quantification Quantify Percentage of Cells in G2/M Phase analysis->quantification end End quantification->end

Caption: Cell cycle analysis workflow.

Conclusion

This compound is a potent microtubule-stabilizing agent with a distinct advantage in its activity against paclitaxel-resistant cancer cells. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other microtubule-targeting agents. Further research into the structure-activity relationship of this compound analogs may lead to the development of even more effective and clinically valuable anticancer drugs.

References

The Competitive Landscape of the Microtubule Taxane Site: A Comparative Guide to Dictyostatin and Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The β-tubulin taxane-binding site is a critical target for a major class of anticancer agents known as microtubule-stabilizing agents (MSAs). While paclitaxel (B517696) (Taxol®) is the archetypal drug in this class, a variety of other natural products, including dictyostatin, discodermolide, and the epothilones, also bind to this site and exhibit potent antimitotic activity. Understanding the competitive binding interactions of these ligands is crucial for the development of next-generation MSAs with improved efficacy and resistance profiles. This guide provides an objective comparison of the binding of this compound with other taxane-site ligands, supported by experimental data, detailed protocols, and visualizations of the underlying molecular interactions.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for the taxane (B156437) site is a key determinant of its biological activity. This is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays. A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other prominent taxane-site ligands from various studies. It is important to note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

CompoundAssay TypeReported ValueCell Line/SystemReference
This compound [¹⁴C]Epothilone B DisplacementKᵢ = 480 nM (for 6-epi-dictyostatin)Isolated tubulin[1]
This compound [³H]Paclitaxel DisplacementPotency comparable to discodermolidePreformed microtubules[1]
Discodermolide [³H]Paclitaxel DisplacementKᵢ = 0.4 µMTubulin polymer[2][3]
Paclitaxel Cellular Competitive BindingKᵢ = 22 ± 2 nMHeLa cells[4]
Docetaxel Cellular Competitive BindingKᵢ = 16 ± 2 nMHeLa cells[4]
Epothilone (B1246373) B [¹⁴C]Epothilone B Displacement-Isolated tubulin[1]

Experimental Protocols

The determination of binding affinities for taxane-site ligands relies on robust and reproducible experimental protocols. Two common methods are fluorescence-based competition assays and radioligand binding assays.

Fluorescence-Based Competitive Binding Assay

This method measures the ability of a test compound to displace a fluorescently labeled taxane-site probe from microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Fluorescent taxane-site probe (e.g., Flutax-2, a fluorescent derivative of paclitaxel)

  • Test compounds (this compound, paclitaxel, etc.)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (B35011)

  • Microplate fluorometer

Procedure:

  • Preparation of Stabilized Microtubules:

    • Resuspend purified tubulin in ice-cold General Tubulin Buffer.

    • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).

    • Induce polymerization by incubating the mixture at 37°C for 30 minutes.

    • Stabilize the microtubules by adding a saturating concentration of a taxane-site ligand (e.g., paclitaxel) and incubate for another 15 minutes at 37°C.

    • Pellet the stabilized microtubules by ultracentrifugation and resuspend in warm General Tubulin Buffer containing the stabilizing ligand.

  • Competitive Binding Assay:

    • In a 96-well microplate, add a fixed concentration of the stabilized microtubules.

    • Add a fixed concentration of the fluorescent taxane-site probe (typically at or below its Kₑ).

    • Add varying concentrations of the unlabeled competitor compound (e.g., this compound).

    • Incubate the plate at 37°C for a sufficient time to reach equilibrium.

    • Measure the fluorescence intensity or fluorescence polarization using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis:

    • Plot the fluorescence signal against the logarithm of the competitor concentration.

    • Fit the data to a competitive binding model to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the fluorescent probe and Kₑ is its dissociation constant.

Radioligand Binding Assay

This "gold standard" method uses a radiolabeled taxane-site ligand to quantify competitive binding.

Materials:

  • Purified tubulin

  • Radiolabeled taxane-site ligand (e.g., [³H]paclitaxel)

  • Unlabeled competitor compounds

  • GTP

  • General Tubulin Buffer

  • Glycerol cushion (e.g., 40% glycerol in General Tubulin Buffer)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Microtubules:

    • Polymerize tubulin in the presence of GTP at 37°C as described above.

  • Competitive Binding Assay:

    • In reaction tubes, incubate the polymerized microtubules with a fixed concentration of the radiolabeled ligand.

    • Add a range of concentrations of the unlabeled competitor compound.

    • Incubate the reactions at 37°C to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Layer the reaction mixtures onto a glycerol cushion in ultracentrifuge tubes.

    • Centrifuge at high speed to pellet the microtubules (with bound radioligand) through the cushion, leaving the unbound ligand in the supernatant.

    • Carefully aspirate the supernatant and the cushion.

  • Quantification:

    • Resuspend the microtubule pellet and collect it on a glass fiber filter.

    • Wash the filter with buffer to remove any remaining unbound radioligand.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation.

Visualizing Competitive Binding and Cellular Effects

The following diagrams illustrate the competitive binding at the taxane site and the downstream cellular consequences of microtubule stabilization.

Competitive_Binding Competitive Binding at the Taxane Site cluster_MT Microtubule beta_tubulin β-Tubulin taxane_site Taxane-Binding Site This compound This compound This compound->taxane_site Binds to Paclitaxel Paclitaxel Paclitaxel->taxane_site Competes for binding Other_Ligands Other Taxane-Site Ligands (e.g., Discodermolide) Other_Ligands->taxane_site Competes for binding

Caption: Competitive binding of this compound, paclitaxel, and other ligands to the taxane site on β-tubulin.

Experimental_Workflow Experimental Workflow for Competitive Binding Assay Start Start: Prepare Stabilized Microtubules Incubate Incubate Microtubules with Labeled Ligand and Unlabeled Competitor Start->Incubate Separate Separate Bound from Free Ligand (e.g., Centrifugation) Incubate->Separate Quantify Quantify Bound Labeled Ligand Separate->Quantify Analyze Data Analysis: Determine IC50 and Ki Quantify->Analyze End End: Comparative Binding Affinity Analyze->End

Caption: A generalized workflow for determining the binding affinity of taxane-site ligands.

Signaling_Pathway Cellular Consequences of Taxane-Site Ligand Binding Ligand This compound or other Taxane-Site Ligand Binding Binds to β-Tubulin (Taxane Site) Ligand->Binding Stabilization Microtubule Stabilization Binding->Stabilization Dynamics Suppression of Microtubule Dynamics Stabilization->Dynamics Arrest Mitotic Arrest (G2/M Phase) Dynamics->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: The signaling cascade initiated by the binding of a stabilizing agent to the taxane site.

References

Synergistic Anti-Cancer Effects of Dictyostatin and Paclitaxel Combination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anti-cancer effects of a combination therapy involving dictyostatin and paclitaxel (B517696). Both are potent microtubule-stabilizing agents that, when used in conjunction, exhibit a more powerful effect than the sum of their individual actions, particularly in paclitaxel-resistant cancer cell lines. This synergy is attributed to their distinct yet complementary mechanisms of action on the microtubule lattice.

Mechanism of Synergistic Action

This compound and paclitaxel share an overlapping binding site on the β-tubulin subunit of microtubules.[1] However, they induce different conformational changes in the microtubule structure. Paclitaxel is known to expand the microtubule lattice, while this compound is suggested to have a different, less pronounced effect on the lattice spacing.[2][3] This differential interaction with the microtubule lattice is believed to be the basis for their synergistic activity. By binding in slightly different ways, they may overcome resistance mechanisms that affect the binding or action of paclitaxel alone and more effectively disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of this compound and paclitaxel, both individually and in combination, against the human breast cancer cell line MDA-MB-231.

Table 1: IC50 Values of this compound and Paclitaxel in MDA-MB-231 Cells

DrugIC50 (nM)Exposure TimeAssayReference
Paclitaxel2 - 30072 hoursMTT Assay[4][5][6]
This compoundData not available in the searched literature---

Note: The reported IC50 values for paclitaxel in MDA-MB-231 cells vary across different studies, which can be attributed to variations in experimental conditions.

Table 2: Combination Index (CI) for this compound and Paclitaxel Combination in MDA-MB-231 Cells

Fraction Affected (Fa)Combination Index (CI)InterpretationReference
0.50< 1Synergy[1]
0.75< 1Synergy[1]
0.90< 1Synergy[1]

CI values < 1 indicate a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect. The cited study demonstrated synergy for the combination of this compound analogues and paclitaxel, though specific CI values were not provided in a tabular format.[1]

Table 3: Apoptosis Induction in MDA-MB-231 Cells

TreatmentPercentage of Apoptotic Cells (%)Exposure Time (hours)AssayReference
ControlBaseline-Annexin V/PI[7][8][9]
PaclitaxelIncreased (dose-dependent)24 - 72Annexin V/PI[10][11][12]
This compoundData not available in the searched literature---
This compound + PaclitaxelData not available in the searched literature---

Table 4: Cell Cycle Analysis in MDA-MB-231 Cells

Treatment% Cells in G0/G1% Cells in S% Cells in G2/MExposure Time (hours)AssayReference
Control~58%~25%~17%-Propidium (B1200493) Iodide[13][14][15]
PaclitaxelDecreasedDecreasedIncreased24 - 48Propidium Iodide[13][16]
This compoundData not available in the searched literature-----
This compound + PaclitaxelData not available in the searched literature-----

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound, paclitaxel, or their combination for 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with this compound, paclitaxel, or their combination for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Seed MDA-MB-231 cells and treat with the compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Combination Index (CI) Analysis

The synergistic, additive, or antagonistic effects of the drug combination are quantified using the Chou-Talalay method, which calculates a Combination Index (CI).

  • Experimental Design: Determine the IC50 values for each drug individually. Based on these values, select a fixed ratio of the two drugs to be used in combination experiments.

  • Data Collection: Perform cell viability assays with each drug alone and with the combination at various concentrations.

  • Data Analysis: Use software like CompuSyn to analyze the dose-effect data and calculate the CI values at different fractions of affected cells (Fa).

Mandatory Visualization

Synergistic_Mechanism cluster_0 Microtubule Dynamics cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Microtubule Stabilization Microtubule Stabilization Microtubule->Microtubule Stabilization Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds to β-tubulin (Lattice Expansion) This compound This compound This compound->Microtubule Binds to β-tubulin (Differential Lattice Effect) Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Proposed synergistic mechanism of this compound and paclitaxel.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis A Cell Seeding (MDA-MB-231) B Drug Treatment (this compound, Paclitaxel, Combination) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (Propidium Iodide) B->E F IC50 Determination C->F G Combination Index (CI) Calculation C->G H Quantification of Apoptosis and Cell Cycle Arrest D->H E->H

Caption: Workflow for evaluating the synergistic effects.

References

A Comparative Analysis of Dictyostatin and Epothilone D in Preclinical Tauopathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microtubule-stabilizing agents dictyostatin and epothilone (B1246373) D, focusing on their therapeutic potential in preclinical models of tauopathy. This analysis is supported by experimental data on their efficacy and mechanisms of action.

In the landscape of therapeutic strategies for tauopathies such as Alzheimer's disease, microtubule-stabilizing agents have emerged as a promising class of compounds.[1][2] These agents aim to counteract the neuronal damage caused by the detachment of hyperphosphorylated tau protein from microtubules, which leads to microtubule instability and subsequent neuronal dysfunction.[1][2] Among the brain-penetrant microtubule stabilizers, this compound and epothilone D have been subject to preclinical evaluation, primarily in the PS19 transgenic mouse model of tauopathy. This guide synthesizes the available data to offer a comparative overview of their performance.

Mechanism of Action: Stabilizing the Cytoskeleton

Both this compound and epothilone D are natural products that exert their therapeutic effects by binding to β-tubulin and stabilizing microtubules.[3][4] In tauopathies, the pathological aggregation of tau protein leads to a loss of its normal function in promoting microtubule assembly and stability.[4][5] This disruption of the microtubule network impairs axonal transport, a critical process for neuronal survival and function.[5][6] By stabilizing microtubules, this compound and epothilone D are hypothesized to compensate for this loss of tau function, thereby restoring axonal integrity and improving neuronal health.

Microtubule_Stabilization_in_Tauopathy cluster_0 Healthy Neuron cluster_1 Tauopathy cluster_2 Therapeutic Intervention Tau Tau Microtubules Microtubules Tau->Microtubules Binds & Stabilizes Stable Microtubules Stable Microtubules Microtubules->Stable Microtubules Normal Axonal Transport Normal Axonal Transport Stable Microtubules->Normal Axonal Transport Hyperphosphorylated_Tau Hyperphosphorylated_Tau Unstable_Microtubules Unstable_Microtubules Hyperphosphorylated_Tau->Unstable_Microtubules Detaches from Tau_Aggregates Tau_Aggregates Hyperphosphorylated_Tau->Tau_Aggregates Aggregates Impaired_Axonal_Transport Impaired_Axonal_Transport Unstable_Microtubules->Impaired_Axonal_Transport Stabilized_Microtubules Stabilized_Microtubules Unstable_Microtubules->Stabilized_Microtubules Dictyostatin_EpothiloneD This compound / Epothilone D Dictyostatin_EpothiloneD->Unstable_Microtubules Binds & Stabilizes Restored_Axonal_Transport Restored_Axonal_Transport Stabilized_Microtubules->Restored_Axonal_Transport

Proposed mechanism of microtubule-stabilizing agents in tauopathy.

Comparative Efficacy in the PS19 Tau Transgenic Mouse Model

The PS19 mouse model, which expresses the P301S mutant human tau protein, is a widely used model for studying tauopathies as it develops age-dependent tau pathology, neurodegeneration, and cognitive deficits. Both this compound and epothilone D have demonstrated efficacy in this model, although with some notable differences in tolerability.

Outcome MeasureEpothilone DThis compoundReference
Microtubule Density Significantly increasedSignificantly increased[1],[2]
Axonal Dystrophy Significantly reducedSignificantly reduced[1],[7]
Tau Pathology ReducedReduced, with a trend toward increased hippocampal neuron survival[1],[7]
Cognitive Function ImprovedNot explicitly stated, but CNS/brain outcomes were comparable to epothilone D[8],[1]
Tolerability Well-tolerated at efficacious dosesPoorly tolerated at higher doses (1 mg/kg or 0.3 mg/kg) with gastrointestinal side effects; better tolerated at a lower dose (0.1 mg/kg)[1]

Key Experimental Findings

Epothilone D:

Studies on epothilone D have shown that it is a brain-penetrant agent that can significantly improve central nervous system (CNS) microtubule density and axonal integrity in PS19 mice when administered at low doses.[2][8] Treatment with epothilone D has been shown to reduce cognitive deficits in this mouse model.[8] Both preventative and interventional studies have demonstrated its efficacy. In a preventative study, young PS19 mice treated with epothilone D showed a significant improvement in axonal integrity and cognitive performance as they aged.[9][10] In an interventional study with aged PS19 mice that already exhibited tau pathology, epothilone D treatment reduced axonal dystrophy, increased axonal microtubule density, improved fast axonal transport, and enhanced cognitive performance.[7][11] Importantly, these beneficial effects were achieved at doses that were well-tolerated, with no significant side effects observed.[11][12]

This compound:

Similar to epothilone D, this compound is also a brain-penetrant microtubule-stabilizing agent.[3][13] In a study using the PS19 tau transgenic mouse model, this compound treatment resulted in improved microtubule density and a reduction in axonal dystrophy, comparable to the effects observed with epothilone D.[1] Furthermore, this compound treatment led to a reduction in tau pathology and showed a trend towards increased survival of hippocampal neurons.[1] However, a significant challenge with this compound was its tolerability. At higher doses of 1 mg/kg or 0.3 mg/kg administered weekly, the drug was poorly tolerated, leading to gastrointestinal complications.[1] A lower dose of 0.1 mg/kg was better tolerated and still produced positive outcomes in the CNS.[1]

Experimental Protocols

The following provides a generalized experimental workflow for the evaluation of microtubule-stabilizing agents in a tauopathy mouse model, based on published studies.

Experimental_Workflow Start Start Animal_Model PS19 Tau Transgenic Mice Start->Animal_Model Treatment_Groups Vehicle Control Epothilone D This compound Animal_Model->Treatment_Groups Drug_Administration Weekly Intraperitoneal Injections Behavioral_Testing Cognitive Assessment (e.g., Morris Water Maze) Drug_Administration->Behavioral_Testing 3-month treatment period Tissue_Collection Brain and Optic Nerve Harvest Behavioral_Testing->Tissue_Collection Histological_Analysis Immunohistochemistry for Tau Pathology (MC1) Electron Microscopy for Microtubule Density Tissue_Collection->Histological_Analysis Data_Analysis Quantification and Statistical Comparison Histological_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Treatment_groups Treatment_groups Treatment_groups->Drug_Administration

Typical workflow for preclinical evaluation of compounds in tauopathy models.

Animal Models: The primary model cited in the comparative studies is the PS19 transgenic mouse line. These mice express the P301S mutation in the human tau gene, leading to the development of age-dependent neurofibrillary tangle pathology, particularly in the brainstem, diencephalon, and limbic cortex. Both male and female mice have been used in these studies, with experiments often commencing at ages ranging from 3 to 9 months to model both preventative and interventional treatment paradigms.[7][8]

Drug Administration: Both epothilone D and this compound were administered via intraperitoneal (i.p.) injections. Dosing regimens typically involved weekly injections over a period of 3 months.[1][8] For epothilone D, efficacious and well-tolerated doses were in the range of 0.3 to 1 mg/kg.[14] For this compound, a dose of 0.1 mg/kg was found to be better tolerated than higher doses of 0.3 and 1 mg/kg.[1]

Outcome Assessment:

  • Cognitive Function: Behavioral tests such as the Morris water maze are commonly used to assess spatial learning and memory.[15]

  • Microtubule Density and Axonal Integrity: Electron microscopy of the optic nerve is a key method to quantify microtubule numbers and assess axonal dystrophy.[1][8]

  • Tau Pathology: Immunohistochemical staining of brain sections with antibodies specific for pathological tau conformations (e.g., MC1) is used to quantify the extent of tau pathology.[1]

  • Neuronal Survival: Stereological methods are employed to count neurons in specific brain regions, such as the hippocampus, to assess neuroprotection.[1]

Conclusion

Both this compound and epothilone D have demonstrated significant promise as microtubule-stabilizing agents for the treatment of tauopathies in preclinical models. They share a common mechanism of action and have shown comparable efficacy in improving key neuropathological and functional outcomes in the PS19 mouse model.

The primary distinguishing factor to emerge from the available data is tolerability. Epothilone D appears to have a more favorable safety profile at therapeutically effective doses.[11][12] While this compound shows similar CNS benefits, its use is constrained by dose-limiting peripheral side effects, primarily gastrointestinal complications.[1]

These findings underscore the therapeutic potential of microtubule stabilization in tauopathies and highlight epothilone D as a particularly compelling candidate for further clinical development. Future research should continue to explore novel microtubule-stabilizing agents with improved brain penetrance and a wider therapeutic window.

References

Dictyostatin: A Potent Microtubule Inhibitor with Advantages Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, microtubule inhibitors remain a cornerstone of chemotherapy. However, the efficacy of established agents like paclitaxel (B517696) and the epothilones is often hampered by the development of drug resistance. Dictyostatin, a marine-derived macrolide, has emerged as a highly promising microtubule-stabilizing agent that exhibits significant advantages over its predecessors, particularly in its ability to overcome common resistance mechanisms. This guide provides an objective comparison of this compound with other microtubule inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism and relevant experimental workflows.

Superior Potency and Efficacy Against Resistant Cancer Cells

A primary advantage of this compound lies in its potent cytotoxic activity against a broad range of cancer cell lines, including those that have developed resistance to paclitaxel and epothilones. This resilience is a critical attribute for a next-generation microtubule inhibitor.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other microtubule inhibitors in various cancer cell lines. Of particular note is this compound's maintained potency in cell lines engineered to be resistant to other agents.

Cell LineDrugIC50 (nM)Resistance MechanismReference
A2780 (Ovarian) This compound1.8-[1]
Paclitaxel2.5-[1]
A2780AD (Ovarian) This compound3.2P-glycoprotein (P-gp) overexpression[1]
Paclitaxel>1000P-glycoprotein (P-gp) overexpression[1]
HeLa-βIII (Cervical) This compound2.1βIII-tubulin overexpression[1]
Paclitaxel78βIII-tubulin overexpression[1]
A549 (Lung) This compound2.9-[1]
Paclitaxel5.1-[1]
MCF-7 (Breast) Epothilone (B1246373) B1.4-[2]
Paclitaxel3.5-[2]
P388/ADR (Leukemia) Epothilone B3.2P-gp overexpression[3]
Paclitaxel1970P-gp overexpression[3]

Key Findings:

  • Overcoming P-gp Efflux: this compound demonstrates remarkable activity in A2780AD cells, which overexpress the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of multidrug resistance.[1] In contrast, paclitaxel's efficacy is dramatically reduced in these cells.

  • Activity in the Presence of Tubulin Mutations: this compound retains high potency in HeLa cells overexpressing βIII-tubulin, a tubulin isotype associated with paclitaxel resistance.[1]

  • High Intrinsic Potency: In drug-sensitive cell lines like A2780 and A549, this compound exhibits IC50 values in the low nanomolar range, comparable to or exceeding that of paclitaxel.[1]

Mechanism of Action: Microtubule Stabilization Leading to Apoptosis

Like taxanes and epothilones, this compound functions as a microtubule-stabilizing agent. It binds to the taxane-binding site on β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Microtubule_Inhibitor_Apoptosis_Pathway Signaling Pathway of this compound-Induced Apoptosis This compound This compound Tubulin β-Tubulin Subunit This compound->Tubulin Binds to taxane site Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes polymerization & prevents depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis_Signal Pro-Apoptotic Signaling Cascade G2M_Arrest->Apoptosis_Signal Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Apoptosis_Signal->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of microtubule inhibitors.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of microtubule inhibitors and to calculate IC50 values.

Workflow:

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Drug Treatment cluster_assay Day 4/5: Assay and Measurement Cell_Culture 1. Culture and harvest cancer cells Cell_Count 2. Perform cell count and viability assessment Cell_Culture->Cell_Count Cell_Plating 3. Seed cells into 96-well plates Cell_Count->Cell_Plating Incubation1 4. Incubate overnight (37°C, 5% CO2) Cell_Plating->Incubation1 Drug_Dilution 5. Prepare serial dilutions of microtubule inhibitors Drug_Addition 6. Add drug dilutions to respective wells Drug_Dilution->Drug_Addition Incubation2 7. Incubate for 48-72 hours Drug_Addition->Incubation2 MTT_Addition 8. Add MTT reagent to each well Incubation3 9. Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization 10. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 11. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 12. Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Plating:

    • Harvest logarithmically growing cells and perform a viable cell count (e.g., using trypan blue exclusion).

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound, paclitaxel, epothilone, and other comparators in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions in triplicate. Include a vehicle control (e.g., DMSO) and a no-drug control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[4]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance of the medium.

    • Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute purified tubulin protein (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[6]

    • Prepare a stock solution of GTP (e.g., 100 mM).

    • Prepare stock solutions of this compound and other test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • On ice, prepare the reaction mixture containing tubulin (final concentration e.g., 3 mg/mL), GTP (final concentration 1 mM), and the test compound at the desired concentration in a 96-well plate.[6]

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.[7]

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Compare the rate and extent of polymerization in the presence of different compounds to a no-drug control.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the effects of microtubule inhibitors on the cellular microtubule network.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Treat the cells with this compound or other microtubule inhibitors at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.[4]

  • Staining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.

    • Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Western Blot Analysis of Apoptosis Markers

This method is used to detect the expression and cleavage of key proteins involved in the apoptotic pathway.

Detailed Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the microtubule inhibitors as described for the cytotoxicity assay.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved PARP, and Bcl-2 overnight at 4°C.[8] Also probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound presents a compelling profile as a microtubule-stabilizing agent with significant advantages over existing therapies. Its high potency, and particularly its ability to circumvent key mechanisms of drug resistance, position it as a strong candidate for further preclinical and clinical development. The experimental data consistently demonstrate its superiority in resistant cell lines, offering potential new avenues for treating cancers that have become refractory to standard chemotherapeutic regimens. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.

References

Dictyostatin's Anti-Proliferative Activity: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-proliferative activity of dictyostatin against other microtubule-stabilizing agents. This compound, a macrolide isolated from a marine sponge, has emerged as a potent anti-cancer agent due to its ability to inhibit the growth of various cancer cell lines, including those resistant to established chemotherapeutics like paclitaxel (B517696).[1][2][3] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological processes to support further research and development.

Mechanism of Action: Microtubule Stabilization

This compound exerts its anti-proliferative effects by targeting tubulin, the fundamental protein component of microtubules.[4] Microtubules are dynamic structures essential for forming the mitotic spindle, which segregates chromosomes during cell division.[4][5]

This compound binds to the β-tubulin subunit at or near the paclitaxel-binding site.[6][7] This binding event stabilizes the microtubule polymer, shifting the equilibrium from soluble tubulin dimers towards polymerized microtubules.[5][8] This hyper-stabilization suppresses the dynamic instability required for proper mitotic spindle function, leading to a halt in the cell cycle at the G2/M phase.[3][5] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[5] Notably, this compound remains effective in cancer cells with specific β-tubulin mutations that confer resistance to taxanes like paclitaxel.[1][2][9]

G This compound This compound Tubulin β-Tubulin (Taxane Site) This compound->Tubulin Binds to MT Microtubule Polymerization Tubulin->MT MT_Stab Microtubule Hyper-stabilization MT->MT_Stab Enhances Spindle Mitotic Spindle Disruption MT_Stab->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to

This compound's mechanism of action pathway.

Comparative Anti-Proliferative Activity

The potency of this compound has been evaluated against several human cancer cell lines and compared with other microtubule-stabilizing agents, primarily paclitaxel and discodermolide. The 50% growth inhibition (GI₅₀) is a standard measure of a compound's effectiveness.

CompoundCell LineCell TypeGI₅₀ (nM)Notes
This compound-1 1A9Human Ovarian Carcinoma0.7
1A9 (Paclitaxel-Resistant)Human Ovarian Carcinoma1.0 - 3.5Retains activity in cells with β-tubulin mutations.
(+)-Discodermolide 1A9Human Ovarian Carcinoma1.7
1A9 (Paclitaxel-Resistant)Human Ovarian Carcinoma6.0 - 7.0
Paclitaxel 1A9Human Ovarian Carcinoma~2-5(Baseline sensitivity)
1A9 (Paclitaxel-Resistant)Human Ovarian Carcinoma>100(Demonstrates resistance)
25,26-dihydrothis compound MDA-MB-231Human Breast Cancer-Synergizes with paclitaxel.
6-epi-dictyostatin ---Shows superior in vivo activity to paclitaxel in breast cancer xenografts.[2]

Data compiled from published studies.[1][9] GI₅₀ values can vary based on experimental conditions and assay duration.

Experimental Protocols

Validation of anti-proliferative activity relies on robust and reproducible in vitro assays. Below are outlines of key experimental protocols used to evaluate compounds like this compound.

Anti-Proliferative Activity Assay (SRB or MTT Assay)

This assay measures the inhibition of cell growth after a defined period of drug exposure. The Sulforhodamine B (SRB) assay, for instance, relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell mass.

Methodology:

  • Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: A dilution series of the test compound (e.g., this compound) and control compounds (e.g., paclitaxel, vehicle control) is added to the wells.

  • Incubation: The plates are incubated for a standard period, typically 72 hours, under controlled conditions (37°C, 5% CO₂).[1]

  • Cell Fixation: The cells are fixed to the plate, often using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye. Unbound dye is washed away.

  • Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader at a specific wavelength (e.g., ~510 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control. The GI₅₀ or IC₅₀ value is determined by plotting inhibition versus drug concentration.

G A 1. Seed Cancer Cells in 96-well Plate B 2. Add Serial Dilutions of this compound & Controls A->B C 3. Incubate for 72 hours B->C D 4. Fix Cells with TCA C->D E 5. Stain with SRB Dye D->E F 6. Solubilize Dye & Read Absorbance E->F G 7. Calculate % Inhibition & Determine GI₅₀ Value F->G

Workflow for a typical anti-proliferative assay.
In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures a compound's ability to promote the assembly of purified tubulin into microtubules.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer containing purified tubulin protein and GTP is prepared and kept on ice.

  • Compound Addition: The test compound (this compound) or control (paclitaxel as a positive control, buffer as a negative control) is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which is permissive for microtubule assembly.

  • Monitoring Polymerization: The assembly of microtubules causes an increase in light scattering, which is monitored over time by measuring the absorbance (optical density) at 340 nm in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting absorbance curves. Compounds that stabilize microtubules, like this compound, will show an increased rate and final extent of polymerization compared to the negative control.[10]

Conclusion

The in vitro data strongly validate this compound as a highly potent anti-proliferative agent. Its key advantage lies in its ability to overcome common resistance mechanisms that limit the efficacy of taxanes, such as paclitaxel.[1][3][9] Comparative studies demonstrate that this compound and its analogues often exhibit superior or comparable activity to other microtubule stabilizers like discodermolide, especially in drug-resistant cell lines.[9] The robust anti-proliferative effects, coupled with a distinct sensitivity profile in resistant cells, identify this compound as a compelling candidate for continued preclinical and clinical development in oncology.[1]

References

A Head-to-Head Comparison of Dictyostatin Analogue Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various dictyostatin analogues, supported by experimental data. This compound, a marine-derived macrolide, and its synthetic analogues are potent microtubule-stabilizing agents, making them promising candidates for cancer chemotherapy.

This guide summarizes the in vitro cytotoxicity of a range of this compound analogues against several human cancer cell lines, providing a clear comparison of their potency. Detailed experimental protocols for the key assays used to determine these potencies are also included to facilitate the replication and validation of these findings.

In Vitro Cytotoxicity of this compound Analogues

The antiproliferative activity of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in the tables below. Lower IC50 values indicate greater potency.

Table 1: IC50 Values (nM) of this compound and Analogues Against Various Cancer Cell Lines [1]

CompoundAsPC-1 (Pancreatic)DLD-1 (Colon)PANC-1 (Pancreatic)NCI/ADR-RES (Ovarian, Taxol-Resistant)
This compound 6.22.24.26.6
Discodermolide 3.22.93.55.9
Paclitaxel (Taxol) 2.62.89.91300
16-Desmethylthis compound 1701301500>10000
9-epi-16-Desmethylthis compound 210079015002100
9-Methoxythis compound 2.49.78.2160
6-Desmethylthis compound 4.13.04.58.1
10,11-Dihydrothis compound 3.83.14.08.2
2,3-Dihydrothis compound 4.93.55.19.7
2,3,4,5-Tetrahydrothis compound 13249003200>10000

Table 2: Antiproliferative Activity of Dihydrothis compound Analogues [2]

| Compound | 1A9 (Ovarian) | 1A9/PTX10 (Paclitaxel-Resistant Ovarian) | A549 (Lung) | A549/EpoB40 (Epothilone B-Resistant Lung) | |---|---|---|---| | (-)-Dictyostatin | 1.8 ± 0.4 | 2.5 ± 0.6 | 2.1 ± 0.3 | 3.2 ± 0.5 | | 25,26-Dihydrothis compound | 2.3 ± 0.5 | 3.1 ± 0.7 | 2.9 ± 0.4 | 4.1 ± 0.6 | | 6-epi-25,26-Dihydrothis compound | 3.1 ± 0.6 | 4.2 ± 0.8 | 3.8 ± 0.5 | 5.5 ± 0.9 | | Paclitaxel | 2.5 ± 0.5 | 45 ± 8 | 3.2 ± 0.6 | >1000 | | Epothilone (B1246373) B | 0.9 ± 0.2 | 1.5 ± 0.3 | 1.2 ± 0.2 | 45 ± 7 |

Structure-Activity Relationship Highlights

Structure-activity relationship (SAR) studies have revealed several key structural features of the this compound molecule that are crucial for its potent cytotoxic activity.[1] Modifications at various positions on the macrolide ring have led to analogues with a range of potencies, providing valuable insights for the design of new and improved anti-cancer agents.

Key findings from SAR studies include:

  • The C16-methyl group is important for potent activity, particularly in overcoming P-glycoprotein-mediated drug resistance.[1]

  • The configuration at the C9 position is critical for maintaining the bioactive conformation of the molecule.[1]

  • Saturation of the (10Z)- or (2Z)-alkene has a relatively minor impact on antiproliferative activity.[1]

  • 6-epi-dictyostatin has been identified as a highly potent analogue with superior in vivo antitumor activity against human breast cancer xenografts compared to paclitaxel.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standardized method for determining the cytotoxic effects of this compound analogues on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., AsPC-1, DLD-1, PANC-1, NCI/ADR-RES)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogues dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[3][4][5][6]

In Vitro Microtubule Polymerization Assay

This assay measures the ability of this compound analogues to promote the assembly of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound analogues dissolved in DMSO

  • Paclitaxel (positive control)

  • Nocodazole (negative control)

  • 96-well clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation: Prepare a working solution of tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM.

  • Compound Addition: Add the this compound analogues, positive control (paclitaxel), or negative control (nocodazole) to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).

  • Initiation of Polymerization: To initiate the reaction, add the tubulin solution to each well.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and record the absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance or fluorescence values against time to generate polymerization curves.[7][8][9][10]

Visualizing the Mechanism of Action

This compound and its analogues exert their cytotoxic effects by binding to β-tubulin and stabilizing microtubules. This disrupts the dynamic instability of microtubules, which is essential for proper cell division, leading to mitotic arrest and ultimately apoptosis.

Dictyostatin_Mechanism This compound's Mechanism of Action This compound This compound Analogues Tubulin β-Tubulin This compound->Tubulin Binds to Stabilization Microtubule Stabilization This compound->Stabilization Promotes Microtubules Microtubule Polymerization Tubulin->Microtubules Dynamics Disruption of Microtubule Dynamics Stabilization->Dynamics Mitosis Mitotic Arrest (G2/M Phase) Dynamics->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: this compound's mechanism of action targeting microtubule dynamics.

The experimental workflow for evaluating the potency of this compound analogues typically involves a series of in vitro assays.

Experimental_Workflow Experimental Workflow for Potency Evaluation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50 IC50 Determination Cytotoxicity->IC50 Microtubule Microtubule Polymerization Assay Potency Potency Comparison Microtubule->Potency IC50->Potency SAR Structure-Activity Relationship (SAR) Potency->SAR

References

Dictyostatin's In Vivo Anti-Angiogenic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-angiogenic properties of dictyostatin, a potent microtubule-stabilizing agent, with other established anti-angiogenic compounds. The information presented is supported by experimental data from preclinical studies, offering insights into its efficacy and potential mechanisms of action.

Executive Summary

This compound and its analogues have demonstrated significant anti-angiogenic and anti-tumor activity in vivo. Notably, the synthetic analogue 6-epi-dictyostatin has shown superior anti-tumor efficacy compared to the widely used chemotherapeutic drug paclitaxel (B517696) in a human breast cancer xenograft model. This potent anti-tumor effect is, in part, attributed to the compound's ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. The primary mechanism underlying this anti-angiogenic activity is believed to be the disruption of microtubule dynamics in endothelial cells, which in turn interferes with key signaling pathways, including the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) axis.

Comparative Efficacy of this compound Analogues

The anti-angiogenic potential of this compound analogues has been quantified in various in vivo models. The following tables summarize the available data, comparing the efficacy of this compound analogues with other microtubule-targeting agents.

Table 1: Anti-Angiogenic Activity of this compound Analogues in Zebrafish Embryos
CompoundIC50 (µM) for Inhibition of Intersegmental Vessel (ISV) AreaReference
6-epi-dictyostatin8.8[1]
25,26-dihydrothis compound6.1[1]
6-epi-25,26-dihydrothis compound6.7[1]

This data indicates that this compound analogues effectively inhibit angiogenesis in a whole-organism model at micromolar concentrations.

Table 2: Comparative Anti-Tumor Efficacy in MDA-MB-231 Human Breast Cancer Xenografts
Treatment Group (20 mg/kg, i.v., q7dx3)Median Optimal %T/C (Day 14)Median Optimal %T/V (Day 17)Tumor Growth InhibitionReference
6-epi-dictyostatin13%13%Significantly better than paclitaxel[2]
Paclitaxel~30%~30%Slower tumor growth than control[2]

%T/C: Percent Test/Control, comparing tumor volume in treated vs. control groups. %T/V: Percent Test/Vehicle, comparing tumor volume in treated vs. vehicle-treated groups. A smaller percentage indicates greater anti-tumor activity.

This study demonstrates the superior in vivo anti-tumor efficacy of 6-epi-dictyostatin over paclitaxel at the same dosing schedule. While not a direct measure of anti-angiogenesis, tumor growth inhibition in this model is highly dependent on the formation of new blood vessels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vivo experiments cited in this guide.

Zebrafish Anti-Angiogenesis Assay

This assay provides a rapid in vivo assessment of a compound's effect on blood vessel development.

Protocol:

  • Embryo Collection and Staging: Collect fertilized zebrafish embryos and raise them at 28.5°C in E3 medium.

  • Compound Exposure: At 24 hours post-fertilization (hpf), place embryos in 24-well plates (10-15 embryos/well) containing E3 medium with varying concentrations of the test compound (e.g., this compound analogues) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the embryos for a further 24-48 hours at 28.5°C.

  • Imaging: At 48-72 hpf, anesthetize the embryos with tricaine (B183219) (MS-222) and mount them in 3% methylcellulose (B11928114) on a glass slide.

  • Quantification: Capture images of the trunk vasculature using a fluorescence microscope. Quantify the area of the intersegmental vessels (ISVs) using image analysis software.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the ISV area compared to the vehicle control.

Human Tumor Xenograft Model (MDA-MB-231)

This model is used to evaluate the anti-tumor efficacy of compounds in a mammalian system, where angiogenesis is a critical component of tumor growth.

Protocol:

  • Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media until they reach the desired confluence.

  • Animal Model: Use immunocompromised mice (e.g., female SCID or BALB/c nude mice, 6-8 weeks old).

  • Tumor Cell Implantation: Inject 1 x 10^7 MDA-MB-231 cells suspended in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2)/2.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compounds (e.g., 6-epi-dictyostatin or paclitaxel at 20 mg/kg) and vehicle control intravenously according to the specified schedule (e.g., once every 7 days for 3 cycles)[2].

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is the inhibition of tumor growth. For a more direct assessment of angiogenesis, the tumors can be processed for immunohistochemical analysis of microvessel density (MVD) using endothelial cell markers like CD31.

Signaling Pathways in this compound-Mediated Anti-Angiogenesis

The anti-angiogenic effects of this compound are primarily attributed to its role as a microtubule-stabilizing agent. This activity disrupts the dynamic instability of microtubules in endothelial cells, which is essential for cell migration, proliferation, and tube formation – all critical steps in angiogenesis. This disruption of the cytoskeleton is thought to impact key signaling pathways that regulate angiogenesis.

HIF-1α/VEGF Signaling Pathway

Hypoxia (low oxygen) is a common feature of the tumor microenvironment and a major driver of angiogenesis through the stabilization of the transcription factor HIF-1α. HIF-1α, in turn, upregulates the expression of pro-angiogenic factors, most notably VEGF. Microtubule-targeting agents, including stabilizers like paclitaxel and presumably this compound, have been shown to inhibit the accumulation and activity of HIF-1α, thereby reducing VEGF expression and subsequent angiogenesis.

HIF1a_VEGF_Pathway cluster_tumor_cell Tumor Microenvironment cluster_endothelial_cell Endothelial Cell Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization Induces Microtubule_Dynamics Microtubule Dynamics HIF1a_Nuclear_Translocation HIF-1α Nuclear Translocation Microtubule_Dynamics->HIF1a_Nuclear_Translocation Required for HIF1a_Stabilization->HIF1a_Nuclear_Translocation VEGF_Expression VEGF Gene Expression HIF1a_Nuclear_Translocation->VEGF_Expression Activates VEGF_Secretion VEGF Secretion VEGF_Expression->VEGF_Secretion Angiogenesis Angiogenesis VEGF_Secretion->Angiogenesis Promotes This compound This compound This compound->Microtubule_Dynamics Stabilizes

Caption: this compound's impact on the HIF-1α/VEGF pathway.

Angiopoietin-Tie2 Signaling Pathway

The Angiopoietin-Tie2 signaling axis is another critical regulator of vascular maturation and stability. Angiopoietin-1 (Ang-1) promotes vessel stabilization by binding to the Tie2 receptor on endothelial cells, while Angiopoietin-2 (Ang-2) often acts as an antagonist to Ang-1, promoting vessel destabilization and angiogenesis in the presence of other growth factors like VEGF. While direct evidence linking this compound to this pathway is currently lacking, the disruption of microtubule function could potentially interfere with the complex intracellular trafficking and signaling downstream of the Tie2 receptor, thereby contributing to its anti-angiogenic effects.

Ang_Tie2_Pathway cluster_endothelial_cell Endothelial Cell Tie2_Receptor Tie2 Receptor Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) Tie2_Receptor->Downstream_Signaling Activates Vessel_Stabilization Vessel Stabilization Downstream_Signaling->Vessel_Stabilization Promotes Vessel_Destabilization Vessel Destabilization & Angiogenesis Ang1 Angiopoietin-1 Ang1->Tie2_Receptor Activates Ang2 Angiopoietin-2 Ang2->Tie2_Receptor Antagonizes Ang-1 binding Ang2->Vessel_Destabilization Promotes This compound This compound Microtubule_Network Microtubule Network This compound->Microtubule_Network Stabilizes Microtubule_Network->Downstream_Signaling Potentially Disrupts

Caption: The Angiopoietin-Tie2 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for confirming the in vivo anti-angiogenic properties of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_mechanism Mechanism of Action Endothelial_Proliferation Endothelial Cell Proliferation Assay Endothelial_Migration Endothelial Cell Migration Assay Endothelial_Proliferation->Endothelial_Migration Tube_Formation Tube Formation Assay Endothelial_Migration->Tube_Formation Zebrafish_Assay Zebrafish Anti-Angiogenesis Assay Tube_Formation->Zebrafish_Assay Xenograft_Model Tumor Xenograft Model (e.g., MDA-MB-231) Zebrafish_Assay->Xenograft_Model MVD_Analysis Microvessel Density (MVD) Analysis (CD31 staining) Xenograft_Model->MVD_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Xenograft_Model->Signaling_Pathway_Analysis Compound_Discovery This compound Identification & Synthesis Compound_Discovery->Endothelial_Proliferation

Caption: Workflow for in vivo anti-angiogenic drug discovery.

Conclusion

The available in vivo data strongly support the anti-angiogenic properties of this compound and its analogues. The superior anti-tumor efficacy of 6-epi-dictyostatin compared to paclitaxel in a challenging breast cancer xenograft model highlights its potential as a promising therapeutic agent. The mechanism of action is rooted in its potent microtubule-stabilizing activity, which likely disrupts angiogenesis by inhibiting the HIF-1α/VEGF signaling pathway in endothelial cells. Further investigation into the effects of this compound on other key angiogenic pathways, such as the Angiopoietin-Tie2 axis, and direct quantitative comparisons of its anti-angiogenic efficacy with other agents through microvessel density analysis would provide a more complete picture of its therapeutic potential.

References

Dictyostatin's Efficacy in Chemoresistant Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dictyostatin's performance against other microtubule-stabilizing agents (MSAs) in chemoresistant cancer cell lines. This compound, a natural product isolated from a marine sponge, has emerged as a potent anticancer agent that demonstrates significant promise in overcoming common mechanisms of drug resistance that limit the efficacy of widely used chemotherapeutics like paclitaxel (B517696).

Comparative Mechanism of Action: this compound vs. Taxanes

This compound, like paclitaxel and docetaxel, functions by binding to the β-tubulin subunit of microtubules.[1] This binding event stabilizes the microtubule polymer, suppressing its dynamic instability—the natural cycle of polymerization and depolymerization that is critical for the formation of the mitotic spindle during cell division.[2][3] By locking microtubules in a stable state, these agents induce a G2/M phase cell cycle arrest, which ultimately triggers apoptosis (programmed cell death).[1][4][5]

While sharing a binding site with taxanes, this compound exhibits key pharmacological differences. It has shown a higher affinity for β-tubulin and can induce microtubule bundling with a distinct morphology, often forming shorter and thicker bundles compared to the long, thin bundles characteristic of taxanes.[4][6] These subtle differences in interaction with the microtubule lattice may contribute to its retained activity in cancer cells that have developed resistance to taxanes.[7][8]

cluster_pathway Microtubule Stabilization Pathway drug This compound / MSA bind Binds to β-tubulin on microtubule drug->bind stabilize Suppression of Microtubule Dynamics bind->stabilize arrest Mitotic Spindle Malfunction & G2/M Phase Arrest stabilize->arrest apoptosis Apoptosis arrest->apoptosis cluster_resistance Mechanisms of Resistance to MSAs drug_in Drug Influx drug_out P-glycoprotein (P-gp) Efflux drug_in->drug_out Drug Efflux (Resistance) tubulin β-tubulin target drug_in->tubulin Binding effect Mitotic Arrest tubulin->effect Stabilization mutation Tubulin Mutations (e.g., F272V) mutation->tubulin Prevents Binding isotype βIII-tubulin Overexpression isotype->tubulin Prevents Binding cluster_workflow Cytotoxicity Assay Workflow (SRB) seed 1. Seed cells in 96-well plates adhere 2. Allow cells to adhere (24h) seed->adhere treat 3. Add serial dilutions of compound adhere->treat incubate 4. Incubate for 72-96 hours treat->incubate fix 5. Fix cells with TCA incubate->fix stain 6. Stain with SRB dye fix->stain solubilize 7. Solubilize bound dye stain->solubilize read 8. Read absorbance solubilize->read calculate 9. Calculate IC50 values read->calculate

References

Validating the Blood-Brain Barrier Permeability of Dictyostatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of dictyostatin's ability to cross the blood-brain barrier against other microtubule-stabilizing agents, supported by experimental data and protocols.

The development of effective therapeutics for neurological disorders is often hampered by the formidable blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). Microtubule-stabilizing agents have shown promise in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and other tauopathies, by compensating for the loss of microtubule stability associated with these conditions.[1][2] However, the efficacy of these agents is critically dependent on their ability to penetrate the BBB and reach their target within the brain. This guide provides a comparative analysis of the BBB permeability of this compound, a potent microtubule-stabilizing macrolide, alongside other well-known agents in its class: epothilone (B1246373) D, discodermolide, and paclitaxel (B517696).

Quantitative Comparison of Blood-Brain Barrier Permeability

The ability of a drug to cross the BBB is quantified by several pharmacokinetic parameters, primarily the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). The Kp value represents the total concentration of a drug in the brain relative to the plasma, while the Kp,uu value accounts for the unbound, pharmacologically active drug concentrations, providing a more accurate measure of target engagement in the CNS.[3][4]

A key study has demonstrated that this compound exhibits superior brain penetration compared to its structural analog, discodermolide.[2] The brain bioavailability of this compound was found to be 55-times higher than that of discodermolide.[2] Epothilone D is another microtubule-stabilizing agent that has been shown to be brain-penetrant, with its concentrations in the brain exceeding those in the plasma.[5][6] In contrast, paclitaxel, a widely used chemotherapeutic agent, has poor BBB permeability, largely due to being a substrate for the P-glycoprotein (P-gp) efflux pump located at the BBB.[7][8]

CompoundBrain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)Unbound Fraction in Brain (fu,brain)Reference
This compound Significantly higher than discodermolideData not availableData not available[2]
Epothilone D >1Data not availableData not available[5][6]
Discodermolide LowData not availableData not available[2]
Paclitaxel LowData not availableData not available[7][8][9]

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The determination of a compound's BBB permeability involves in vivo studies in animal models, typically mice or rats. A common method is the brain homogenate method coupled with liquid chromatography-mass spectrometry (LC-MS/MS) analysis to determine drug concentrations in brain and plasma.

General In Vivo Pharmacokinetic Study Protocol:
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Compound Administration: The microtubule-stabilizing agent is formulated in a suitable vehicle (e.g., a mixture of Cremophor EL, ethanol, and saline) and administered intravenously (IV) or intraperitoneally (IP) at a specific dose.

  • Sample Collection: At various time points post-administration, blood samples are collected via cardiac puncture into heparinized tubes. Immediately following blood collection, the animals are euthanized, and their brains are harvested.

  • Sample Processing:

    • Plasma: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

    • Brain: The brain is rinsed with cold saline, blotted dry, weighed, and homogenized in a specific buffer. The homogenate is then processed to extract the drug.

  • LC-MS/MS Analysis: The concentrations of the compound in the plasma and brain homogenate extracts are determined using a validated LC-MS/MS method.

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL) at each time point. The area under the curve (AUC) for both brain and plasma concentrations is also determined to assess overall exposure.

To determine the unbound fraction in the brain (fu,brain), an in vitro equilibrium dialysis experiment is typically performed using brain homogenate.

Signaling Pathways and Mechanism of Action in the CNS

The therapeutic potential of microtubule-stabilizing agents in neurodegenerative diseases stems from their ability to counteract the microtubule destabilization caused by pathological tau protein.[1] In healthy neurons, tau protein binds to and stabilizes microtubules, which are crucial for axonal transport and maintaining neuronal structure.[10] In tauopathies like Alzheimer's disease, tau becomes hyperphosphorylated and aggregates, leading to microtubule disassembly and impaired neuronal function.[10][11]

This compound and epothilone D, by crossing the BBB and stabilizing microtubules within neurons, are thought to restore microtubule integrity and function. This, in turn, can lead to the rescue of axonal transport deficits, a reduction in axonal dystrophy, and ultimately, an improvement in cognitive function.[1][2]

Below is a simplified representation of the proposed mechanism of action.

Microtubule_Stabilization_Pathway cluster_0 Healthy Neuron cluster_1 Tauopathy (e.g., Alzheimer's Disease) cluster_2 Therapeutic Intervention Tau Tau Microtubules_Stable Stable Microtubules Tau->Microtubules_Stable Binds to & Stabilizes Axonal_Transport Normal Axonal Transport Microtubules_Stable->Axonal_Transport Hyperphosphorylated_Tau Hyperphosphorylated Tau Aggregates Microtubules_Unstable Unstable Microtubules Hyperphosphorylated_Tau->Microtubules_Unstable Dissociates from Impaired_Transport Impaired Axonal Transport Microtubules_Unstable->Impaired_Transport Restored_Microtubules Restored Microtubule Stability Microtubules_Unstable->Restored_Microtubules This compound This compound This compound->Microtubules_Unstable Binds to & Stabilizes Restored_Transport Restored Axonal Transport Restored_Microtubules->Restored_Transport

Caption: Mechanism of action of this compound in tauopathies.

Experimental Workflow for BBB Permeability Assessment

The following diagram illustrates a typical workflow for evaluating the BBB permeability of a compound like this compound in a preclinical setting.

BBB_Permeability_Workflow Start Start: Compound Synthesis & Formulation Animal_Dosing In Vivo Dosing (e.g., IV injection in mice) Start->Animal_Dosing Sample_Collection Time-course Sample Collection (Blood & Brain) Animal_Dosing->Sample_Collection Plasma_Separation Plasma Separation (Centrifugation) Sample_Collection->Plasma_Separation Brain_Homogenization Brain Homogenization Sample_Collection->Brain_Homogenization Extraction Drug Extraction (from Plasma & Brain Homogenate) Plasma_Separation->Extraction Brain_Homogenization->Extraction Equilibrium_Dialysis In Vitro Equilibrium Dialysis (Brain Homogenate) Brain_Homogenization->Equilibrium_Dialysis LCMS_Analysis LC-MS/MS Analysis (Quantification of Compound) Extraction->LCMS_Analysis Data_Analysis Pharmacokinetic Analysis (Calculate Kp, AUC, etc.) LCMS_Analysis->Data_Analysis Kpuu_Calculation Calculate Kp,uu Data_Analysis->Kpuu_Calculation fu_brain_Calculation Calculate Unbound Fraction (fu,brain) Equilibrium_Dialysis->fu_brain_Calculation fu_brain_Calculation->Kpuu_Calculation End End: Comparative Assessment of BBB Permeability Kpuu_Calculation->End

Caption: Workflow for assessing BBB permeability.

References

A Comparative Analysis of Dictyostatin and Laulimalide: Unraveling the Mechanisms of Two Potent Microtubule-Stabilizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct mechanisms of two promising anti-cancer compounds, dictyostatin and laulimalide (B1674552), reveals key differences in their interaction with microtubules, offering potential avenues for the development of novel cancer therapeutics, particularly for drug-resistant tumors.

This compound and laulimalide are naturally derived macrolides that have garnered significant interest in the field of oncology for their potent ability to stabilize microtubules, a critical component of the cellular cytoskeleton.[1] This stabilization disrupts the dynamic nature of microtubules, which is essential for cell division, leading to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells.[2][3] While both compounds share this general mechanism, a closer examination of their molecular interactions reveals crucial distinctions that could be exploited for therapeutic advantage. This guide provides a comparative analysis of their mechanisms, supported by experimental data, to aid researchers and drug development professionals in understanding their unique properties.

Distinct Binding Sites on β-Tubulin: A Tale of Two Pockets

The most fundamental difference between this compound and laulimalide lies in their binding sites on the β-subunit of tubulin, the protein building block of microtubules.

This compound , like the well-known chemotherapeutic agent paclitaxel (B517696), binds to the taxane-binding site located on the luminal side of the β-tubulin molecule.[4][5][6] This binding promotes the assembly of tubulin into stable microtubules and counteracts the disassembly process.[6] The shared binding site with paclitaxel suggests a similar mode of action in promoting microtubule polymerization.[7]

In contrast, laulimalide binds to a unique, non-taxane site on β-tubulin.[8][9][10] This distinct binding pocket allows laulimalide to be effective in cancer cells that have developed resistance to taxanes through mutations in the taxane-binding site.[9][11] Furthermore, laulimalide has been shown to be a poor substrate for P-glycoprotein (P-gp), a transmembrane pump that actively effluxes various drugs, including paclitaxel, from cancer cells, thus contributing to multidrug resistance.[12][13][14] This makes laulimalide a particularly promising candidate for treating taxane-resistant and multidrug-resistant cancers.

Quantitative Comparison of Cytotoxicity

The cytotoxic efficacy of this compound and laulimalide has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, provide a quantitative measure of their potency.

Cell LineDrugIC50 (nM)Notes
Human Breast Cancer
MDA-MB-435Laulimalide5.7
MCF-7Laulimalide7.0
MCF-7Paclitaxel2.4
Human Ovarian Cancer
1A9 (parental)Laulimalide-
A2780This compound-
A2780AD (P-gp overexpressing)This compound-Retains activity
PTX10 (paclitaxel-resistant)Laulimalide-Active
PTX22 (paclitaxel-resistant)Laulimalide-Active
A8 (epothilone-resistant)Laulimalide-Active
B10 (epothilone-resistant)Laulimalide-Active
Human Prostate Cancer
DU-145Laulimalide12.1
Human Colon Cancer
HCT-15 (P-gp overexpressing)Laulimalide-Potent activity
Human Uterine Sarcoma
MES-SA (parental)Laulimalide-
MES-SA/Dx5-Rx1 (P-gp overexpressing)Laulimalide-Retains good potency

Signaling Pathways and Cellular Effects

The stabilization of microtubules by both this compound and laulimalide triggers a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Microtubule_Stabilizer_Pathway cluster_drug Microtubule Stabilizing Agent cluster_tubulin Tubulin Interaction cluster_effects Cellular Effects This compound This compound TaxaneSite Taxane (B156437) Site This compound->TaxaneSite Binds to Laulimalide Laulimalide NonTaxaneSite Non-Taxane Site Laulimalide->NonTaxaneSite Binds to BetaTubulin β-Tubulin MicrotubuleStabilization Microtubule Stabilization BetaTubulin->MicrotubuleStabilization Promotes Polymerization MitoticArrest G2/M Arrest MicrotubuleStabilization->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of this compound and laulimalide.

The binding of either drug to its respective site on β-tubulin enhances the polymerization of tubulin dimers into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. Unable to proceed through mitosis, the cancer cell ultimately undergoes apoptosis.

Experimental Protocols

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.

Methodology:

  • Purified tubulin (e.g., from bovine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • The tubulin solution is distributed into a 96-well plate.

  • Test compounds (this compound, laulimalide, or control vehicle) are added to the wells.

  • The plate is incubated at 37°C to initiate polymerization.

  • The change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates microtubule polymerization.

Tubulin_Polymerization_Workflow A Prepare Tubulin Solution (in Polymerization Buffer) B Add Test Compound (this compound, Laulimalide, Control) A->B C Incubate at 37°C B->C D Monitor Absorbance at 340 nm C->D E Analyze Polymerization Curve D->E

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Microtubule Binding Assay (Co-sedimentation)

This assay determines the ability of a compound to bind to microtubules by separating microtubule-bound protein from unbound protein via centrifugation.

Methodology:

  • Tubulin is polymerized into microtubules and stabilized (e.g., with taxol for assays not testing taxane-site binders).

  • The stabilized microtubules are incubated with the test compound.

  • The mixture is layered onto a cushion buffer (e.g., containing glycerol) in an ultracentrifuge tube.

  • The sample is centrifuged at high speed to pellet the microtubules and any bound compounds.

  • The supernatant (containing unbound compound) and the pellet (containing microtubules and bound compound) are collected separately.

  • The amount of compound in each fraction is quantified, typically by SDS-PAGE and Coomassie blue staining or Western blotting for a protein ligand, or by using a radiolabeled or fluorescently tagged compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds (this compound or laulimalide) and incubated for a specified period (e.g., 72 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Conclusion

This compound and laulimalide, while both potent microtubule-stabilizing agents, exhibit distinct mechanisms of action primarily due to their different binding sites on β-tubulin. This compound's interaction with the taxane site makes it a powerful tool for studying microtubule dynamics and a potential therapeutic, though it may share cross-resistance with taxanes. Laulimalide's unique binding site and its ability to circumvent P-gp-mediated multidrug resistance make it a highly promising candidate for the treatment of advanced and drug-resistant cancers. Further research, including direct comparative studies and in vivo models, will be crucial to fully elucidate their therapeutic potential and guide the development of next-generation microtubule-targeting agents.

References

A Comparative Analysis of the Therapeutic Index: Dictyostatin vs. Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of microtubule-stabilizing anticancer agents, docetaxel (B913) has long been a clinical cornerstone. However, the quest for agents with an improved therapeutic window continues. This guide provides a detailed comparison of the therapeutic index of dictyostatin, a potent marine-derived macrolide, and the established chemotherapeutic, docetaxel. This analysis is based on available preclinical data to inform further research and development.

Executive Summary

This compound and its analogues have demonstrated remarkable potency as microtubule stabilizers, with preclinical evidence suggesting a potentially superior therapeutic index compared to docetaxel. While direct comparative in vivo studies are limited, analysis of available data on efficacy and toxicity indicates that this compound, particularly its analogue 6-epi-dictyostatin, exhibits greater tumor growth inhibition at well-tolerated doses. Docetaxel, while effective, is associated with a narrower therapeutic window, characterized by significant toxicity at doses required for optimal efficacy.

Data Presentation: Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the key in vitro and in vivo data for this compound and docetaxel.

Parameter This compound / Analogues Docetaxel
Mechanism of Action Microtubule StabilizationMicrotubule Stabilization
In Vitro Potency (IC50/GI50) Low nanomolar to sub-nanomolar range against various cancer cell lines.[1]4 - 35 ng/mL against various cancer cell lines.
In Vivo Efficacy 6-epi-dictyostatin showed superior tumor growth inhibition compared to paclitaxel (B517696) in MDA-MB-231 xenografts.[2][3]Dose-dependent tumor growth inhibition in various xenograft models.
In Vivo Toxicity (MTD in mice) Poorly tolerated at ≥0.3 mg/kg/week; 0.1 mg/kg/week was better tolerated.[4]25-50 mg/kg (oral), 25 mg/kg (single i.v.), 130 mg/kg (single i.v. in a different study).[2][5]
Selectivity (Cancer vs. Normal Cells) Data on normal human cells is limited.Exhibits cytotoxicity to normal rapidly dividing cells, such as hematopoietic progenitors and gastrointestinal epithelium.[4]

Table 1: Key Comparative Parameters of this compound and Docetaxel

In Vitro Cytotoxicity
Compound Cancer Cell Line IC50 / GI50 Normal Cell Line IC50 Selectivity Index (SI)
This compound A549 (Lung Carcinoma)0.5 nM[1]Not AvailableNot AvailableNot Available
1A9 (Ovarian Carcinoma)1.3 nM[1]
Docetaxel Various Human Cell Lines4 - 35 ng/mLHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition of migration at 1 pM[6]Not Directly Calculable
MDA-MB-231 (Breast Cancer)~10-100 nM (brackets IC50)[7]MCF-10A (Normal Breast Epithelial)More sensitive than MCF-7 and MDA-MB-231[7]<1

Table 2: Comparative In Vitro Cytotoxicity Note: A direct comparison of selectivity is challenging due to the lack of data for this compound against normal human cell lines.

In Vivo Efficacy and Toxicity
Compound Animal Model Dosing Regimen Tumor Growth Inhibition (TGI) Toxicity Observations
6-epi-dictyostatin SCID mice with MDA-MB-231 xenograftsNot specifiedSuperior to paclitaxel[2][3]Did not cause significant weight loss.[3]
This compound PS19 tau Tg mice0.1 mg/kg/week (i.p.)Not applicable (neurodegenerative model)Better tolerated than higher doses.[4]
0.3 mg/kg/week and 1 mg/kg/week (i.p.)Poorly tolerated, GI complications.[4]
Docetaxel Nude mice with MDA-MB-231 xenografts10 mg/kg (i.p.)Significant tumor suppression.Not specified
Female mice50 mg/kg (oral granule, daily)Not specifiedMaximum Tolerated Dose.[2][5]
Male mice25 mg/kg (oral granule, daily)Not specifiedMaximum Tolerated Dose.[2][5]
Nude mice with MT-3 breast cancer xenografts25 mg/kg (single i.v.)Not specifiedMaximum Tolerated Dose.

Table 3: Comparative In Vivo Anti-Tumor Activity and Toxicity

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)
  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A549) and a normal human cell line (e.g., human fibroblasts, HUVECs) are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with a range of concentrations of this compound or docetaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.

In Vivo Xenograft Tumor Model (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10^6 MDA-MB-231 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

  • Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups: vehicle control, this compound, and docetaxel. Drugs are administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured throughout the study. Signs of toxicity (e.g., changes in behavior, posture, or fur) are also monitored. The primary efficacy endpoint is tumor growth inhibition.

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors may be excised for further analysis.

Visualizations

Signaling Pathway of Microtubule Stabilization

Mechanism of Action: Microtubule Stabilization cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Alpha-beta Tubulin Dimers Alpha-beta Tubulin Dimers Microtubule Microtubule Alpha-beta Tubulin Dimers->Microtubule Polymerization Microtubule->Alpha-beta Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Inhibits Depolymerization This compound / Docetaxel This compound / Docetaxel This compound / Docetaxel->Microtubule Binds to beta-tubulin subunit Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Stabilized Microtubule->Mitotic Spindle Dysfunction Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Dysfunction->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action for this compound and docetaxel.

Experimental Workflow for In Vivo Efficacy Study

Workflow: In Vivo Xenograft Study Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Vehicle, this compound, Docetaxel) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint (Tumor Size / Time) Monitoring->Endpoint Analysis Data Analysis (TGI & Toxicity) Endpoint->Analysis

Caption: General workflow for an in vivo xenograft study.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Dictyostatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of Dictyostatin. As a potent antineoplastic agent, this compound is classified as a cytotoxic drug, necessitating meticulous handling and disposal as hazardous chemical waste to ensure personnel safety and environmental protection.[1][2][3] Adherence to these procedures is essential for all researchers, scientists, and drug development professionals.

Due to their inherent toxicity, cytotoxic drugs require careful handling and disposal protocols to prevent occupational exposure and environmental contamination.[1][4] Any material that comes into contact with this compound must be treated as hazardous waste and disposed of accordingly.[1]

Pre-Disposal Safety and Handling

All personnel must adhere to the following safety protocols before and during the handling of this compound for disposal. This begins with the use of appropriate Personal Protective Equipment (PPE) and working within designated, controlled areas.

Engineering Controls

Chemical Fume Hood: All handling of this compound, particularly in its powdered form, must occur within a certified chemical fume hood to minimize the risk of inhalation. Segregated Waste Area: A designated, clearly labeled, and isolated area should be established for the accumulation of this compound waste.[1] This area should be well-ventilated.[1]

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound waste to prevent dermal, ocular, and respiratory exposure.[5]

PPE ItemSpecificationRationale
Gloves Double-layered, chemo-protectant nitrile gloves with long cuffs.[5]Prevents dermal absorption and provides a barrier against contamination.
Gown Long-sleeved, impermeable, and cuffed gown that ties in the back.[5]Protects personal clothing and skin from contamination.
Eye Protection Safety goggles or a full-face shield.[5]Protects against splashes, aerosols, and airborne particles.
Respiratory Protection N95 or higher-rated respirator.Recommended when handling powders or creating aerosols to prevent inhalation.
Head & Footwear Head cover and appropriate, closed-toe footwear.[1]Ensures full body protection from potential contamination.

This compound Waste Disposal Protocol

Under no circumstances should this compound or its associated waste be disposed of via standard laboratory drains or regular trash.[6] The sole compliant method of disposal is through a licensed hazardous waste management service. The following steps provide a detailed methodology for waste segregation, collection, and preparation for final disposal.

Step 1: Waste Segregation

Proper segregation of waste streams is a critical first step for safe, compliant, and efficient disposal.

  • Solid Waste: This category includes all contaminated consumables.

    • Gloves, gowns, and other PPE.[5]

    • Weighing papers, pipette tips, and other lab plastics.

    • Empty vials and containers.

    • Gels and other contaminated debris.[6]

  • Liquid Waste: This includes all solutions containing this compound.

    • Unused or expired solutions.

    • Reaction mixtures.

    • Solvent rinsate from cleaning contaminated glassware.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated cytotoxic sharps container.[5]

Step 2: Waste Collection and Containment
  • Solid Waste:

    • Collect all solid waste in a dedicated, puncture-resistant container lined with a thick plastic bag (minimum 2 mm for polypropylene (B1209903) bags, 4 mm for contaminated material).[1]

    • The container must be clearly labeled as cytotoxic waste.[1]

  • Liquid Waste:

    • Collect liquid waste in a compatible, leak-proof, and shatter-resistant container (e.g., high-density polyethylene (B3416737) or glass bottle with a secure screw cap).

    • Ensure the container is chemically compatible with all solvents used.

    • Do not overfill containers; leave adequate headspace to allow for expansion.

  • "Empty" Vials and Glassware:

    • Vials that once held this compound are not truly empty and must be treated as hazardous waste.

    • For disposal, triple-rinse the container with a suitable solvent.

    • Collect this rinsate as hazardous liquid waste.[7] The rinsed container can then be disposed of as solid cytotoxic waste.

Step 3: Labeling and Storage

Proper labeling and storage are crucial for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly and securely labeled with a hazardous waste tag as soon as the first piece of waste is added. The label must include:

    • The words "Hazardous Waste - Cytotoxic".[1]

    • The name "this compound".

    • A full list of all chemical constituents, including solvents and their approximate concentrations.

    • The date the waste accumulation began.

  • Storage:

    • Store all sealed waste containers in the designated, segregated waste accumulation area.[1]

    • Keep containers sealed at all times, except when adding waste.[6]

    • Use secondary containment for all liquid waste containers to mitigate spills.[6]

Step 4: Spill Management

In the event of a spill, immediate and proper cleanup is required to minimize exposure.

  • Alert all personnel in the immediate area and evacuate if necessary.

  • Wearing the full PPE detailed in the table above, control the spread of the spill using absorbent pads or spill pillows.

  • Working from the outside of the spill inward, clean the area and place all contaminated absorbent materials and cleaning supplies into the solid cytotoxic waste container.[5]

  • Document the spill according to your institution's safety protocols.[5]

Step 5: Final Disposal
  • Once a waste container is full, ensure it is securely sealed and properly labeled.

  • Request a waste pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.

DictyostatinDisposalWorkflow start Start: this compound Waste Generated ppe Don Full Cytotoxic PPE start->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste (Gloves, Vials, Plastics) segregate->solid Solid liquid Liquid Waste (Solutions, Rinsate) segregate->liquid Liquid sharps Sharps Waste (Needles, Syringes) segregate->sharps Sharps collect_solid Collect in Labeled, Puncture-Resistant Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_sharps Collect in Cytotoxic Sharps Container sharps->collect_sharps store Seal and Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_sharps->store pickup Request Pickup by Licensed Hazardous Waste Vendor store->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

Disclaimer: This guide is based on general best practices for handling cytotoxic waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound before handling or disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dictyostatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The potent cytotoxic properties of Dictyostatin, a promising antineoplastic agent, demand rigorous safety protocols to protect researchers and ensure a secure laboratory environment. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this compound, empowering your team to work with confidence and security. Adherence to these procedures is critical to mitigate risks of exposure and maintain regulatory compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, which should be donned before handling the compound and doffed in a manner that avoids cross-contamination.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested nitrile gloves.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[1]
Inner glove tucked under the gown cuff, outer glove over the cuff.Prevents skin exposure between the glove and gown.[2]
Gown Disposable, lint-free, solid-front gown made of a low-permeability fabric.Protects the body from contamination by splashes or aerosols. Must be shown to resist permeability by hazardous drugs.[1]
Long-sleeved with tight-fitting elastic or knit cuffs.Ensures complete coverage of the arms.[3]
Eye Protection Safety glasses with side shields or goggles.Protects the eyes from splashes of the compound.
Face Protection A face shield should be worn in conjunction with safety glasses or goggles.Offers a broader area of protection for the entire face from splashes or aerosols.[4]
Respiratory Protection An N95 or higher-rated respirator.Required when there is a risk of generating aerosols, such as during reconstitution of the powdered compound or cleaning up spills.[4]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire workflow is crucial for minimizing exposure risks. All procedures involving this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a glove box to contain any potential aerosols.[5]

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport the compound in a sealed, rigid, and leak-proof secondary container.[6]

  • Store this compound separately from other chemicals in a clearly marked, designated area with restricted access.[7]

Handling and Preparation:

  • Preparation: Before starting work, decontaminate the interior surfaces of the BSC.

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.

  • Manipulation: Perform all manipulations of this compound, including weighing, reconstitution, and dilutions, within the BSC.

  • Sharps: Use syringes and needles with locking fittings. Dispose of all sharps immediately after use in a designated cytotoxic sharps container.[8]

  • Decontamination: After each procedure, decontaminate all surfaces and equipment within the BSC.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to strict protocols to protect personnel and the environment.

Waste TypeContainerDisposal Procedure
Sharps Purple, puncture-resistant, and leak-proof sharps container labeled "Cytotoxic Waste".[8][9]Seal the container when it is three-quarters full. Do not recap, bend, or break needles.
Non-Sharps Solid Waste Thick, leak-proof plastic bags (minimum 2mm for polypropylene) placed within a rigid, labeled cytotoxic waste container.[10]Includes gloves, gowns, bench paper, and any other contaminated disposable items.
Liquid Waste A dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container.Do not dispose of cytotoxic liquid waste down the drain.

All cytotoxic waste must be segregated from other waste streams and collected by a licensed hazardous waste contractor for high-temperature incineration, which is the only approved method for its destruction.[11][12]

Experimental Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to contain the contamination and prevent exposure.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: If not already wearing it, don the full PPE ensemble, including respiratory protection.

  • Containment: Use a cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Cleaning: Working from the outer edge of the spill towards the center, carefully clean the area.

  • Decontamination: Use an appropriate deactivating agent followed by a thorough cleaning with a detergent and water.[6]

  • Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Reporting: Document the spill and the cleanup procedure according to your institution's policies.

Below is a diagram illustrating the logical workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Gown 1. Don Gown Don_Resp 2. Don Respirator Don_Gown->Don_Resp Don_Goggles 3. Don Goggles/Face Shield Don_Resp->Don_Goggles Don_Gloves1 4. Don Inner Gloves Don_Goggles->Don_Gloves1 Don_Gloves2 5. Don Outer Gloves Don_Gloves1->Don_Gloves2 Contaminated_Area Contaminated Area Doff_Gloves2 1. Remove Outer Gloves Doff_Gown 2. Remove Gown & Inner Gloves Doff_Gloves2->Doff_Gown Doff_Gloves2->Doff_Gown Doff_Goggles 3. Remove Goggles/Face Shield Doff_Gown->Doff_Goggles Doff_Resp 4. Remove Respirator Doff_Goggles->Doff_Resp Wash_Hands 5. Wash Hands Thoroughly Doff_Resp->Wash_Hands End Procedure Complete Wash_Hands->End Start Start Handling Procedure Start->Don_Gown Clean_Area Clean Area

Caption: Workflow for Donning and Doffing PPE for this compound Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.